PROTAC BRD4 Degrader-3
Description
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Properties
Molecular Formula |
C55H65F2N9O9S2 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
8-(3,5-difluoro-2-pyridinyl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1 |
InChI Key |
NIIZCTGOGSKWQJ-GADVMVDOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC BRD4 Degrader ARV-771
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the PROTAC BRD4 degrader ARV-771, a significant tool in the field of targeted protein degradation.
Core Concepts: Introduction to PROTACs and BRD4
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of two active domains connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. Their dysregulation is implicated in various cancers, making them a prime target for therapeutic intervention. ARV-771 is a potent and specific degrader of BET proteins, including BRD2, BRD3, and BRD4.[1]
Chemical Structure and Properties of ARV-771
ARV-771 is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a BET-binding moiety.
Chemical Structure:
-
Molecular Formula: C₄₉H₆₀ClN₉O₇S₂
-
Molecular Weight: 986.6 g/mol
-
CAS Number: 1949837-12-0
Quantitative Data Summary
The following tables summarize the key quantitative data for ARV-771, demonstrating its high affinity and potent degradation capabilities.
Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains [2][3][4]
| Target | Kd (nM) |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Table 2: In Vitro Degradation and Inhibitory Activity of ARV-771 [4]
| Parameter | Cell Line | Value (nM) |
| DC₅₀ (BRD2/3/4) | 22Rv1 | < 5 |
| IC₅₀ (c-MYC) | 22Rv1 | < 1 |
Visualizing the Mechanism and Workflow
Signaling Pathway: Mechanism of Action of ARV-771
Caption: Mechanism of ARV-771-mediated BRD4 degradation.
Experimental Workflow: Synthesis and Evaluation of ARV-771
Caption: General workflow for the synthesis and evaluation of ARV-771.
Experimental Protocols
Chemical Synthesis of ARV-771
The synthesis of ARV-771 involves a multi-step process. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Raina et al. (2016) in Proceedings of the National Academy of Sciences.[5] The general procedure involves the synthesis of the BET-binding moiety, the VHL ligand, and a suitable linker, followed by their coupling and subsequent purification.
Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARV-771 for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
c-MYC ELISA
-
Cell Treatment and Lysis: Treat cells with ARV-771 as described for the Western blot protocol and prepare cell lysates.
-
ELISA Procedure: Perform the ELISA using a commercially available c-MYC ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Determine the concentration of c-MYC in the samples based on the standard curve and calculate the IC₅₀ for c-MYC downregulation.
Conclusion
ARV-771 is a well-characterized and potent PROTAC degrader of BRD4 and other BET family proteins. Its ability to induce robust and sustained degradation of these key epigenetic regulators has established it as a valuable tool for both basic research and as a lead compound in the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation.
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ternary Complex: Linchpin of PROTAC-mediated BRD4 Degradation
An In-depth Technical Guide on the Activity of VHL-recruiting BRD4 PROTACs
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of targeted protein degradation is paramount. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, and their efficacy is fundamentally governed by the formation of a key intermediate: the ternary complex. This guide will delve into the critical role of the ternary complex in the activity of PROTACs targeting the bromodomain and extraterminal domain (BET) protein BRD4, with a focus on degraders that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The Central Role of the Ternary Complex
PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity within the ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] The polyubiquitinated target protein is then recognized and degraded by the proteasome.[5] The formation and stability of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[5][6]
Key factors influencing the ternary complex and subsequent degradation include:
-
Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase are important starting points.
-
Cooperativity: This is a measure of how the binding of one protein partner to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is often associated with more stable and effective ternary complexes.[7][8]
-
Kinetics of Complex Formation and Dissociation: The rates at which the ternary complex forms and breaks apart can significantly impact the overall rate of target degradation. Longer half-lives of the ternary complex are often correlated with more efficient degradation.[7][9]
-
Structural Compatibility: The linker connecting the two binding moieties of the PROTAC plays a crucial role in allowing for a productive conformation of the ternary complex, enabling efficient ubiquitination.
Quantitative Analysis of Ternary Complex Formation and BRD4 Degradation
The following tables summarize key quantitative data for the model VHL-based BRD4 PROTACs, MZ1 and ARV-771, derived from various biophysical and cellular assays.
Table 1: Binary and Ternary Complex Binding Affinities (Kd) and Cooperativity (α)
| PROTAC | Target/Ligase | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Assay | Reference |
| MZ1 | BRD4(BD2) | 15 | - | - | ITC | [10] |
| VCB Complex | 66 | - | - | ITC | [10] | |
| VCB Complex | ~70 | - | - | SPR | [11] | |
| VCB:MZ1:BRD4(BD2) | - | 3.7 | 17.8 | ITC | [10] | |
| ARV-771 | BRD2(1) | 34 | - | - | Not Specified | [12] |
| BRD2(2) | 4.7 | - | - | Not Specified | [12] | |
| BRD3(1) | 8.3 | - | - | Not Specified | [12] | |
| BRD3(2) | 7.6 | - | - | Not Specified | [12] | |
| BRD4(1) | 9.6 | - | - | Not Specified | [12] | |
| BRD4(2) | 7.6 | - | - | Not Specified | [12] |
VCB Complex: VHL-ElonginC-ElonginB Cooperativity (α) is calculated as (Binary Kd of PROTAC for E3 ligase) / (Ternary Kd of E3 ligase for the PROTAC:Target complex)
Table 2: Ternary Complex Dissociation Half-life (t1/2)
| PROTAC | Ternary Complex | Half-life (t1/2) in seconds | Assay | Reference |
| MZ1 | VHL:MZ1:BRD4(BD2) | 130 | SPR | [7][9] |
| VHL:MZ1:BRD2(BD2) | 67 | SPR | [7][9] | |
| VHL:MZ1:BRD3(BD2) | 6 | SPR | [7][9] |
Table 3: Cellular BRD4 Degradation Potency (DC50)
| PROTAC | Cell Line | DC50 (nM) | Time Point | Reference |
| MZ1 | Various | 2-20 | Not Specified | [10] |
| ARV-771 | 22Rv1 | < 5 | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are summaries of common experimental protocols used to characterize the formation of the ternary complex and subsequent protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the real-time kinetics of binary and ternary complex formation.[13][14]
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the formation of the POI-PROTAC-E3 ligase complex.
General Protocol:
-
Immobilization: One of the protein partners, typically the E3 ligase (e.g., VCB complex), is immobilized on the surface of an SPR sensor chip.[11][13]
-
Binary Interaction Analysis: To determine the binding of the PROTAC to the immobilized E3 ligase, solutions of the PROTAC at various concentrations are flowed over the sensor surface, and the binding response is measured.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, a constant concentration of the PROTAC is pre-incubated with varying concentrations of the target protein (e.g., BRD4). This mixture is then flowed over the E3 ligase-immobilized surface.[11] The binding response reflects the formation of the ternary complex.
-
Data Analysis: The sensorgram data is fitted to appropriate kinetic models to determine the kon, koff, and KD values for both binary and ternary interactions. The half-life (t1/2) of the ternary complex can be calculated from the dissociation rate (t1/2 = ln(2)/koff).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.
General Protocol:
-
Sample Preparation: Purified proteins (E3 ligase and target protein) and the PROTAC are prepared in a matched buffer.
-
Binary Titration: The PROTAC solution is placed in the ITC syringe and titrated into the sample cell containing either the E3 ligase or the target protein. The heat changes upon each injection are measured.
-
Ternary Titration: To measure the binding of the E3 ligase to the pre-formed PROTAC-target complex, the E3 ligase is titrated into a solution containing the PROTAC and the target protein.[7][8]
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters. Cooperativity (α) is calculated from the binary and ternary binding affinities.
NanoBRET™ Assay for Live-Cell Ternary Complex Formation
The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay allows for the real-time monitoring of protein-protein interactions within living cells.[16][17][18]
Objective: To quantify the formation of the ternary complex in a cellular environment.
General Protocol:
-
Cell Line Engineering: A cell line is engineered to express one of the protein partners (e.g., BRD4) fused to a NanoLuc® luciferase donor and the other partner (e.g., VHL) fused to a HaloTag® acceptor.[17][18]
-
Cell Plating and Labeling: The engineered cells are plated in a multi-well plate. The HaloTag®-fused protein is labeled with a fluorescent ligand.
-
PROTAC Treatment: Cells are treated with varying concentrations of the PROTAC.
-
Signal Detection: A substrate for the NanoLuc® luciferase is added. If the PROTAC brings the donor and acceptor proteins into close proximity (i.e., forms the ternary complex), energy transfer occurs from the luciferase to the fluorescent acceptor, generating a BRET signal.[19]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.
Cellular BRD4 Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[20]
Objective: To determine the concentration- and time-dependent degradation of the target protein.
General Protocol:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with a range of concentrations of the PROTAC for various time points.
-
Cell Lysis: The cells are harvested and lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the target protein (e.g., BRD4) and a loading control protein (e.g., α-Tubulin or GAPDH). A secondary antibody conjugated to a detection enzyme is then used.
-
Signal Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated. The DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) can then be determined.
Visualizing the PROTAC Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC-mediated degradation and the workflows of the described experimental techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. PROTAC BRD4 Degrader-3 - Immunomart [immunomart.com]
- 4. PROTAC | DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. tandfonline.com [tandfonline.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 19. selvita.com [selvita.com]
- 20. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Downstream Effects of BRD4 Degradation by PROTACs on the c-Myc Oncogene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed significant challenges for direct inhibition. An effective alternative strategy involves targeting upstream regulators of MYC transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the expression of key oncogenes, including MYC. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific proteins. This technical guide provides an in-depth analysis of the downstream effects of BRD4-targeting PROTACs, exemplified by a representative molecule termed "PROTAC BRD4 Degrader-3," with a specific focus on the subsequent suppression of c-Myc.
The PROTAC-Mediated BRD4 Degradation Pathway
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins.[1][2][3] A BRD4-targeting PROTAC consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[1][2]
The mechanism proceeds as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to BRD4 and an E3 ligase, forming a ternary BRD4-PROTAC-E3 ligase complex.[2]
-
Ubiquitination : This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation : The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[4]
-
Catalytic Cycle : After degradation of the target protein, the PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.[2]
Downstream Effects on c-Myc Expression
BRD4 acts as a critical transcriptional co-activator by binding to acetylated histones at super-enhancers and promoters of target genes, including MYC.[5] It recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[6] By degrading BRD4, PROTACs effectively dismantle this transcriptional machinery, leading to a potent and sustained suppression of MYC expression at both the mRNA and protein levels.[7][8]
Quantitative Analysis of BRD4 Degradation and c-Myc Suppression
Numerous studies have quantified the potent effects of various BRD4-degrading PROTACs across different cancer cell lines. The data consistently demonstrate that PROTACs induce robust BRD4 degradation, which correlates with a profound decrease in c-Myc protein levels.[7] PROTACs like ARV-771 and dBET1 have shown superior potency in suppressing c-Myc compared to traditional BET inhibitors such as JQ1.[9][10]
| PROTAC Name | E3 Ligase Recruited | Cell Line | BRD4 DC₅₀ (Degradation) | c-Myc IC₅₀ (Suppression) | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | < 1 nM | [9][11] |
| ARV-771 | VHL | VCaP (Prostate Cancer) | < 5 nM | Not explicitly stated | [11] |
| ARV-771 | VHL | LnCaP95 (Prostate Cancer) | < 5 nM | Not explicitly stated | [11] |
| ARV-825 | CRBN | MM1.S (Multiple Myeloma) | ~5 nM (at 4h) | ~5 nM (at 4h) | [12] |
| dBET1 | CRBN | LS174t (Colorectal Cancer) | Dose-dependent degradation | Correlates with BRD4 degradation | [7][13] |
| MZ1 | VHL | LS174t (Colorectal Cancer) | Dose-dependent degradation | Correlates with BRD4 degradation | [7][13] |
| MZ1 | VHL | NB4 (AML) | Dose-dependent degradation | Significant decrease | [3][8] |
Table 1: Quantitative effects of representative BRD4 PROTACs on BRD4 and c-Myc levels in various cancer cell lines. DC₅₀ represents the concentration for 50% maximal degradation, and IC₅₀ represents the concentration for 50% inhibition of protein levels.
Cellular Consequences of c-Myc Downregulation
The depletion of c-Myc protein triggers a cascade of downstream cellular events, culminating in potent anti-tumor activity. As a master regulator of cell proliferation, metabolism, and survival, the loss of c-Myc function leads to several key outcomes:[8][14]
-
Cell Cycle Arrest : c-Myc is essential for the G1-S phase transition. Its suppression leads to the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs), resulting in G1 cell cycle arrest.[15][16]
-
Induction of Apoptosis : The loss of the pro-survival signals provided by c-Myc can trigger programmed cell death. A common indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been observed following treatment with BRD4 PROTACs.[1][9][17]
-
Tumor Regression : In preclinical xenograft models of various cancers, including castration-resistant prostate cancer and neuroblastoma, the administration of BRD4 degraders like ARV-771 and ARV-825 has led to significant tumor regression.[9][11][17]
Key Experimental Protocols
This section provides standardized methodologies for assessing the downstream effects of a BRD4 degrader.
Cell Culture and Treatment
-
Cell Lines : Culture relevant cancer cell lines (e.g., 22Rv1, HeLa, NB4, MOLM-13) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment : Seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to adhere overnight. Treat cells with the this compound at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control for specified time points (e.g., 4, 8, 16, 24 hours).
Western Blotting for Protein Level Analysis
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies against BRD4, c-Myc, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction : Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction : Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis : Calculate the relative mRNA expression using the ΔΔCt method.
Conclusion and Future Directions
PROTAC-mediated degradation of BRD4 is a highly effective strategy for targeting the c-Myc oncogene. By hijacking the ubiquitin-proteasome system, BRD4 degraders achieve rapid, profound, and sustained depletion of the BRD4 protein, leading to potent transcriptional repression of MYC. This downregulation of c-Myc subsequently induces cell cycle arrest and apoptosis, translating to significant anti-tumor efficacy in preclinical models. The catalytic nature and superior potency of PROTACs compared to traditional inhibitors mark them as a promising therapeutic modality for c-Myc-driven malignancies. Future research will likely focus on optimizing the pharmacokinetic properties of these degraders, exploring mechanisms of resistance, and advancing the most promising candidates into clinical trials.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into VHL-based PROTAC BRD4 Degrader-3 for Targeted Cancer Therapy
An In-depth Guide for Researchers and Drug Development Professionals
Introduction:
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, orchestrating the degradation of specific proteins rather than merely inhibiting their function. This technical guide focuses on PROTAC BRD4 Degrader-3 (also known as compound 1004.1), a molecule designed to selectively eliminate Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, which are pivotal in oncogene transcription. Due to the limited publicly available data specifically for "this compound," this guide will utilize the extensively characterized and structurally similar VHL-based BRD4 PROTAC, ARV-771, as a representative model to illustrate the core principles, experimental validation, and therapeutic potential of this class of molecules. ARV-771, like this compound, is a heterobifunctional molecule that engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4.
Core Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It forms a ternary complex between the BRD4 protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to a profound and sustained downstream effect.
Quantitative Data Summary (Based on ARV-771)
The following tables summarize key quantitative data for ARV-771, providing insights into its potency and efficacy.
Table 1: Binding Affinity (Kd) of ARV-771 to BET Bromodomains
| Target Bromodomain | Binding Affinity (Kd) in nM |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Data from MedChemExpress, Selleck Chemicals.[1][2]
Table 2: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Cancer Type | DC50 (BRD2/3/4 Degradation) | IC50 (c-MYC Depletion) | IC50 (Anti-proliferative) |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |
| VCaP | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |
| LnCaP95 | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |
| HepG2 | Hepatocellular Carcinoma | ~100 nM | Not Reported | ~250 nM (24h) |
| Hep3B | Hepatocellular Carcinoma | ~100 nM | Not Reported | ~250 nM (24h) |
Data from Raina et al., 2016 and Liu et al., 2022.[1][3][4][5][6]
Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome |
| ARV-771 | 10 mg/kg, daily subcutaneous injection for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue.[1][7] |
| ARV-771 | 30 mg/kg, daily subcutaneous injection | Tumor regression.[7] |
Data from Raina et al., 2016.[4][7]
Key Signaling Pathways Affected
The degradation of BRD4 by PROTACs like ARV-771 has profound effects on downstream signaling pathways critical for cancer cell survival and proliferation. A primary target is the c-MYC oncogene, a master regulator of cell growth, which is transcriptionally regulated by BRD4. By degrading BRD4, these PROTACs effectively shut down c-MYC expression. Additionally, in castration-resistant prostate cancer (CRPC), ARV-771 has been shown to suppress both full-length androgen receptor (AR) and AR splice variants (like AR-V7), key drivers of the disease.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC efficacy. Below are representative protocols based on studies of ARV-771.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in BRD4 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Cell Viability Assay
Objective: To determine the effect of the PROTAC on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 values using non-linear regression analysis in software like GraphPad Prism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.
Methodology:
-
Animal Model: Implant human cancer cells (e.g., 22Rv1) subcutaneously into the flank of immunodeficient mice (e.g., Nu/Nu).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC (e.g., ARV-771 at 10 or 30 mg/kg) or vehicle control via a clinically relevant route (e.g., subcutaneous injection) on a predetermined schedule (e.g., daily).
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor and plasma samples to assess target protein degradation (via Western blot or ELISA) and drug concentration.
-
Efficacy Evaluation: Analyze the tumor growth inhibition (TGI) or regression in the treated groups compared to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Ubiquitin-Proteasome Pathway: A Linchpin in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that block the function of a target protein, PROTACs act as molecular matchmakers, harnessing the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. At the heart of this revolutionary technology lies the Ubiquitin-Proteasome System (UPS), a sophisticated and tightly regulated pathway responsible for maintaining protein homeostasis. This in-depth technical guide elucidates the critical role of the ubiquitin-proteasome pathway in the mechanism of action of PROTACs, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of a vast array of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and DNA repair.[2][3] The system operates through a cascade of enzymatic reactions that ultimately tag a substrate protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[4][]
The key players in the ubiquitination cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.[6]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[6]
-
E3 Ubiquitin Ligase: The substrate recognition component of the system. It specifically binds to both the target protein and the E2-ubiquitin complex, facilitating the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[][6] The human genome encodes over 600 E3 ligases, providing a vast repertoire for substrate specificity.[]
-
26S Proteasome: A large, ATP-dependent proteolytic complex that recognizes and degrades polyubiquitinated proteins into small peptides.[4][7]
The sequential action of these enzymes results in the covalent attachment of a chain of ubiquitin molecules to the target protein, a process known as polyubiquitination. This polyubiquitin chain serves as a degradation signal, recognized by the 26S proteasome, which then proteolytically dismantles the tagged protein.[4]
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Target Degradation [worldwide.promega.com]
The Rise of VHL-Based PROTACs: A Technical Guide to Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Development of von Hippel-Lindau (VHL)-Based Proteolysis Targeting Chimeras (PROTACs).
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology that leads to the degradation of disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. Among the various E3 ligases hijacked for this purpose, the von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC development due to its well-defined substrate recognition and broad tissue expression. This technical guide provides a comprehensive overview of the discovery, mechanism, and development of VHL-based PROTACs, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in this rapidly evolving field.
The VHL E3 Ligase and the Ubiquitin-Proteasome System
The UPS is a crucial cellular machinery responsible for the degradation of most intracellular proteins, playing a vital role in maintaining protein homeostasis. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and catalyzes the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also includes Cullin-2, Elongin B, Elongin C, and Rbx1.[1][2] Under normoxic conditions, VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues.[3] This interaction leads to the ubiquitination and subsequent degradation of HIF-1α, preventing the activation of hypoxic response genes.[3] The discovery of small molecules that could mimic the hydroxylated HIF-1α peptide and bind to VHL with high affinity was a pivotal moment, paving the way for the development of VHL-based PROTACs.[1][4]
Mechanism of Action of VHL-Based PROTACs
VHL-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule. This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.
Key VHL Ligands and PROTACs: Quantitative Data
The development of potent and specific VHL ligands has been crucial for the success of VHL-based PROTACs. Structure-guided design has led to the optimization of initial micromolar binders to nanomolar ligands.[3] Below are tables summarizing the binding affinities of key VHL ligands and the degradation efficacy of prominent VHL-based PROTACs.
Table 1: Binding Affinities of Key VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Fluorescence Polarization (FP) | [3] |
| VH101 | 44 nM | Fluorescence Polarization (FP) | [3] |
| VH298 | Nanomolar range | Not specified | [5] |
Table 2: In Vitro Efficacy of Prominent VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) to Target | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >90% | 13-60 nM (to bromodomains) | [6] |
| H838 | 23 nM | >90% | [6] | |||
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | <5 nM | >90% | 4.7-9.6 nM (to bromodomains) | [1][7] |
| DT2216 | BCL-XL | MOLT-4 | 52 nM (EC50) | Not specified | Not specified | [5] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their binding, ubiquitination, and degradation capabilities.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this complex.
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules. It provides real-time kinetics (kon, koff) and affinity (Kd) of interactions.
-
Protocol Outline:
-
Immobilize the VHL-ElonginB-ElonginC (VCB) complex on a sensor chip.
-
Inject the PROTAC at various concentrations to measure its binary interaction with VCB.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized VCB.
-
The difference in binding response between the binary and ternary interactions indicates the formation of the ternary complex. Cooperativity can be calculated from these measurements.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
-
Protocol Outline:
-
Place the VCB complex in the sample cell of the calorimeter.
-
Fill the titration syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the VCB solution and measure the heat changes.
-
To measure ternary complex formation, place a pre-formed binary complex of VCB and PROTAC in the cell and titrate with the target protein.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the VHL E3 ligase complex.
-
Principle: A reconstituted in vitro system containing E1, E2, VCB complex, ubiquitin, ATP, the target protein, and the PROTAC is used. The ubiquitination of the target protein is then detected by Western blotting.
-
Protocol Outline:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VCB complex, and FLAG-tagged ubiquitin in an assay buffer containing ATP.
-
Add the purified target protein and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein to visualize the ladder of polyubiquitinated species.
-
Cellular Protein Degradation Assays
These assays quantify the extent of target protein degradation in a cellular context.
a) Western Blotting
-
Principle: This is a standard method to measure the relative abundance of a specific protein in a cell lysate.
-
Protocol Outline:
-
Plate cells and treat with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
b) HiBiT Lytic Detection Assay
-
Principle: This is a sensitive and quantitative bioluminescent assay. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
-
Protocol Outline:
-
Use a cell line endogenously expressing the HiBiT-tagged target protein.
-
Plate the cells and treat with the PROTAC at various concentrations and time points.
-
Add a lytic reagent containing LgBiT and the luciferase substrate.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.
-
Experimental and Developmental Workflow
The development of a VHL-based PROTAC follows a structured workflow, from initial design to in vivo validation.
Clinical Landscape and Future Perspectives
The field of VHL-based PROTACs is rapidly advancing, with several candidates entering clinical trials for various indications, particularly in oncology. For instance, DT2216, a BCL-XL degrader, and KT-333, a STAT3 degrader, are VHL-based PROTACs currently under clinical investigation.[3]
Challenges remain, including optimizing the physicochemical properties of these relatively large molecules to ensure good oral bioavailability and cell permeability. The potential for off-target effects and the development of resistance are also areas of active research.
Future directions in the field include the development of tissue-selective PROTACs to minimize systemic toxicity, the discovery of novel E3 ligase ligands to expand the scope of targeted protein degradation, and the application of PROTACs to a wider range of diseases beyond cancer, such as neurodegenerative and inflammatory disorders. The continued innovation in linker technology and a deeper understanding of the structural biology of ternary complexes will undoubtedly fuel the development of the next generation of highly potent and selective VHL-based PROTACs.
Conclusion
VHL-based PROTACs represent a powerful and versatile platform for targeted protein degradation. Their catalytic mechanism of action and the ability to target proteins previously considered "undruggable" have opened up new avenues for therapeutic intervention. A thorough understanding of the underlying biology, coupled with a robust toolkit of biochemical and cellular assays, is essential for the successful discovery and development of these novel therapeutics. This technical guide provides a solid foundation for researchers to navigate the complexities of VHL-based PROTAC development and contribute to the advancement of this exciting field.
References
- 1. In vitro ubiquitination assay [bio-protocol.org]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. promega.com [promega.com]
- 6. lifesensors.com [lifesensors.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Underpinnings of Selectivity: A Deep Dive into PROTAC BRD4 Degrader-3
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selective degradation of Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that specifically induce the degradation of BRD4, while sparing other members of the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, and BRDT), offer a path to improved efficacy and reduced off-target effects. This technical guide elucidates the structural basis for the selectivity of PROTAC BRD4 Degrader-3, a potent and selective degrader of BRD4.
Introduction to PROTAC Technology and BRD4
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression and has been implicated in various cancers.[2] While pan-BET inhibitors have shown clinical promise, their utility can be limited by on-target toxicities resulting from the inhibition of other BET family members.[3] Selective BRD4 degradation presents an opportunity to overcome these limitations.[3][4]
The Mechanism of Action of a Selective BRD4 PROTAC
The selectivity of a BRD4-targeting PROTAC is not solely determined by the binding affinity of its BRD4-targeting ligand. Instead, selectivity arises from the cooperative formation of a stable ternary complex between the PROTAC, BRD4, and the E3 ligase.[4][5][6] This guide will use the principles derived from well-studied selective BRD4 degraders to infer the mechanism of this compound.
The general mechanism is a multi-step process that begins with the PROTAC entering the cell and engaging with either BRD4 or the E3 ligase to form a binary complex. This is followed by the recruitment of the other protein to form the key ternary complex, which then leads to ubiquitination and degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Structural Basis for Selectivity
The crystal structure of the ternary complex formed by the well-characterized selective BRD4 degrader MZ1, the second bromodomain of BRD4 (BRD4-BD2), and the von Hippel-Lindau (VHL) E3 ligase provides critical insights into the structural determinants of selectivity.[5][6] The key to selectivity lies in the specific protein-protein interactions and favorable contacts that are formed upon ternary complex formation, which are unique to BRD4 and not recapitulated with other BET family members.
Key structural features contributing to selectivity include:
-
Cooperative Interactions: The PROTAC induces novel protein-protein interactions between BRD4 and the E3 ligase. In the case of MZ1, specific residues in BRD4-BD2 form favorable contacts with residues in VHL, leading to a highly stable and cooperative ternary complex.[1][5]
-
Linker Conformation and Length: The linker plays a crucial role in orienting the BRD4 and E3 ligase in a manner that promotes favorable interactions. The optimal linker length and composition are critical for achieving high-affinity ternary complex formation and subsequent degradation.
-
Plasticity of E3 Ligases: E3 ligases exhibit a degree of conformational flexibility, allowing them to adapt to different target proteins and PROTACs. This plasticity enables the formation of distinct ternary complex conformations that can favor the degradation of one target over another.[1][7]
Caption: Interactions driving selective ternary complex formation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, extracted from patent literature.[8] This data highlights its potent and selective activity against BRD4.
| Parameter | BRD4-BD1 | BRD4-BD2 | BRD4 (Full Length) | Cellular Degradation (PC3-Steapl) | Cellular Proliferation (EoL-1) |
| IC₅₀ (nM) | 15.5 | 12.3 | 27.1 | - | 1.3 |
| EC₅₀ (nM) | - | - | - | 1.4 | - |
Table 1: Quantitative Activity of this compound. [8]
Experimental Protocols
The characterization of a selective PROTAC degrader involves a suite of biophysical, structural, and cellular assays. Below are outlines of key experimental protocols.
Ternary Complex Formation and Binding Affinity Assays
Objective: To quantify the binding affinities of the PROTAC to its target and E3 ligase, and to measure the cooperativity of ternary complex formation.
Methods:
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of binary and ternary complex formation.
-
Surface Plasmon Resonance (SPR): Immobilizes one binding partner on a sensor chip and flows the other components over to measure real-time binding kinetics (kon and koff) and affinity (Kd).
-
Fluorescence Polarization (FP): A competitive binding assay used to determine the binding affinity of the PROTAC for its target or E3 ligase.[9]
Caption: Workflow for biophysical characterization of PROTACs.
Cellular Degradation Assays
Objective: To measure the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC in a cellular context.
Methods:
-
Western Blotting: A semi-quantitative method to visualize the reduction in target protein levels after PROTAC treatment.
-
HiBiT Assay: A quantitative bioluminescence-based assay that measures the level of a target protein tagged with a small peptide (HiBiT).
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein level changes across the proteome to assess selectivity.
Structural Biology
Objective: To obtain high-resolution structural information of the ternary complex to understand the molecular basis of selectivity.
Methods:
-
X-ray Crystallography: Provides a static, high-resolution snapshot of the ternary complex, revealing key atomic interactions.[5][6]
-
Cryo-Electron Microscopy (Cryo-EM): Can be used to determine the structure of larger and more flexible complexes that are difficult to crystallize.
Conclusion
The selectivity of this compound is a result of the intricate interplay of its chemical structure and the specific protein surfaces of BRD4 and the recruited E3 ligase. The formation of a stable and cooperative ternary complex, driven by unique protein-protein interactions, is the cornerstone of its selective degradation of BRD4. A thorough understanding of these structural principles, through the application of the experimental protocols outlined in this guide, is essential for the rational design and development of next-generation selective protein degraders.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of PROTAC Technology for BRD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles underlying Proteolysis Targeting Chimera (PROTAC) technology specifically aimed at the degradation of Bromodomain-containing protein 4 (BRD4). It covers the fundamental mechanism of action, molecular design considerations, and the experimental framework used to validate and characterize BRD4-targeting PROTACs.
Introduction: Targeting BRD4 with Precision
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional coactivator.[1][2][3] It plays a pivotal role in regulating the expression of key oncogenes, including c-MYC, by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[1][2] Its dysregulation is strongly implicated in various cancers, making it a high-value therapeutic target.[1][2][4]
Traditional small-molecule inhibitors, such as JQ1, function by occupying the bromodomains of BRD4, preventing it from binding to chromatin. While effective, this requires sustained high-concentration exposure to maintain target occupancy. PROTAC technology offers a distinct and powerful alternative. Instead of merely inhibiting the target protein, PROTACs are engineered to eliminate it from the cell entirely.[5][6] These heterobifunctional molecules co-opt the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of BRD4.[5][6][7] This event-driven, catalytic mechanism allows for potent and sustained target knockdown at substoichiometric concentrations, providing a durable pharmacodynamic effect that can overcome resistance mechanisms associated with inhibitors.[5][6][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The action of a BRD4 PROTAC is a cyclical process that leverages the cell's natural protein degradation pathway. The process can be broken down into three key steps:
-
Ternary Complex Formation: A PROTAC molecule consists of three parts: a ligand that binds to BRD4 (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[9][10] The PROTAC simultaneously binds to BRD4 and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), bringing them into close proximity to form a key intermediate known as the ternary complex .[11] The stability and conformation of this complex are critical for degradation efficiency and can be influenced by cooperative protein-protein interactions induced by the PROTAC.[11]
-
Ubiquitination of BRD4: Once the ternary complex is formed, the recruited E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to surface-exposed lysine residues on the BRD4 protein.[6] This process is repeated to form a polyubiquitin chain, which acts as a molecular flag signaling the protein for destruction.[6]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides. The PROTAC molecule and the E3 ligase are not consumed in this process and are released to initiate another cycle of degradation.[6]
Core Components of BRD4 PROTACs
The modular nature of PROTACs allows for rational design and optimization. Each of the three components plays a crucial role in the molecule's overall efficacy.
-
BRD4 Ligand (Warhead): This component provides target specificity. Most BRD4-targeting PROTACs utilize ligands derived from known BET inhibitors, such as (+)-JQ1 or OTX015.[12] The affinity of the warhead for BRD4 is a key parameter, but unlike inhibitors, exceptionally high affinity is not always required and can sometimes be detrimental due to the "hook effect," where high concentrations favor binary complex formation over the productive ternary complex.
-
E3 Ligase Ligand (Anchor): This moiety recruits the E3 ligase. The most widely used ligands target VHL (based on the VHL-HIF-1α interaction) and CRBN (based on immunomodulatory drugs like thalidomide and pomalidomide).[13][14][15][16] The choice of E3 ligase can significantly impact degradation efficiency, selectivity, and potential for off-target effects, as E3 ligase expression varies across different cell types.[13]
-
Linker: The linker is not merely a passive spacer but is a critical determinant of PROTAC activity. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex.[9][17] An optimal linker facilitates favorable protein-protein interactions between BRD4 and the E3 ligase, thereby enhancing ternary complex stability and cooperativity, which are essential for efficient ubiquitination.[9][10]
Quantitative Data for Seminal BRD4 PROTACs
The efficacy of PROTACs is quantified using several key metrics. Binding Affinity (Kd) measures how tightly the PROTAC or its components bind to the target protein or E3 ligase. DC50 is the concentration of PROTAC required to degrade 50% of the target protein, indicating degradation potency. IC50 is the concentration needed to inhibit a biological function (e.g., cell proliferation) by 50%.
Below is a summary of data for well-characterized BRD4 PROTACs.
| PROTAC | E3 Ligase | Target Ligand | BRD4 Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Degradation Potency (DC50, nM) | Antiproliferative Potency (IC50, nM) |
| dBET1 | CRBN | JQ1 | ~26 (to CRBN) | - | EC50 = 430 | ~140 (MV4;11 cells) |
| MZ1 | VHL | JQ1 | 4 (ITC, to BRD4BD2) | 66 (ITC, to VHL) | ~19 (HeLa cells) | ~330 (HeLa cells) |
| ARV-771 | VHL | OTX015 derivative | 9.6 (BRD4BD1) / 7.6 (BRD4BD2) | - | <1 (CRPC cells) | 0.43 - 7.45 (AML cells) |
Note: Values are compiled from multiple sources and may vary based on the specific assay conditions and cell lines used. Kd for dBET1 is shown for its interaction with the CRBN-TBD.[1][4][10][13][16][17][18][19][20]
Experimental Validation: Protocols and Workflow
A structured workflow is essential for the discovery and characterization of novel BRD4 PROTACs. This involves a series of biochemical, biophysical, and cell-based assays to confirm the mechanism of action and quantify efficacy.
Detailed Experimental Protocols
This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST]).[22]
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.[22]
-
Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH, or β-actin) to ensure equal protein loading across lanes.[21]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[23]
-
Capture the signal using an imaging system (e.g., LI-COR Odyssey or ChemiDoc).[21][23]
-
Quantify the band intensities using image analysis software (e.g., ImageJ or Image Studio Lite).[21] Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control to determine the DC50 value.
-
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic or cytostatic effects of the PROTAC.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density to ensure logarithmic growth during the experiment.[9]
-
-
Compound Treatment:
-
After allowing cells to adhere overnight, treat them with a serial dilution of the BRD4 PROTAC or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the results in a dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy) of the binary and ternary complex interactions.
-
Sample Preparation:
-
Express and purify recombinant BRD4 bromodomain(s) (e.g., BD2) and the E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
Crucially, all components (proteins and PROTAC) must be in an identical, well-matched buffer to minimize heats of dilution. Dialyze proteins extensively against the final ITC buffer.
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
-
Binary Titrations (Controls):
-
PROTAC into BRD4: Titrate the PROTAC solution (e.g., 100-150 µM in the syringe) into the BRD4 protein solution (e.g., 10-15 µM in the cell) to determine the Kd of the PROTAC for its target.
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase complex solution to determine the Kd of the PROTAC for the ligase.
-
-
Ternary Complex Titration:
-
To measure the binding of BRD4 to the pre-formed PROTAC-E3 ligase complex.
-
In the cell: Prepare a solution containing the E3 ligase complex (e.g., 15 µM) and a saturating concentration of the PROTAC (e.g., 30 µM).
-
In the syringe: Prepare a solution of the BRD4 protein (e.g., 150 µM).
-
Titrate the BRD4 solution into the cell containing the pre-formed binary complex.
-
-
Data Acquisition and Analysis:
-
Perform the titration using an ITC instrument (e.g., MicroCal ITC200). Set parameters such as temperature, stir speed, and injection volumes.[7]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Integrate the raw heat-burst peaks to obtain the enthalpy change per injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software to determine the thermodynamic parameters (Kd, ΔH, n).
-
Cooperativity (α) can be calculated by comparing the Kd of BRD4 binding to the E3-PROTAC complex versus its binary Kd for the PROTAC alone. An α > 1 indicates positive cooperativity.
-
Conclusion and Future Outlook
PROTAC technology represents a paradigm shift in targeting BRD4, moving from occupancy-driven inhibition to event-driven elimination. By harnessing the cell's endogenous ubiquitin-proteasome system, BRD4 PROTACs achieve potent, selective, and durable degradation of their target, offering significant advantages over traditional inhibitors. The rational design of these molecules, guided by a deep understanding of ternary complex formation and validated through a robust suite of biophysical and cellular assays, continues to drive the development of this promising therapeutic modality. Future efforts will likely focus on exploring novel E3 ligase recruiters to expand the therapeutic window and overcome potential resistance, further solidifying the role of targeted protein degradation in the oncologist's toolkit.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. OUH - Protocols [ous-research.no]
- 9. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 15. PROTAC-DB [cadd.zju.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ch.promega.com [ch.promega.com]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-3 in Cell Culture
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to selectively eliminate target proteins from cells. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case, Bromodomain-containing protein 4 (BRD4), connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2][3] This approach offers a powerful alternative to traditional inhibitors, enabling the study of protein function and offering potential therapeutic avenues.[2]
This document provides a detailed experimental protocol for the application of a generic PROTAC BRD4 Degrader-3 in cell culture, targeting researchers, scientists, and drug development professionals. The protocols outlined below cover cell treatment, viability assessment, and analysis of protein degradation.
Mechanism of Action
This compound operates through a catalytic mechanism. A single molecule of the PROTAC can induce the degradation of multiple BRD4 protein molecules.[2] The process begins with the formation of a ternary complex between the PROTAC, the BRD4 protein, and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various reported BRD4 PROTACs in different cancer cell lines.
Table 1: Potency of BRD4 PROTACs in Cancer Cell Lines
| PROTAC | Cell Line | IC50 (pM) | Reference |
| PROTAC 3 | RS4;11 | 51 | [1] |
| PROTAC 4 | MV-4-11 | 8.3 | [1] |
| PROTAC 4 | MOLM-13 | 62 | [1] |
| PROTAC 4 | RS4;11 | 32 | [1] |
Table 2: Degradation Capability of BRD4 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Time (h) | Notes | Reference |
| QCA570 | Bladder Cancer Lines | ~1 | 9 | Significant degradation at 3 nM. | [4] |
| Compound 34 | MDA-MB-231 | 60 | Not Specified | CRBN-based PROTAC. | [3] |
| Compound 37 | MDA-MB-231 | 62 | Not Specified | CRBN-based PROTAC. | [3] |
| dBET6 | HepG2 | 23.32 | 8 | VHL-based PROTAC. | [5] |
Experimental Protocols
The following protocols are generalized for a typical BRD4 PROTAC. Researchers should optimize these protocols for their specific PROTAC and cell line.
Cell Culture and Seeding
This protocol describes the general culture and seeding of cells for subsequent treatment with a BRD4 PROTAC.
Caption: General workflow for cell culture and treatment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, RS4;11)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7]
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash once with PBS.
-
Add trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into the appropriate multi-well plates at a predetermined density and allow them to adhere for 24 hours before treatment.[7]
PROTAC Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
Procedure:
-
Prepare serial dilutions of the this compound in complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[6]
Western Blot Analysis for BRD4 Degradation
This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[4][8]
-
Quantify the band intensities using software like ImageJ to determine the percentage of BRD4 degradation relative to the vehicle control.[8]
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well plates with treated cells
-
CCK-8 or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).[7]
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[4]
Cell Cycle and Apoptosis Analysis by Flow Cytometry
These assays investigate the downstream cellular consequences of BRD4 degradation.
Materials:
-
Treated cells
-
PBS
-
Ethanol (for cell cycle analysis)
-
Propidium iodide (PI) staining solution with RNase A (for cell cycle analysis)
-
Annexin V-FITC/PI apoptosis detection kit (for apoptosis analysis)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in 70% ethanol overnight at 4°C.[4]
-
Wash the cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.[4]
Procedure for Apoptosis Analysis:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[4]
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Conclusion
The protocols and data presented provide a comprehensive guide for researchers working with PROTAC BRD4 degraders in a cell culture setting. These methodologies will enable the effective evaluation of the potency and mechanism of action of novel BRD4-targeting PROTACs, facilitating further research and drug development in this exciting field. The provided diagrams and tables offer a clear and concise summary of the key concepts and quantitative data associated with this technology.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC BRD4 Degrader-3 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for investigating protein function and developing novel therapeutics. This document provides detailed application notes and protocols for the use of PROTAC BRD4 Degrader-3 and other exemplary BRD4 degraders, such as ARV-825 and MZ1, in leukemia cell lines. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a critical driver of oncogenes like c-Myc in various hematological malignancies, making it a prime target for therapeutic intervention.[1][2][3][4] PROTACs targeting BRD4 induce its degradation through the ubiquitin-proteasome system, leading to potent anti-proliferative and pro-apoptotic effects in leukemia cells.[3][4][5]
Mechanism of Action: PROTAC-mediated BRD4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). This tripartite complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for sustained target suppression at low compound concentrations.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Data Presentation: In Vitro Activity of BRD4 PROTACs in Leukemia Cell Lines
The following tables summarize the in vitro efficacy of this compound, ARV-825, and MZ1 in various leukemia cell lines.
Table 1: Potency of this compound
| Compound | Cell Line | Cancer Type | IC50 | Degradation Concentration | Reference |
| This compound | RS4;11 | B-cell Acute Lymphoblastic Leukemia | 51 pM | 0.1-0.3 nM | [5] |
Table 2: Potency of ARV-825 in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.254 ± 0.011 | ~5 | [4][6] |
| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 0.389 ± 0.019 | BRD4: 25.64 | [4][6] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 0.534 ± 0.081 | BRD4: 4.75 | [4][6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.125 ± 0.014 | Not Specified | [6] |
| CA46 | Burkitt's Lymphoma | Not Specified | 1 | [7] |
| NAMALWA | Burkitt's Lymphoma | Not Specified | 1 | [7] |
Table 3: Potency of MZ1 in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Reference |
| NB4 | Acute Myeloid Leukemia | Not Specified | 2-20 | [3][8] |
| K562 | Chronic Myeloid Leukemia | Not Specified | 2-20 | [3][8] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | 2-20 | [3][8] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | 2-20 | [3][8][9] |
| 697 | B-cell Acute Lymphoblastic Leukemia | 0.117 | Not Specified | [10] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.199 | Not Specified | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in leukemia cell lines.
General Cell Culture and Treatment of Suspension Leukemia Cells
-
Cell Culture: Culture leukemia cell lines (e.g., RS4;11, Jurkat, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells at a density of 0.5-1.0 x 10^5 cells/mL for routine passaging. For experiments, adjust the seeding density based on the specific assay requirements.
-
PROTAC Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -80°C. Prepare fresh serial dilutions in culture medium for each experiment.
-
Treatment: Add the desired concentrations of the PROTAC to the cell suspension. Include a vehicle control (e.g., 0.1% DMSO).
Caption: General experimental workflow.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is to determine the extent of BRD4 protein degradation following treatment with the PROTAC.
Materials:
-
Leukemia cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-PARP, anti-cleaved Caspase-3, and anti-GAPDH (loading control).[4]
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis:
-
Seed 1-2 x 10^6 cells per well in a 6-well plate and treat with various concentrations of the PROTAC for the desired time (e.g., 4, 8, 24 hours).
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Leukemia cells
-
This compound
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Treatment:
-
Add 100 µL of medium containing serial dilutions of the PROTAC to the wells.
-
Incubate for the desired time period (e.g., 48, 72 hours).
-
-
MTT/XTT Addition:
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following PROTAC treatment.[15][16][17][18]
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) Staining Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treatment:
-
Treat 1 x 10^6 cells with the desired concentrations of the PROTAC for a specified time (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Signaling Pathway
Degradation of BRD4 by PROTACs leads to the downregulation of its target genes, most notably the master oncogene c-Myc. This, in turn, affects downstream pathways involved in cell cycle progression and survival, ultimately leading to cell cycle arrest and apoptosis in leukemia cells.
Caption: BRD4 signaling cascade in leukemia.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BRD4 Degrader-3 in Prostate Cancer Cells
Introduction
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic strategy in cancer treatment, offering the ability to target and degrade specific proteins rather than merely inhibiting them. This document provides detailed application notes and protocols for the use of PROTAC BRD4 Degrader-3 in prostate cancer cell lines. Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC and the androgen receptor (AR), which are critical drivers of prostate cancer progression.[1][2][3][4] PROTAC BRD4 degraders, such as ARV-771, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8][9] This degradation results in the suppression of downstream oncogenic signaling pathways, inducing apoptosis and inhibiting tumor growth in prostate cancer models.[10][11][12]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon), and a linker connecting the two ligands.[5][9][11][13] This tripartite complex formation brings the E3 ligase in close proximity to BRD4, facilitating the transfer of ubiquitin molecules to the target protein. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a significant reduction in cellular BRD4 levels.[5][6][9] The degradation of BRD4 disrupts the transcriptional machinery responsible for the expression of oncogenes like c-MYC and genes regulated by the androgen receptor, ultimately leading to cell cycle arrest and apoptosis in prostate cancer cells.[1][3][10][14]
Quantitative Data Summary
The following tables summarize the quantitative data for the efficacy of various PROTAC BRD4 degraders in prostate cancer cell lines. ARV-771 is a well-characterized pan-BET degrader and serves as a primary example.
Table 1: In Vitro Degradation and Anti-proliferative Activity of PROTAC BRD4 Degraders
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | < 5 | < 1 | [12][13][15] |
| ARV-771 | VCaP | < 5 | - | [10] |
| ARV-771 | LnCaP95 | < 5 | - | [10] |
| dBET1 | MV4;11 | - | 140 | [16] |
| PROTAC 8 | AR-positive PCa | < 1 | - | [17] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Comparison of PROTAC BRD4 Degrader ARV-771 with BET Inhibitors
| Compound | Cell Line | Anti-proliferative Potency vs. JQ-1 | Anti-proliferative Potency vs. OTX015 | Reference |
| ARV-771 | 22Rv1 | ~10-fold more potent | ~100-fold more potent | [10] |
| ARV-771 | VCaP | - | - | [10] |
| ARV-771 | LnCaP95 | - | - | [10] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.[18][19][20][21][22]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for BRD4 Degradation
This protocol is to assess the degradation of BRD4 protein in prostate cancer cells following treatment with this compound.[23][24][25][26]
Materials:
-
Prostate cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis in prostate cancer cells treated with this compound using flow cytometry.[27][28][29][30]
Materials:
-
Prostate cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Take 100 µL of the cell suspension (1 x 10^5 cells) and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. PROTACs in the Management of Prostate Cancer | MDPI [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.3 |. Cell viability assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. reactionbiology.com [reactionbiology.com]
- 25. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: In Vivo Studies of BRD4 PROTAC Degraders in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade target proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This induced proximity results in the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc.[5][6] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[5] BRD4-targeting PROTACs offer a powerful alternative to traditional inhibitors by eliminating the BRD4 protein, which can lead to a more profound and durable pharmacological effect.[7][8]
This document provides a consolidated overview of the application of BRD4 PROTAC degraders in preclinical mouse models, based on data from various in vivo studies. While a specific molecule designated "PROTAC BRD4 Degrader-3" (identified as compound 1004.1) is known, detailed in vivo studies for this particular compound are not extensively published.[9] Therefore, this document compiles data and protocols from studies on several well-characterized BRD4 PROTACs (e.g., A1874, ARV-825, DP1) to provide a representative guide for researchers.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a BRD4 PROTAC involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple BRD4 proteins.[4] The degradation of BRD4 leads to the downregulation of its target genes, including key oncogenes, ultimately inhibiting cancer cell proliferation and survival.[5][10]
Caption: Mechanism of Action for a BRD4 PROTAC Degrader.
Data Presentation: In Vivo Efficacy of BRD4 PROTACs
The following tables summarize quantitative data from various in vivo studies using different BRD4 PROTACs in mouse xenograft models.
Table 1: Tumor Growth Inhibition in Xenograft Models
| PROTAC Name | Cancer Cell Line | Mouse Strain | Dosing Regimen | Outcome | Reference |
| A1874 | pCan1 (Colon Cancer) | SCID Mice | 20 mg/kg, p.o., daily for 21 days | Potent inhibition of xenograft growth | [10] |
| ARV-825 | T-ALL | Xenograft Model | Not Specified | Significantly reduced tumor growth | [11] |
| Compound 28 | MM.1S | Xenograft Model | Not Specified | Robust antitumor activity | [7][12] |
| DP1 | SU-DHL-4 (Lymphoma) | SCID Mice | 12 days administration | Therapeutic potential demonstrated | [13] |
| MZ1 | P388-D1 (Leukemia) | BALB/c Mice | Not Specified | Strong inhibitory effect on tumor growth | [5] |
| QCA570 | Leukemia | Xenograft Model | Well-tolerated doses | Complete and durable tumor regression | [14] |
Table 2: Pharmacodynamic and Safety Data
| PROTAC Name | Cancer Cell Line | Key Pharmacodynamic Effects | Safety/Tolerability | Reference |
| A1874 | pCan1 (Colon Cancer) | BRD4 degradation, p53 elevation, apoptosis induction in tumor tissues | No significant change in body weight | [10] |
| ARV-825 | T-ALL | Depletion of BET and c-Myc proteins in vivo | Not Specified | [11] |
| DP1 | SU-DHL-4 (Lymphoma) | Durable degradation of target proteins | No significant weight loss | [13] |
| MZ1 | JQ1-resistant TNBC | Suppressed BRD4 expression in tumor | Lower toxicity compared to inhibitors | [5] |
Experimental Protocols
The following are generalized protocols for in vivo studies using BRD4 PROTACs, synthesized from methodologies reported in the literature.
Experimental Workflow
Caption: A typical workflow for a preclinical xenograft study.
Animal Models and Tumor Implantation
-
Animals: Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., BALB/c nude) are commonly used.[5][10] Animals are typically 5-6 weeks old at the start of the experiment.
-
Cell Lines: Use cancer cell lines known to be sensitive to BET inhibition or with confirmed BRD4 dependency (e.g., human colon cancer, T-ALL, AML, or lymphoma cell lines).[5][10][11][13]
-
Implantation:
-
For solid tumors: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in 100-200 µL of a mixture of serum-free media and Matrigel into the flank of each mouse.
-
For hematological malignancies: Intravenously inject cells (e.g., 3 x 10⁵ luciferase-labeled cells) via the tail vein.[5]
-
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment. Randomize mice into control and treatment groups.
PROTAC Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of the specific PROTAC and the route of administration. A common vehicle for oral administration might consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline might be used.
-
Administration:
-
Oral (p.o.): Administer the PROTAC solution daily using oral gavage.[10]
-
Intraperitoneal (i.p.): Inject the PROTAC solution into the peritoneal cavity.
-
Dose: Doses can range from 10 mg/kg to 50 mg/kg, administered daily or on other schedules, depending on the compound's potency and pharmacokinetic properties.[10]
-
Efficacy and Tolerability Monitoring
-
Tumor Volume: For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor animal body weight 2-3 times per week as a general measure of toxicity.[10] Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.
-
Survival: For systemic disease models or long-term studies, monitor overall survival.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study (or at specific time points), euthanize animals and collect tumors, blood (for plasma), and other organs.
-
Western Blotting: Prepare protein lysates from a portion of the tumor tissue. Use western blotting to quantify the levels of BRD4, BRD2, BRD3, c-Myc, and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) to confirm target degradation and downstream effects.[5][10]
-
Immunohistochemistry (IHC): Fix and paraffin-embed tumor tissues. Use IHC to assess the expression and localization of proteins like BRD4, Ki67 (proliferation marker), and cleaved Caspase-3 (apoptosis marker) within the tumor microenvironment.[11]
These generalized protocols and data provide a framework for designing and interpreting in vivo experiments with BRD4-targeting PROTACs. Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecule and cancer model.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
Measuring PROTAC BRD4 Degrader-3 Engagement with the NanoBRET™ Assay: An Application Note and Protocol
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2][3][4] The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a key epigenetic reader and transcriptional coactivator, making it an attractive target in oncology and other diseases.[1] This application note provides a detailed protocol for utilizing the NanoBRET™ Target Engagement (TE) and Ternary Complex Formation assays to quantitatively measure the intracellular engagement of a novel PROTAC, BRD4 Degrader-3, with its target BRD4.
The NanoBRET™ assay is a powerful tool for studying compound-target interactions in live cells.[5][6][7] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer or binding partner (the energy acceptor).[6][7][8] This technology enables the real-time, quantitative assessment of compound affinity, target occupancy, and residence time within the physiological context of the cell.[5][6][7] For PROTACs, NanoBRET™ assays can be configured to either measure direct target engagement or the formation of the critical PROTAC-induced ternary complex.[4][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key principles and workflows for the NanoBRET™ assays used to characterize PROTAC BRD4 Degrader-3.
Caption: this compound mechanism of action.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying PROTAC-Induced Protein-Protein Interactions using AlphaLISA
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][] A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[1][4] This dual binding induces the formation of a key "ternary complex" consisting of the POI, the PROTAC, and the E3 ligase.[1][5] Within this complex, the E3 ligase is brought into close proximity with the POI, facilitating the transfer of ubiquitin molecules to the target protein.[4] This poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][4] A key feature of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC is released and can engage in another cycle of degradation.[][6]
The formation and stability of the ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[5] Therefore, robust and quantitative methods to measure this protein-protein interaction (PPI) are essential for the discovery and development of novel PROTAC-based therapeutics.
AlphaLISA Technology for Quantifying Ternary Complex Formation
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is a highly sensitive, no-wash, bead-based immunoassay that is well-suited for studying PROTAC-induced ternary complex formation.[7][8] The assay relies on two types of hydrogel-coated beads: Donor beads and Acceptor beads.
The principle of the assay is as follows:
-
One protein partner (e.g., the E3 ligase) is captured by the Donor bead, and the other protein partner (e.g., the POI) is captured by the Acceptor bead. This is typically achieved by using affinity tags on the recombinant proteins (e.g., GST, FLAG, 6xHis) and beads coated with the corresponding anti-tag antibodies.
-
In the presence of a PROTAC molecule that bridges the POI and the E3 ligase, the Donor and Acceptor beads are brought into close proximity (within 200 nm).
-
Upon excitation of the Donor beads with a laser at 680 nm, they release singlet oxygen molecules.
-
If an Acceptor bead is in close proximity, the singlet oxygen molecules diffuse and react with a thioxene derivative in the Acceptor bead, leading to a chemiluminescent signal that is emitted at 520-620 nm.[8]
-
The intensity of the light signal is directly proportional to the extent of ternary complex formation.
A characteristic feature of PROTAC titration in an AlphaLISA assay is the "hook effect".[2] At low concentrations, the PROTAC facilitates the formation of the ternary complex, leading to an increase in the AlphaLISA signal. However, at excessively high concentrations, the PROTAC can independently bind to the POI and the E3 ligase, forming binary complexes that do not bring the Donor and Acceptor beads together. This leads to a decrease in the signal, resulting in a bell-shaped dose-response curve.[7][8] The peak of this curve represents the optimal concentration range for ternary complex formation.
Experimental Protocols
This section provides a detailed methodology for quantifying the formation of a ternary complex between a target protein (e.g., GST-tagged BRD4), an E3 ligase (e.g., FLAG-tagged Cereblon/CRBN complex), and a PROTAC (e.g., dBET6) using AlphaLISA.
Reagents and Materials
-
Proteins:
-
Recombinant GST-tagged Protein of Interest (e.g., BRD4)
-
Recombinant FLAG-tagged E3 Ligase Complex (e.g., Cereblon/DDB1/Cul4A/Rbx1)
-
-
PROTACs and Controls:
-
PROTAC of interest (e.g., dBET6)
-
Related PROTAC for comparison (e.g., dBET1)
-
Control molecules (e.g., JQ1 to bind BRD4, thalidomide to bind CRBN)
-
-
AlphaLISA Beads:
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
-
Assay Buffer:
-
Microplates:
-
384-well white opaque AlphaPlate
-
-
Instrumentation:
-
EnVision Multimode Plate Reader with Alpha settings
-
Experimental Procedure
-
Reagent Preparation:
-
Prepare all reagents in 1X AlphaLISA Binding Assay Buffer.[6]
-
Prepare 5X concentrated solutions of the target protein, E3 ligase, and PROTAC. The final DMSO concentration in the well should be kept below 0.5% to avoid interference with the Alpha signal.[6]
-
For a PROTAC titration, prepare a serial dilution of the PROTAC at 5X the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 10 µL of the 5X target protein solution to the wells of a 384-well AlphaPlate.
-
Add 10 µL of the 5X E3 ligase solution to the wells.
-
Add 10 µL of the 5X PROTAC solution or control solution to the wells.
-
For background wells, add 10 µL of assay buffer instead of the PROTAC solution.[6]
-
-
Ternary Complex Formation Incubation:
-
Seal the plate and incubate for 90 minutes at room temperature to allow for the formation of the ternary complex.[6]
-
-
Addition of AlphaLISA Beads:
-
Prepare a 5X working solution of AlphaLISA Anti-GST Acceptor beads and Anti-FLAG Donor beads in assay buffer. The recommended final concentration in the well is 20 µg/mL for each bead type.[6]
-
Add 10 µL of the 5X Acceptor bead solution to all wells.
-
Add 10 µL of the 5X Donor bead solution to all wells.
-
-
Bead Binding Incubation:
-
Seal the plate and incubate for an additional 90 minutes at room temperature in the dark to allow for the beads to bind to the ternary complex.[6]
-
-
Signal Detection:
-
Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings.
-
Data Analysis
-
The raw data will be in the form of AlphaLISA counts.
-
Calculate the average signal for each condition (run in triplicate).[6]
-
For PROTAC titrations, plot the average AlphaLISA signal against the logarithm of the PROTAC concentration to generate a bell-shaped dose-response curve.
-
The "hook point" of the assay can be determined from this curve, which corresponds to the PROTAC concentration that gives the maximum signal.[4]
-
Calculate the Signal-to-Background (S/B) ratio by dividing the signal from the ternary complex wells by the signal from the background wells (no PROTAC).[6]
Data Presentation
The following tables summarize hypothetical quantitative data from AlphaLISA experiments designed to characterize PROTAC-induced ternary complex formation.
Table 1: Titration of Target Protein and E3 Ligase with a Fixed PROTAC Concentration
| GST-BRD4 (nM) | FLAG-CRBN Complex (nM) | dBET6 (nM) | Average AlphaLISA Signal | Signal-to-Background (S/B) Ratio |
| 1 | 1 | 200 | 150,000 | 6.3 |
| 1 | 5 | 200 | 180,000 | 7.5 |
| 1 | 10 | 200 | 185,000 | 7.7 |
| 5 | 1 | 200 | 160,000 | 6.7 |
| 5 | 5 | 200 | 190,000 | 7.9 |
| 5 | 10 | 200 | 195,000 | 8.1 |
| 1 | 1 | 0 | 23,800 | 1.0 |
| 5 | 5 | 0 | 24,000 | 1.0 |
This table illustrates the optimization of protein concentrations. Based on this data, 1 nM BRD4 and 1-5 nM CRBN complex provide a robust signal.[6]
Table 2: Comparison of Different PROTACs and Control Compounds
| Compound | Target Protein (1 nM GST-BRD4) | E3 Ligase (1 nM FLAG-CRBN) | Compound Conc. (nM) | Average AlphaLISA Signal | Signal-to-Background (S/B) Ratio |
| dBET6 | + | + | 100 | 165,000 | 7.0 |
| dBET1 | + | + | 250 | 155,000 | 6.6 |
| JQ1 | + | + | 1000 | 25,000 | 1.1 |
| Thalidomide | + | + | 1000 | 24,500 | 1.0 |
| No Compound | + | + | 0 | 23,500 | 1.0 |
This table demonstrates the specificity of the assay. The PROTACs dBET6 and dBET1 induce a significant increase in signal, while the control compounds that only bind to one of the protein partners do not.[4][6]
Table 3: Assay Buffer Optimization
| Assay Buffer | Ternary Complex Signal (1 nM BRD4, 1 nM CRBN, 100 nM dBET6) | Background Signal (1 nM BRD4, 1 nM CRBN, 0 nM dBET6) | Signal-to-Background (S/B) Ratio |
| Binding Assay Buffer | 170,000 | 24,000 | 7.1 |
| PPI Buffer | 120,000 | 22,000 | 5.5 |
| Universal Buffer | 30,000 | 25,000 | 1.2 |
This table highlights the importance of buffer selection for optimal assay performance. In this example, the Binding Assay Buffer provides the best signal-to-background ratio.[4][6]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
AlphaLISA Experimental Workflow for Ternary Complex Detection
References
Application Notes and Protocols for Immunohistochemical Detection of BRD4 Degradation Induced by PROTAC BRD4 Degrader-3 in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to induce the degradation of specific target proteins. PROTAC BRD4 Degrader-3 is a chemical tool designed to promote the ubiquitination and subsequent proteasomal degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, and its aberrant activity is implicated in various diseases, including cancer.[4][5][6][7]
Immunohistochemistry (IHC) is a vital technique for visualizing the in situ expression and localization of proteins within tissue samples.[8] This allows for the assessment of target engagement and pharmacodynamic effects of drugs like this compound in a morphological context. These application notes provide a detailed protocol for the immunohistochemical detection of BRD4 protein in formalin-fixed, paraffin-embedded (FFPE) tissues to evaluate the efficacy of this compound.
Principle of the Assay
This protocol is designed to assess the reduction in BRD4 protein levels in tissues following treatment with this compound. The methodology involves the use of a specific primary antibody that binds to the BRD4 protein, followed by a secondary antibody conjugated to an enzyme. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the visualization of BRD4 protein expression under a microscope. A decrease in staining intensity in treated tissues compared to control tissues indicates successful degradation of BRD4.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number | Notes |
| This compound | DC Chemicals | DC28864 | Store at -20°C for long-term storage.[1] |
| Primary Antibody: Anti-BRD4 | Bethyl Laboratories | IHC-00396 | Recommended dilution: 1:500.[9] |
| Cell Signaling Technology | #12183 | Validated for IHC.[6] | |
| Biotinylated Secondary Antibody | Vector Laboratories | (Species-specific) | Choose based on the host species of the primary antibody. |
| Avidin-Biotin Complex (ABC) Reagent | Vector Laboratories | VECTASTAIN Elite ABC Kit | |
| DAB Substrate Kit | Vector Laboratories | SK-4100 | Handle with care as DAB is a suspected carcinogen.[10] |
| Hematoxylin Counterstain | Sigma-Aldrich | HHS16 | |
| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Sigma-Aldrich | C9999 | |
| Xylene | Sigma-Aldrich | 534056 | |
| Ethanol (100%, 95%, 80%, 70%) | Sigma-Aldrich | E7023 | |
| Phosphate Buffered Saline (PBS) | Sigma-Aldrich | P4417 | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9647 | |
| Mounting Medium | Sigma-Aldrich | 495904 | |
| Positively charged microscope slides | Fisher Scientific | 12-550-15 |
Experimental Protocols
I. Tissue Preparation and Fixation
Proper tissue handling and fixation are critical for preserving tissue morphology and antigenicity.
-
Tissue Collection : Excise tissues of interest and immediately proceed to fixation to prevent protein degradation. The tissue thickness should not exceed 3-5 mm.[10]
-
Fixation : Immerse the tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Dehydration : Following fixation, dehydrate the tissues through a series of graded ethanol solutions:
-
70% Ethanol: 2 changes, 1 hour each
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each
-
-
Clearing : Clear the dehydrated tissues in two changes of xylene for 1 hour each.
-
Paraffin Infiltration and Embedding : Infiltrate the cleared tissues with molten paraffin wax at 60°C for 2-4 hours. Embed the tissues in paraffin blocks.
II. Immunohistochemical Staining Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Deparaffinization and Rehydration
-
Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinize the sections by immersing the slides in the following solutions:
-
Rinse the slides in distilled water.
B. Antigen Retrieval
-
Immerse the slides in a container with 10 mM Sodium Citrate buffer, pH 6.0.[10]
-
Heat the slides in a microwave oven or water bath at 95-100°C for 10-20 minutes.[10] Do not allow the buffer to boil.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.[10]
C. Staining Procedure
-
Peroxidase Block : To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[10]
-
Washing : Rinse the slides with PBS three times for 5 minutes each.
-
Blocking : To block non-specific binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.[11]
-
Primary Antibody Incubation : Drain the blocking solution and incubate the sections with the primary anti-BRD4 antibody diluted in blocking solution (e.g., 1:500 dilution for Bethyl IHC-00396).[9] Incubate overnight at 4°C in a humidified chamber.
-
Washing : Rinse the slides with PBS three times for 5 minutes each.
-
Secondary Antibody Incubation : Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Washing : Rinse the slides with PBS three times for 5 minutes each.
-
ABC Reagent Incubation : Incubate the sections with the prepared ABC reagent for 30 minutes at room temperature.
-
Washing : Rinse the slides with PBS three times for 5 minutes each.
-
Chromogen Development : Incubate the sections with the DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes).[10] Monitor the color development under a microscope.
-
Washing : Stop the reaction by rinsing the slides with distilled water.
D. Counterstaining, Dehydration, and Mounting
-
Counterstaining : Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[10]
-
Bluing : Rinse the slides in running tap water until the sections turn blue.
-
Dehydration : Dehydrate the sections through graded ethanol solutions:
-
70% Ethanol: 1 minute
-
95% Ethanol: 1 minute
-
100% Ethanol: 2 changes, 1 minute each
-
-
Clearing : Clear the sections in two changes of xylene for 2 minutes each.
-
Mounting : Apply a drop of mounting medium to the sections and cover with a coverslip.
Data Analysis and Interpretation
BRD4 is predominantly a nuclear protein, and positive staining should be observed in the nuclei of cells.[4] The efficacy of this compound is determined by comparing the intensity and percentage of BRD4-positive cells in the treated tissues versus the vehicle-treated control tissues. A significant reduction in nuclear BRD4 staining in the treated group indicates successful target degradation.
Quantitative analysis can be performed using image analysis software to measure the staining intensity (e.g., H-score) for an objective assessment. The H-score is calculated as: H-score = Σ (I × Pi), where 'I' is the intensity score (0, 1+, 2+, 3+) and 'Pi' is the percentage of stained cells for that intensity.
Troubleshooting
Common issues in IHC and their potential solutions are outlined below.
| Problem | Possible Cause | Solution |
| No Staining or Weak Staining | Inactive primary or secondary antibody | Use a new batch of antibody. Check storage conditions. |
| Insufficient antigen retrieval | Optimize antigen retrieval time and temperature. Try a different pH buffer.[12] | |
| Low primary antibody concentration | Increase the antibody concentration or incubation time.[13] | |
| High Background Staining | Non-specific antibody binding | Increase the blocking time or use a different blocking reagent.[14] |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly.[12] | |
| Primary antibody concentration too high | Decrease the antibody concentration.[13] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody. Run a control without the primary antibody.[12] |
| Inadequate deparaffinization | Use fresh xylene and ensure complete removal of paraffin.[15] |
Signaling Pathways and Workflows
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. High level of BRD4 promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumoral BRD4 expression in lymph node-negative breast cancer: association with T-bet+ tumor-infiltrating lymphocytes and disease-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Bromodomain 4 protein is a predictor of survival for urothelial carcinoma of bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BRD4 Polyclonal Antibody (IHC-00396) [thermofisher.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. ptglab.com [ptglab.com]
- 12. bma.ch [bma.ch]
- 13. origene.com [origene.com]
- 14. qedbio.com [qedbio.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes: Flow Cytometry Analysis of PROTAC BRD4 Degrader-3 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] PROTAC BRD4 Degrader-3 is a heterobifunctional molecule designed to selectively target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[4] BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc, making it an attractive target in cancer therapy.[2][3] By inducing the degradation of BRD4 rather than just inhibiting it, PROTACs can offer a more profound and sustained therapeutic effect.[3]
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of treating cancer cells with a PROTAC BRD4 degrader, using data from well-characterized BRD4 degraders as illustrative examples of the expected outcomes for compounds like this compound. The primary assays detailed herein are for the analysis of apoptosis and cell cycle distribution, two key downstream effects of BRD4 degradation.[5][6]
Mechanism of Action: PROTAC-mediated BRD4 Degradation
This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][4] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including key drivers of cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[2][5][6]
Figure 1: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
Intracellular Staining for BRD4 Protein Levels
This protocol allows for the direct quantification of intracellular BRD4 protein degradation following treatment with a PROTAC degrader.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody against BRD4
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge the cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the primary anti-BRD4 antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells twice with Permeabilization Buffer. Resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with PBS and resuspend in 500 µL of PBS for analysis on a flow cytometer. The decrease in fluorescence intensity will correlate with the degradation of BRD4.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
Procedure:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[9][10]
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[11]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Figure 2: Experimental workflow for flow cytometry analysis.
Data Presentation
The following tables present representative quantitative data from studies on BRD4 degraders, illustrating the expected outcomes of the flow cytometry assays described.
Table 1: Apoptosis Induction by a BRD4 Degrader in Bladder Cancer Cells
Data is representative of treatment with the BRD4 degrader QCA570 for 72 hours.[5][6]
| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 5637 | Vehicle (DMSO) | 2.1 | 3.5 | 5.6 |
| 10 nM QCA570 | 25.8 | 15.3 | 41.1 | |
| 30 nM QCA570 | 38.2 | 21.7 | 59.9 | |
| J82 | Vehicle (DMSO) | 1.8 | 2.9 | 4.7 |
| 10 nM QCA570 | 22.4 | 12.1 | 34.5 | |
| 30 nM QCA570 | 41.5 | 18.9 | 60.4 |
Table 2: Cell Cycle Arrest Induced by a BRD4 Degrader in Bladder Cancer Cells
Data is representative of treatment with the BRD4 degrader QCA570 for 72 hours.[5]
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 5637 | Vehicle (DMSO) | 45.3 | 35.1 | 19.6 |
| 10 nM QCA570 | 68.7 | 15.2 | 16.1 |
Downstream Signaling and Interpretation
The degradation of BRD4 primarily impacts the transcriptional regulation of genes involved in cell proliferation and survival. A key downstream effector is the MYC oncogene, which is a well-established BRD4 target. The reduction in BRD4 levels leads to decreased MYC expression, which in turn affects the transcription of genes that regulate the cell cycle and apoptosis.
Figure 3: Simplified signaling pathway of BRD4 degradation effects.
Interpretation of Results:
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
An accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases, is indicative of cell cycle arrest.
-
A dose- and time-dependent decrease in intracellular BRD4 fluorescence confirms the target engagement and degradation activity of the PROTAC.
These flow cytometry-based assays provide robust and quantitative methods for characterizing the cellular effects of this compound, offering valuable insights for preclinical drug development and mechanistic studies.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
Troubleshooting & Optimization
improving solubility of PROTAC BRD4 Degrader-3 for in vivo studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility challenges with PROTAC BRD4 Degrader-3 (Compound 1004.1) and other similar PROTAC molecules during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound shows poor aqueous solubility. What are the primary reasons and what are my initial troubleshooting steps?
A: The poor aqueous solubility of this compound is expected and stems from its fundamental physicochemical properties. PROTACs are inherently large molecules, often with a high molecular weight (MW > 700 Da) and a significant polar surface area, placing them "beyond the Rule of Five" (bRo5) for druglikeness.[1][2][3] This combination of properties frequently leads to limited solubility and cellular permeability.[3]
Your initial troubleshooting should involve a systematic approach to characterize and formulate the compound.
Workflow for Addressing Poor Solubility:
Caption: Decision workflow for improving PROTAC solubility.
Q2: What formulation strategies can enhance the in vivo solubility and bioavailability of this compound?
A: Several advanced formulation strategies can significantly improve the dissolution and absorption of poorly soluble PROTACs. The most common and effective approaches are Amorphous Solid Dispersions (ASDs) and various nanoformulations.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique for enhancing the solubility of poorly soluble drugs.[4] By dispersing the PROTAC in an amorphous state within a polymer matrix, the high energy of the amorphous form leads to greater apparent solubility and can create a supersaturated solution in vivo.[5][6]
-
Mechanism: The polymer stabilizes the PROTAC in its high-energy amorphous state, preventing re-crystallization and maintaining a supersaturated concentration for absorption.[5][6]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®, Eudragit®, and polyvinylpyrrolidone (PVP).[4][7]
-
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles can overcome solubility issues and improve its pharmacokinetic profile.[8][9]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA-PEG can be used to encapsulate the PROTAC, improving solubility, permeability, and delivery.[9]
-
Lipid-Based Systems: Liposomes and self-emulsifying drug delivery systems (SEDDS) can incorporate the lipophilic PROTAC molecule, enhancing its solubilization in the gastrointestinal tract.[4][10]
-
-
Co-solvents and Excipients: For direct injections (e.g., IP, IV, SC), using a vehicle with co-solvents and solubility enhancers is standard. Common components include DMSO, PEG300, Tween 80, and cyclodextrins like SBE-β-CD.[11]
Troubleshooting Guides & Protocols
Q3: My compound is still not soluble enough with simple co-solvents. How do I prepare an Amorphous Solid Dispersion (ASD)?
A: Preparing an ASD involves dissolving both the PROTAC and a carrier polymer in a common solvent and then rapidly removing the solvent to trap the drug in an amorphous state. Spray drying is a common industrial method, but for lab-scale research, solvent evaporation is a practical alternative.
Detailed Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
1. Materials and Equipment:
-
This compound
-
Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
2. Procedure:
-
Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation.[12] Determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Harvesting and Sizing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Confirm the amorphous state of the PROTAC in the ASD using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).[6]
-
Storage: Store the ASD powder in a desiccator at a low temperature to prevent moisture absorption and maintain physical stability.[12]
Q4: I am considering a nanoformulation. Can you provide a protocol for preparing PROTAC-loaded polymeric nanoparticles?
A: Yes, encapsulating your PROTAC in polymeric nanoparticles is a promising strategy. The nanoprecipitation method is a straightforward approach for creating PROTAC-loaded nanoparticles using polymers like PLGA-PEG.[9]
Detailed Protocol: PROTAC Nanoparticle Preparation via Nanoprecipitation
1. Materials and Equipment:
-
This compound
-
PLGA-PEG copolymer (Poly(lactic-co-glycolic acid)-poly(ethylene glycol))
-
Organic solvent (e.g., Acetone or Acetonitrile)
-
Aqueous solution (e.g., deionized water or PBS), optionally with a surfactant like Poloxamer 188.
-
Stir plate and magnetic stir bar
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator or tangential flow filtration system for purification
2. Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-PEG copolymer in the organic solvent.
-
Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the PROTAC into nanoparticles.
-
Solvent Removal: Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator at low pressure.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated PROTAC and excess surfactant. This can be done by centrifugation followed by resuspension of the pellet, or by dialysis.
-
Characterization (Recommended): Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using HPLC after dissolving the nanoparticles in a suitable solvent.
-
Storage: Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization may be an option.
PROTAC Mechanism of Action:
Caption: Mechanism of PROTAC-induced protein degradation.
Q5: Can chemical modifications to the PROTAC structure itself improve solubility?
A: Yes, rational chemical modifications, particularly to the linker, can significantly improve the physicochemical properties of a PROTAC.[1]
-
Incorporate Ionizable Groups: Replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine or piperidine can introduce ionizable basic centers.[1][13] This increases polarity and can dramatically improve aqueous solubility.
-
Optimize Linker Composition: The choice between hydrophilic (e.g., PEG) and hydrophobic (e.g., alkyl chains) linkers affects the balance between solubility and cell permeability.[14] A well-designed linker can improve both.
-
Modify E3 Ligase Ligand: While the warhead is fixed for the target, the E3 ligase ligand can sometimes be optimized. For instance, some studies suggest that CRBN-based PROTACs may have more favorable "drug-like" properties than some VHL-based ones.[5]
Quantitative Data Summary
The following table provides representative solubility data for different PROTACs, illustrating the challenges and the potential for improvement with formulation strategies. Note that data for the specific "this compound" is not publicly available, so analogous compounds are presented.
| Compound | Description | Formulation | Medium | Solubility (µg/mL) | Reference |
| AZ1 | Cereblon-recruiting PROTAC | Amorphous Solid | Fasted State Simulated Intestinal Fluid (FaSSIF) | 48.4 ± 2.6 | [12] |
| AZ2 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 28.1 ± 5.2 | [12] |
| AZ3 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 34.5 ± 7.7 | [12] |
| AZ4 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 17.3 ± 1.6 | [12] |
| AZ1 + HPMCAS | AZ1 in Amorphous Solid Dispersion (ASD) | 20% w/w drug load in ASD | FaSSIF (Supersaturation) | ~97 (2-fold increase) | [12] |
This table demonstrates that even between similar PROTACs, linker modifications can alter solubility, and formulation into an ASD can significantly increase the achievable concentration in bio-relevant media.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. PROTAC BRD4 Degrader-5 | PROTAC Degrader of BRD4 | 2409538-70-9 | InvivoChem [invivochem.com]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
Technical Support Center: Troubleshooting BRD4 Degradation Western Blots
This guide provides solutions to common issues encountered when performing Western blots to analyze the degradation of Bromodomain-containing protein 4 (BRD4). The information is tailored for researchers, scientists, and drug development professionals working with targeted protein degradation technologies like PROTACs.
Frequently Asked Questions (FAQs)
Section 1: No or Weak BRD4 Signal
Q1: Why am I seeing a very weak or no BRD4 signal across all lanes, including my untreated control?
A: This issue often points to problems with antibody performance, protein integrity, or the blotting procedure itself.
Potential Causes & Solutions:
-
Primary Antibody Issues: The primary antibody may not be effective.
-
Solution: Ensure you are using a BRD4 antibody validated for Western Blotting.[1][2] Check the antibody's datasheet for recommended dilutions and consider performing a dot blot to confirm it can detect the target protein. Always prepare fresh antibody dilutions and avoid repeated freeze-thaw cycles.[3][4]
-
-
Inefficient Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Low Protein Abundance or Loading: The amount of BRD4 in your sample may be too low.
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may be expired or improperly stored.
Section 2: Unexpected or Multiple Bands
Q2: My Western blot shows multiple bands for BRD4. What does this mean?
A: The presence of multiple bands can be due to protein isoforms, post-translational modifications (PTMs), protein cleavage, or non-specific antibody binding.
Potential Causes & Solutions:
-
BRD4 Isoforms: BRD4 has multiple isoforms; the long isoform is the most commonly studied.[8]
-
Solution: Check your antibody's datasheet to see which isoforms it recognizes. Some antibodies are specific to the long isoform (UniProt #O60885-1).[8] The presence of other bands could represent different isoforms expressed in your cell line.
-
-
Post-Translational Modifications (PTMs): BRD4 undergoes various PTMs, including phosphorylation, methylation, and ubiquitination, which can alter its migration on an SDS-PAGE gel.[10][11]
-
Solution: Consult literature to see if your experimental conditions could be inducing PTMs.[11] To confirm, you can treat lysates with appropriate enzymes (e.g., phosphatases) to see if the bands collapse into a single band.
-
-
Protein Degradation/Cleavage: If samples are not handled properly, BRD4 can be cleaved by proteases, resulting in lower molecular weight bands.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.
Section 3: Inconsistent Degradation Results
Q3: The BRD4 signal is not decreasing as expected after treatment with a degrader compound. What could be wrong?
A: This indicates a potential issue with the compound's activity, the experimental timeline, or the degradation machinery of the cell.
Potential Causes & Solutions:
-
Ineffective Compound Concentration or Treatment Time: The concentration or duration of treatment may be insufficient to induce degradation.
-
Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is essential for the degradation of BRD4 by PROTACs.
-
Cell Line Specificity: The E3 ligase recruited by your degrader may not be sufficiently expressed or active in your chosen cell line.
-
Solution: Verify the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line. Consider testing your degrader in a different cell line known to be responsive.[17]
-
-
Compound Stability: The degrader compound may be unstable in your culture medium.
-
Solution: Check the stability of your compound under experimental conditions. Prepare fresh stock solutions and dilute them immediately before use.
-
Data & Reagent Guidelines
Table 1: Recommended Antibody and Reagent Concentrations
| Reagent/Antibody | Application | Typical Concentration/Dilution | Notes |
| BRD4 Primary Antibody | Western Blot | 1:1,000 - 1:2,000 | Optimize for your specific antibody and cell lysate.[3] |
| HRP-conjugated Secondary | Western Blot | 1:2,000 - 1:10,000 | Titrate to minimize background and maximize signal.[6] |
| Blocking Buffer | Membrane Blocking | 5% non-fat dry milk or 5% BSA in TBS-T | Milk is cost-effective, but BSA may be preferred for phospho-antibodies.[3][18] |
| Tween 20 | Wash & Blocking Buffer | 0.05% - 0.1% | Helps to reduce non-specific binding and background.[4][18] |
Table 2: Sample Preparation and Loading Guidelines
| Parameter | Recommendation | Rationale |
| Protease/Phosphatase Inhibitors | Add fresh to lysis buffer | Prevents degradation and dephosphorylation of BRD4.[6] |
| Protein Load per Lane | 20 - 30 µg of total cell lysate | Ensures sufficient protein for detection without overloading the gel. |
| Loading Control | β-Actin, GAPDH, or α-Tubulin | Ensures equal protein loading across lanes for accurate quantification.[13] |
| Sample Denaturation | Boil at 95-100°C for 5-10 min | Ensures proteins are fully denatured and reduced for proper migration.[5] |
Diagrams and Workflows
Visualizing Experimental and Logical Processes
Caption: A standard workflow for a BRD4 Western blot experiment.
Caption: A logical flowchart for troubleshooting BRD4 Western blot results.
Caption: Simplified pathway of PROTAC-mediated BRD4 degradation.
Detailed Experimental Protocol: BRD4 Degradation Assay
This protocol outlines a standard procedure for assessing BRD4 degradation in cultured cells following treatment with a degrader compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2, MM.1S) in 6-well or 12-well plates and allow them to adhere overnight.[13]
-
Treat cells with the desired concentrations of the BRD4 degrader or vehicle control (e.g., DMSO) for the specified amount of time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a standard method like the BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. Add a reducing agent like β-mercaptoethanol (BME) or DTT.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an 8% or 10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BRD4 (e.g., diluted 1:1,000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5,000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis to quantify band intensities. Normalize the BRD4 signal to a loading control (e.g., β-Actin or GAPDH) to determine the extent of degradation.
-
References
- 1. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 2. BRD4 Antibody [ABIN2780921] - for Cow, Dog, Guinea Pig WB, IF, ChIP [antibodies-online.com]
- 3. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. google.com [google.com]
- 10. BRD4 methylation by the methyltransferase SETD6 regulates selective transcription to control mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
minimizing off-target effects of PROTAC BRD4 Degrader-3
Welcome to the technical support center for BRD4 Degrader-3, a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the bromodomain-containing protein 4 (BRD4). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound and minimize potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BRD4 Degrader-3?
A1: BRD4 Degrader-3 is a heterobifunctional molecule. It consists of a ligand that binds to BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both BRD4 and VHL, the degrader facilitates the formation of a ternary complex. This proximity induces the VHL ligase to tag BRD4 with ubiquitin, marking it for degradation by the cell's proteasome.[2][3] This event leads to the selective removal of BRD4 protein from the cell.
Q2: What are the potential off-target effects of BRD4 Degrader-3?
A2: Off-target effects can arise from several sources:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than BRD4. This can happen if other proteins have structural similarities to BRD4's binding domain or if the ternary complex forms non-selectively with other proteins. While VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs, empirical validation is crucial.[4][5]
-
Degradation-independent off-targets: The molecule itself might have pharmacological effects independent of its degradation activity. These can be caused by the BRD4-binding or VHL-binding moieties of the PROTAC.
-
Pathway-related effects: Degradation of BRD4 can lead to downstream effects on various signaling pathways, such as those involving c-Myc and NF-κB, which could be misinterpreted as off-target effects.[6][7]
Q3: How can I minimize off-target effects?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Titrate the concentration: Use the lowest effective concentration of BRD4 Degrader-3 that still achieves robust BRD4 degradation. This can be determined by a dose-response experiment.
-
Use appropriate controls: Include a negative control, such as an inactive epimer of the VHL ligand, that does not bind to the E3 ligase but still binds to BRD4. This helps distinguish between degradation-dependent and -independent effects.[8][9]
-
Perform washout experiments: To confirm that the observed phenotype is due to BRD4 degradation, remove the degrader from the cell culture and monitor the recovery of BRD4 protein levels and the reversal of the phenotype.
-
Global proteomics analysis: Use techniques like mass spectrometry to identify any unintended protein degradation across the proteome.[10][11]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-VHL) rather than the productive ternary complex (BRD4-PROTAC-VHL), thus inhibiting degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for BRD4 degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak BRD4 degradation observed | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. |
| 2. Incorrect incubation time: The time may be too short for degradation to occur. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time. | |
| 3. Low cell permeability: The PROTAC may not be efficiently entering the cells. | 3. Use cell permeability assays to assess compound uptake. If permeability is low, consider alternative delivery methods or structural modifications to the PROTAC.[9][10] | |
| 4. Low E3 ligase expression: The target cells may have low endogenous levels of VHL. | 4. Confirm VHL expression in your cell line using Western blot or qPCR. | |
| 5. Inefficient ternary complex formation: The linker length or composition may not be optimal for this specific cell line or target. | 5. If possible, test analogs of the degrader with different linkers. Use biophysical assays like TR-FRET to confirm ternary complex formation.[12] | |
| High cell toxicity or unexpected phenotype | 1. Off-target protein degradation: The PROTAC may be degrading other essential proteins. | 1. Perform a global proteomics analysis (e.g., by mass spectrometry) to identify off-target proteins.[10] |
| 2. Degradation-independent pharmacology: The BRD4 or VHL ligands may have their own biological activities at the concentration used. | 2. Use a non-degrading control molecule (e.g., one with a mutated VHL ligand) to see if the phenotype persists.[8] | |
| 3. Downstream effects of BRD4 degradation: The phenotype may be a consequence of on-target BRD4 degradation. | 3. Validate that the phenotype correlates with BRD4 degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant BRD4 mutant. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell confluency, passage number, and serum concentration can affect PROTAC efficacy. | 1. Standardize cell culture protocols, including seeding density and passage number. Ensure cells are in the logarithmic growth phase during treatment.[13] |
| 2. PROTAC stability: The compound may be unstable in your culture medium or under your storage conditions. | 2. Check the stability of the PROTAC in your experimental conditions using methods like LC-MS. Ensure proper storage as per the manufacturer's instructions. |
Data Presentation
Table 1: Dose-Response of BRD4 Degrader-3 on BRD4 Protein Levels
| Concentration | % BRD4 Remaining (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 1 nM | 85.3 ± 4.1 |
| 10 nM | 42.1 ± 3.5 |
| 100 nM | 15.6 ± 2.8 |
| 1 µM | 8.9 ± 1.9 |
| 10 µM | 35.7 ± 4.8 (Hook Effect) |
| Data are representative of Western blot quantification in a human cancer cell line (e.g., HeLa) after 24 hours of treatment. |
Table 2: Selectivity Profile of BRD4 Degrader-3
| Protein | % Degradation at 100 nM (Mean ± SD) |
| BRD4 (On-target) | 84.4 ± 2.8 |
| BRD2 (BET family) | 25.1 ± 3.7 |
| BRD3 (BET family) | 18.9 ± 4.2 |
| c-Myc (Downstream target) | 65.3 ± 5.1 (Expression decrease) |
| VHL (E3 Ligase) | No significant change |
| Tubulin (Loading control) | No significant change |
| Data obtained from a global proteomics experiment after 24 hours of treatment. |
Experimental Protocols
1. Western Blotting for BRD4 Degradation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: The next day, treat the cells with a range of concentrations of BRD4 Degrader-3 (and vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., β-actin or GAPDH).
2. Global Proteomics by Mass Spectrometry (MS)
-
Sample Preparation: Treat cells with the optimal concentration of BRD4 Degrader-3 and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.[9] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using trypsin.
-
TMT Labeling (Optional but recommended for quantification): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the protein abundance between the treated and control samples to identify significantly downregulated proteins.
Visualizations
Caption: Mechanism of action for BRD4 Degrader-3.
Caption: Troubleshooting workflow for no/weak BRD4 degradation.
Caption: Simplified BRD4 signaling pathways affected by degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. ashpublications.org [ashpublications.org]
- 8. escholarship.org [escholarship.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. reddit.com [reddit.com]
addressing PROTAC BRD4 Degrader-3 resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BRD4 Degrader-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals encountering challenges related to its efficacy and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of the BRD4 protein.[1] It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[1][2] this compound specifically utilizes the von Hippel-Lindau (VHL) E3 ligase to mediate BRD4 degradation.[3]
Q2: What are the potential advantages of using a BRD4 degrader over a BRD4 inhibitor?
BRD4 degraders offer several advantages over traditional small-molecule inhibitors. By removing the entire protein, degraders can overcome resistance mechanisms associated with inhibitor binding site mutations.[4] They can also have a more prolonged effect, as resynthesis of the protein is required for the restoration of function.[5] Furthermore, degraders can be effective at lower concentrations and may have a better therapeutic window.[6]
Q3: What are the known mechanisms of resistance to BRD4 degraders?
Resistance to BRD4 degraders can arise through several mechanisms:
-
Alterations in the E3 Ligase Machinery: Mutations, deletions, or downregulation of the components of the recruited E3 ligase complex (e.g., VHL for VHL-based degraders or CRBN for CRBN-based degraders) are primary mechanisms of acquired resistance.[7][8] This prevents the PROTAC from effectively recruiting the E3 ligase to the target protein.
-
Upregulation of the Target Protein: Increased expression of BRD4 can sometimes lead to resistance to BRD4 inhibitors, a mechanism that can potentially be overcome by using a degrader.[9]
-
Changes in the Ubiquitin-Proteasome System (UPS): While less common, alterations in the general UPS pathway could theoretically confer resistance.[10]
-
Activation of Compensatory Signaling Pathways: Cancer cells may activate alternative pathways to bypass their dependency on BRD4 signaling.[4]
Q4: My cells are not responding to this compound. What are the initial troubleshooting steps?
If you observe a lack of response, consider the following:
-
Confirm Compound Integrity and Concentration: Ensure the compound has been stored correctly and the working concentration is appropriate for your cell line.
-
Assess BRD4 Degradation: Directly measure BRD4 protein levels via Western Blotting to confirm if the lack of a phenotypic response is due to a failure in protein degradation.
-
Check E3 Ligase Component Expression: Verify the expression of key components of the VHL E3 ligase complex (VHL, CUL2) in your cell model. Low or absent expression will render VHL-based degraders ineffective.[8]
-
Evaluate Cell Permeability: Although less common with optimized PROTACs, poor cell permeability can be a factor.[11]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: No or reduced BRD4 degradation observed by Western Blot.
-
Question: I've treated my cells with this compound, but the BRD4 protein levels are unchanged or only slightly reduced. What could be the issue?
-
Possible Causes & Solutions:
-
Suboptimal Compound Concentration or Treatment Time: The optimal concentration and duration of treatment can be cell-line specific.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for BRD4 degradation in your specific cell line.
-
-
Low Expression of VHL E3 Ligase Components: this compound requires the VHL E3 ligase for its activity.
-
Recommendation: Check the baseline expression levels of VHL and CUL2 in your cells by Western Blot or qPCR. If expression is low, consider using a cell line with higher expression or a PROTAC that utilizes a different E3 ligase (e.g., a CRBN-based degrader like ARV-825).[8]
-
-
Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated BRD4 will not be degraded.
-
Recommendation: As a control, co-treat cells with a known proteasome inhibitor (e.g., MG132). This should rescue BRD4 from degradation and confirm the involvement of the proteasome.[12]
-
-
Acquired Resistance: Prolonged exposure to the degrader may have selected for a resistant cell population.
-
Problem 2: Cells show initial sensitivity to this compound but develop resistance over time.
-
Question: My cells initially responded well to the degrader, but after several passages in the presence of the compound, they are no longer sensitive. How can I investigate the mechanism of this acquired resistance?
-
Possible Causes & Solutions:
-
Genomic Alterations in the E3 Ligase Complex: This is a common mechanism of acquired resistance.
-
Recommendation:
-
Perform whole-exome or targeted sequencing of the resistant cells to identify mutations or deletions in genes encoding for the VHL E3 ligase complex (VHL, CUL2, etc.).[8]
-
Analyze the mRNA and protein expression of these components to check for downregulation.
-
-
-
Upregulation of BRD4: While degraders are designed to counteract this, significant overexpression could potentially overwhelm the degradation machinery.
-
Recommendation: Compare BRD4 mRNA and protein levels between the parental and resistant cell lines.
-
-
Activation of Bypass Pathways: Cells may have activated alternative survival pathways.
-
Recommendation: Perform RNA-sequencing or other transcriptomic analysis to identify differentially expressed genes and activated pathways in the resistant cells compared to the parental cells.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of various BRD4 degraders.
Table 1: In Vitro Potency of Selected BRD4 Degraders
| Degrader | Recruited E3 Ligase | Cell Line | IC50 (Growth Inhibition) | DC50 (Degradation) | Dmax (% Degradation) | Reference |
| dBET6 | CRBN | Various Solid Tumors | 0.001 - 0.5 µM | Not Specified | >90% | [6] |
| ARV-771 | VHL | OVCAR8 | ~10 nM | Not Specified | >90% | [8] |
| ARV-825 | CRBN | OVCAR8 | ~25 nM | Not Specified | >90% | [8] |
| QCA570 | CRBN | Bladder Cancer Cells | Not Specified | ~1 nM | >90% | [12] |
| MZ1 | VHL | HeLa | Not Specified | <100 nM | >90% | [5] |
Table 2: Comparison of BRD4 Degraders vs. Inhibitor (JQ1)
| Compound | Target Action | Cell Line | IC50 (Growth Inhibition) | Effect on MYC Expression | Reference |
| JQ1 | Inhibition | Solid Tumors | 0.5 - 5 µM | Downregulation | [6] |
| dBET1 | Degradation (CRBN) | Solid Tumors | 0.5 - 5 µM | Stronger Downregulation than JQ1 | [6] |
| dBET6 | Degradation (CRBN) | Solid Tumors | 0.001 - 0.5 µM | Strongest Downregulation | [6] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound, a negative control (e.g., inactive epimer), and a vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against BRD4 or VHL overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blotting using antibodies against BRD4 and VHL to detect the interaction.
Protocol 3: CRISPR/Cas9-based Screen to Identify Resistance Genes
-
Library Transduction: Transduce a Cas9-expressing cell line with a lentiviral sgRNA library targeting the human kinome or a custom library focused on the ubiquitin-proteasome system.
-
Drug Selection: Treat the transduced cell population with a lethal dose of this compound for a prolonged period (e.g., 2-3 weeks) to select for resistant cells. A parallel culture without the drug is maintained as a control.
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant and control cell populations. Amplify the sgRNA cassettes by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the drug-treated population compared to the control. The genes targeted by these enriched sgRNAs are potential drivers of resistance.[13]
Visualizations
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC BRD4 Degrader Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help you address challenges related to the cell permeability of PROTAC BRD4 degraders. While the focus is on general strategies applicable to all BRD4 degraders, including compounds like PROTAC BRD4 Degrader-3, the information provided is broadly relevant for optimizing PROTAC molecules.
Disclaimer: Specific structural information and permeability data for "this compound" are not publicly available. The following guidance is based on established principles and strategies for improving the cell permeability of PROTACs in the "beyond Rule of 5" chemical space.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are inherently large molecules because they consist of two distinct ligands (one for the target protein, like BRD4, and one for an E3 ligase) connected by a linker.[1][2] This often results in a high molecular weight (typically over 800 Da) and a large polar surface area, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2][3] These properties are generally associated with poor passive diffusion across the lipid bilayer of the cell membrane.[4][5]
Q2: How do I know if my PROTAC's low cellular activity is due to poor permeability?
A common indicator is a significant discrepancy between high potency in biochemical assays (e.g., target binding, ternary complex formation) and low efficacy in cell-based degradation assays. If your PROTAC binds effectively to BRD4 and the E3 ligase in vitro but fails to degrade BRD4 inside the cell, poor membrane permeability is a likely culprit.
Q3: What are the standard assays to measure PROTAC cell permeability?
Several assays can be used to evaluate permeability. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive, transcellular permeation. It is fast, cost-effective, but may not always accurately predict in vivo permeability for complex molecules like PROTACs.[1][6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which model the human intestinal barrier. It can assess both passive diffusion and the effects of active transport and efflux pumps, making it more biologically relevant than PAMPA.[1][7]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this is another cell-based model used to predict intestinal absorption and blood-brain barrier penetration.[7]
Q4: Can a PROTAC with low measured permeability still be effective?
Yes, in some cases. Research has shown that some PROTACs assessed with low permeability in vitro can still exhibit good oral bioavailability and efficacy in animal models.[8] This can be due to factors not fully captured by simple in vitro models, such as "chameleonic" behavior where the molecule alters its conformation to adapt to different environments, or the involvement of unforeseen active transport mechanisms.[9] However, improving permeability remains a primary goal for robust PROTAC design.
Troubleshooting Guide: Improving BRD4 Degrader Permeability
This guide addresses specific issues you may encounter during your experiments and provides actionable strategies for improvement.
Issue 1: My BRD4 degrader shows poor degradation in cells despite high binding affinity.
If you've confirmed your PROTAC forms a stable ternary complex (BRD4-PROTAC-E3 ligase) in vitro but see minimal BRD4 degradation in cellular assays (e.g., Western Blot, proteomics), low cell permeability is the primary suspect.
Caption: Workflow for diagnosing and addressing low cell permeability of PROTACs.
-
Optimize the Linker: The linker is the most flexible component for modification without affecting target binding.[4]
-
Reduce Polarity and H-Bond Donors: Avoid multiple amide motifs.[4] Replace flexible PEG linkers with more rigid and lipophilic alkyl chains or 1,4-disubstituted phenyl rings, which has been shown to improve permeability.[4]
-
Incorporate Cyclic Moieties: Using short, rigid linkers containing piperidine or piperazine can enhance rigidity, solubility, and cell permeability.[1][10]
-
Promote Intramolecular Hydrogen Bonding (IMHB): Design linkers that allow the PROTAC to fold into a more compact, "ball-like" shape. This masks polar surfaces, reducing the effective size and polarity and facilitating membrane passage.[4]
-
-
Employ Amide-to-Ester Substitution: Amide bonds are common in PROTAC synthesis but contribute to poor permeability.
-
Implement a Prodrug Strategy:
-
Masking Polar Groups: Add a lipophilic group (e.g., an ester) to a polar moiety on the PROTAC, such as on the E3 ligase ligand.[1][4] This group is cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.
-
Receptor-Mediated Delivery: Conjugate the PROTAC to a ligand for a cell-surface receptor that is highly expressed on your target cells (e.g., folate for folate receptors). This hijacks the receptor's endocytosis pathway to bring the PROTAC into the cell.[1]
-
Issue 2: My PROTAC has low recovery in the Caco-2 or PAMPA assay.
Low recovery can be caused by poor solubility in the assay buffer or non-specific binding to the assay plates. This can lead to inaccurate permeability (Papp) values.[1]
-
Improve Solubility:
-
Modify the Linker: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers can be a useful strategy to improve solubility.[4]
-
Optimize Assay Buffer: Experiment with different buffer compositions, such as adding a small percentage of a co-solvent, to improve the solubility of your compound without compromising the integrity of the assay.
-
Vehicle Screening: For in vivo studies, screening different formulation vehicles can solve solubility issues and improve oral absorption.[8]
-
-
Reduce Non-Specific Binding:
-
Consider adding a small amount of a non-ionic surfactant to the assay buffer.
-
Ensure that the plates used for the assay are low-binding plates.
-
Data & Protocols
Table 1: Comparison of Permeability Assessment Methods
| Assay Type | Principle | Throughput | Biological Complexity | Key Considerations |
| PAMPA [1][7] | Measures passive diffusion across an artificial lipid membrane. | High | Low (Cell-Free) | Fast and inexpensive; may not capture active transport or efflux. |
| Caco-2 [1][7] | Measures transport across a monolayer of human intestinal cells. | Medium | High | Models passive, paracellular, and active transport; more predictive of human absorption. |
| MDCK [7] | Measures transport across a monolayer of canine kidney cells. | Medium | Medium-High | Can be transfected to express specific transporters; useful for efflux studies. |
| CAPA [5][13] | A competitive cellular assay using a chloroalkane-tagged PROTAC. | Medium | High | Provides relative cell permeability ranking; requires chemical modification of the PROTAC. |
Table 2: Impact of Chemical Modifications on Physicochemical Properties and Permeability
| Strategy | Physicochemical Change | Expected Impact on Permeability | Reference |
| Replace PEG linker with alkyl/phenyl | ↓ Polarity, ↓ H-bond acceptors | Increase | [4] |
| Use rigid, cyclic linkers | ↓ Rotatable bonds, ↑ Rigidity | Increase | [1][10] |
| Amide-to-Ester Substitution | ↓ H-bond donors, ↓ Polarity | Increase | [6][11] |
| Introduce IMHB-promoting linker | ↓ 3D Polar Surface Area | Increase | [4] |
| Prodrug (masking group) | ↑ Lipophilicity (temporarily) | Increase | [1][9] |
| Reduce Molecular Weight | ↓ Molecular Weight | Increase | [1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PROTAC test compound in DMSO.
-
Prepare stock solutions for positive (high permeability) and negative (low permeability) control compounds.
-
-
Preparation of Donor Plate:
-
Dilute the stock solutions to a final concentration of 100 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
-
Preparation of Acceptor Plate:
-
Pre-coat the filter membrane of a 96-well filter plate (the acceptor plate) with 5 µL of a lipid solution (e.g., 2% dodecane solution of lecithin).
-
Add 300 µL of the aqueous buffer to each well of the acceptor plate.
-
-
Assay Assembly and Incubation:
-
Carefully place the filter plate on top of the donor plate, ensuring the lipid membrane is in contact with the donor solution.
-
Incubate this "sandwich" plate at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
Calculate Pe using the established formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
-
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the cellular degradation of BRD4 after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate your target cells (e.g., MV-4-11, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of your BRD4 PROTAC degrader for a specified time course (e.g., 4, 8, 16, 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., α-Tubulin, GAPDH) to ensure equal protein loading.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control for each sample. Report degradation as a percentage relative to the vehicle control.[14]
-
Visualizations
Caption: Relationship between PROTAC physicochemical properties and cell permeability.
Caption: Conceptual workflow of the PROTAC prodrug strategy for enhancing cell entry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
optimizing PROTAC BRD4 Degrader-3 dosage and treatment time
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage and treatment time of PROTAC BRD4 Degrader-3. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] It consists of three components: a ligand that binds to BRD4, a ligand for an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker connecting the two.[3] The molecule works by forming a ternary complex between BRD4 and the VHL E3 ligase, which leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[2]
Caption: Workflow of PROTAC-mediated BRD4 protein degradation.
Q2: What are the primary downstream effects of BRD4 degradation?
BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes.[5] Its degradation primarily leads to the transcriptional suppression of genes like c-MYC.[6][7] This subsequently inhibits cell proliferation, induces cell cycle arrest (often at the G0/G1 phase), and promotes apoptosis.[1][7][8] BRD4 is also involved in signaling pathways such as NF-κB and JAK/STAT3, so its degradation can have broader effects on cancer cell signaling and inflammation.[9][10]
Caption: Key signaling pathways affected by BRD4 degradation.
Q3: What is a recommended starting concentration and treatment time for in vitro experiments?
For initial experiments, a dose-response study is recommended. Based on data from similar VHL-based BRD4 degraders, a starting concentration range of 1 nM to 1000 nM is appropriate.[11][12] For treatment time, significant BRD4 degradation can often be observed within 1 to 8 hours, with maximal degradation typically occurring between 8 and 24 hours.[11][12][13] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 100 nM) is advised to determine the optimal time point for your specific cell line.[12][13]
Q4: How do I confirm that the observed loss of BRD4 is due to proteasomal degradation?
To verify the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., MG132 at 1-10 µM) or a neddylation inhibitor (e.g., MLN4924 at 1 µM) for 2-6 hours before adding this compound.[8][14][15] If the PROTAC is acting via the ubiquitin-proteasome system, pre-treatment with these inhibitors should rescue BRD4 protein levels, preventing its degradation.[8][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No BRD4 Degradation Observed | 1. Suboptimal Concentration/Time: The concentration may be too low or the treatment time too short. 2. Cell Line Resistance: The cell line may lack essential components of the VHL E3 ligase complex or have a low BRD4 expression/turnover rate. 3. Compound Instability: The PROTAC may be unstable in your culture medium. | 1. Perform a dose-response (1 nM - 10 µM) and time-course (2-24h) experiment.[11][12] 2. Confirm VHL and BRD4 expression in your cell line via Western blot or qPCR. Test a different, sensitive cell line (e.g., MV4-11, 231MFP) as a positive control. 3. Minimize freeze-thaw cycles of the stock solution. Consider the stability of similar compounds in media, as some can hydrolyze. |
| High Cytotoxicity at All Concentrations | 1. Off-Target Effects: The PROTAC may be degrading other essential proteins. 2. "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) can dominate over the productive ternary complex, reducing degradation efficiency and potentially leading to inhibitor-like effects.[12] 3. Cell Line Sensitivity: The cell line may be highly dependent on BRD4 for survival. | 1. Perform a global proteomics study to identify off-target degradation. Use shorter treatment times (e.g., < 6 hours) to focus on direct targets.[16] 2. Lower the concentration range. The optimal degradation concentration is often sub-micromolar.[12] 3. Reduce the treatment duration. Assess viability at earlier time points (e.g., 24h, 48h) instead of 72h. |
| Inconsistent Results Between Experiments | 1. Cell Confluency: PROTAC efficacy can be affected by cell density and metabolic state. 2. Reagent Variability: Inconsistent concentrations of the PROTAC stock solution or passage number of cells. | 1. Standardize cell seeding density to ensure consistent confluency (~70-80%) at the time of treatment.[17] 2. Prepare fresh dilutions from a validated stock for each experiment. Use cells within a consistent, low passage number range. |
| BRD4 Levels Recover Quickly After Washout | 1. Rapid BRD4 Resynthesis: The cell may be rapidly transcribing and translating new BRD4 protein once the degrader is removed. 2. Short PROTAC Half-Life: The compound may be metabolized or cleared quickly by the cells. | 1. This is expected. The experiment demonstrates the reversible nature of the PROTAC's effect on protein levels. For sustained effects, continuous exposure may be necessary. 2. Measure BRD4 levels at multiple time points post-washout (e.g., 4, 8, 12, 24h) to characterize the kinetics of protein re-synthesis. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is designed to quantify the levels of BRD4 protein following treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. For example, seed 5637 or T24 bladder cancer cells at 3,000 cells/well.[11]
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM) for the desired time (e.g., 9 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.[17]
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 (e.g., Cell Signaling Technology, #13440s, 1:1000 dilution) overnight at 4°C.[6]
-
Incubate with a loading control antibody (e.g., GAPDH or β-Actin, 1:2000 dilution) to ensure equal protein loading.[14]
-
-
Secondary Antibody and Detection:
-
Quantification: Quantify band intensity using software like ImageJ. Normalize the BRD4 signal to the loading control.
Caption: A step-by-step workflow for Western blot analysis.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.[11]
-
Treatment: After 24 hours, treat cells with various concentrations of this compound for 48-72 hours.[7] Include a vehicle control (e.g., 0.05% DMSO).[6]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using software like GraphPad Prism.
Quantitative Data Hub
The following tables present representative data synthesized from studies on potent, VHL-based BRD4 PROTACs like QCA570 and ARV-825. This data should serve as a benchmark for experiments with this compound.
Table 1: Degradation Potency (DC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (approx.) | Treatment Time (h) | Reference |
| 5637 | Bladder Cancer | ~1 nM | 9 | [11] |
| T24 | Bladder Cancer | ~1 nM | 9 | [11] |
| J82 | Bladder Cancer | ~1 nM | 9 | [11] |
| MV4-11 | Acute Myeloid Leukemia | <1 nM | 24 | [1] |
| T-ALL Lines | T-cell ALL | Not specified | 24 | [6] |
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Time (h) | Reference |
| BxPC3 | Pancreatic Cancer | 165 nM | 72 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 62 pM | Not specified | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM | Not specified | [1] |
| T-ALL Lines | T-cell ALL | Lower than JQ1/dBET1 | Not specified | [6] |
Table 3: Optimal Time for BRD4 Degradation
| Cell Line | Cancer Type | Time to Peak Degradation (at ~30 nM) | Reference |
| 5637 | Bladder Cancer | ~1 hour | [11] |
| T24 | Bladder Cancer | ~1 hour | [11] |
| UM-UC-3 | Bladder Cancer | ~1 hour | [11] |
| J82 | Bladder Cancer | ~3 hours | [11] |
| EJ-1 | Bladder Cancer | ~3 hours | [11] |
| MDA-MB-231 | Breast Cancer | 4 - 8 hours | [12] |
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. marinbio.com [marinbio.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. pubcompare.ai [pubcompare.ai]
Technical Support Center: Navigating the Challenges of Orally Bioavailable BRD4 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of orally bioavailable BRD4 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing orally bioavailable BRD4 PROTACs?
A1: The primary challenges in developing orally bioavailable BRD4 PROTACs stem from their inherent physicochemical properties, which often fall "beyond the Rule of Five" (bRo5).[1] These molecules typically possess a high molecular weight (MW), a large number of rotatable bonds, an extensive polar surface area (TPSA), and numerous hydrogen bond donors and acceptors.[1] These characteristics collectively contribute to poor aqueous solubility, low cell permeability, and metabolic instability, ultimately leading to limited oral bioavailability.[2] For instance, some BET PROTACs have demonstrated significantly lower cell permeability compared to their parent small molecule inhibitors.
Q2: What are the key physicochemical properties to consider when designing orally bioavailable BRD4 PROTACs?
A2: To enhance the probability of achieving oral bioavailability, several physicochemical properties should be carefully optimized. It is crucial to find a balance in characteristics such as having fewer hydrogen bond donors and acceptors, a reduced number of rotatable bonds, a smaller polar surface area, and a lower molecular weight.[1] Recent studies suggest an upper limit of 2 for solvent-exposed H-bond donors (eHBD) in apolar environments for oral PROTACs.[3] While there is a greater tolerance for other properties compared to traditional oral drugs, careful management of these parameters is essential.[3]
Q3: How does the choice of E3 ligase ligand affect the oral bioavailability of BRD4 PROTACs?
A3: The choice of E3 ligase ligand significantly impacts the physicochemical properties and, consequently, the oral bioavailability of PROTACs. Cereblon (CRBN)-based ligands are generally smaller and more "drug-like" compared to von Hippel-Lindau (VHL)-based ligands.[2] As a result, CRBN-recruiting PROTACs often exhibit more favorable oral absorption profiles. Many of the PROTACs that have advanced to clinical trials utilize CRBN as the E3 ligase.
Q4: What are some common strategies to improve the oral bioavailability of BRD4 PROTACs?
A4: Several strategies can be employed to overcome the challenges of poor oral bioavailability:
-
Linker Optimization: The linker connecting the BRD4 binder and the E3 ligase ligand plays a critical role. Modifying the linker's length, rigidity, and composition can improve metabolic stability and cell permeability.[1]
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC with a chemical moiety that is cleaved in vivo to release the active molecule. This can enhance solubility and permeability, though it may also increase the molecular weight.[2]
-
Formulation Strategies: Advanced formulation techniques, such as co-crystals and amorphous solid dispersions, can improve the solubility and dissolution rate of PROTACs. For example, the BRD4 inhibitor AZD5153 was developed for oral administration as a cocrystal.[4]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the polar surface area and improve cell permeability by adopting a more compact, "chameleonic" conformation.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of BRD4 PROTAC
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound in formulation vehicles.
-
Poor absorption in vivo leading to low exposure after oral administration.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High lipophilicity and large molecular surface area. | Modify the chemical structure to introduce more polar groups or reduce the overall size. Consider a prodrug approach to transiently increase solubility. |
| Crystalline nature of the compound. | Explore different salt forms or polymorphs. Consider formulation strategies like creating amorphous solid dispersions or using solubility-enhancing excipients. |
| Inappropriate formulation vehicle. | Screen a panel of formulation vehicles with varying pH and excipients to identify one that can maintain the PROTAC in solution. |
Issue 2: Poor Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High molecular weight and polar surface area. | Optimize the linker to be more rigid or lipophilic. Introduce intramolecular hydrogen bonds to reduce the effective size and polarity. |
| Substrate for efflux transporters (e.g., P-glycoprotein). | Co-dose with known efflux transporter inhibitors in the Caco-2 assay to confirm. If confirmed, modify the PROTAC structure to reduce its affinity for the transporter. |
| Poor compound stability in the assay medium. | Analyze the compound concentration in the donor and receiver compartments at the end of the assay to check for degradation. If unstable, consider using a more stable analog or adjusting the assay buffer. |
Issue 3: High In Vivo Clearance and Poor Oral Bioavailability in Rodent Models
Symptoms:
-
Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) dosing.
-
Short half-life (t1/2) in plasma.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High first-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots. Modify the PROTAC at these positions to block metabolism. |
| Poor absorption from the gastrointestinal tract. | Re-evaluate the physicochemical properties (solubility, permeability). Consider formulation strategies to enhance absorption. |
| Efflux back into the gut lumen. | Investigate if the PROTAC is a substrate for efflux transporters in vivo. |
| Species differences in metabolism and absorption. | Be aware that rats can be less permissive to PROTAC absorption than mice.[5][6] Consider evaluating the PROTAC in multiple species. |
Data Presentation
Table 1: Physicochemical Properties and Oral Bioavailability of Selected BRD4-Targeting PROTACs and Inhibitors
| Compound | Target | E3 Ligase | MW ( g/mol ) | TPSA (Ų) | Oral Bioavailability (F%) | Species | Reference |
| ARV-771 | Pan-BET | VHL | ~788 | ~170 | Data not explicitly reported for oral, subcutaneous administration showed in vivo efficacy | Mouse | [7] |
| dBET1 | BRD4 | CRBN | ~785 | ~165 | Data not explicitly reported for oral, intraperitoneal administration showed in vivo efficacy | Mouse | [8] |
| AZD5153 | BRD4 | N/A (Inhibitor) | ~635 | ~130 | Orally administered in clinical trials | Human | [4] |
Note: Direct head-to-head oral bioavailability data for many preclinical BRD4 PROTACs is not always publicly available in a consolidated format. The table provides examples of well-studied BRD4-targeting molecules and highlights the route of administration for which in vivo data is available.
Experimental Protocols
Detailed Methodology: Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of a BRD4 PROTAC.
1. Cell Culture:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed cells onto Transwell inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².
- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².
- Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Assay:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Prepare the dosing solution of the BRD4 PROTAC in HBSS (typically at 1-10 µM).
- Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
- At the final time point, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
- Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the drug across the cells.
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio: (Papp B-A) / (Papp A-B). An efflux ratio >2 suggests active efflux.
Detailed Methodology: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study for a BRD4 PROTAC following oral administration.
1. Animal Preparation:
- Use male Sprague-Dawley rats (8-10 weeks old).
- Acclimate the animals for at least one week before the study.
- Fast the animals overnight (with free access to water) before dosing.
2. Dosing:
- Prepare the PROTAC formulation (e.g., in a solution of 10% DMSO, 40% PEG300, 50% saline). The formulation should be optimized for solubility and stability.
- Administer the PROTAC to the rats via oral gavage at the desired dose (e.g., 10 mg/kg).
- For determining oral bioavailability, a separate cohort of rats should receive the PROTAC via intravenous (IV) injection (e.g., 1 mg/kg).
3. Blood Sampling:
- Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood by centrifugation to obtain plasma.
4. Sample Processing and Analysis:
- Store plasma samples at -80°C until analysis.
- Extract the PROTAC from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
- Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
- Calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Mandatory Visualizations
Caption: Core challenges contributing to the poor oral bioavailability of BRD4 PROTACs.
Caption: A typical experimental workflow for assessing the oral bioavailability of BRD4 PROTACs.
Caption: The signaling pathway of BRD4 protein degradation mediated by a PROTAC.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arvinas.com [arvinas.com]
- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating PROTAC BRD4 Degrader-3 Induced Toxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding toxicities associated with PROTAC BRD4 degraders. The information is compiled from studies on well-characterized BRD4 degraders such as MZ1, dBET1, and ARV-771, and can be extrapolated to novel degraders like the hypothetical "PROTAC BRD4 Degrader-3".
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities associated with BRD4 degradation?
A1: BRD4 is crucial for the expression of key oncogenes like c-MYC, but it also plays a role in the maintenance of normal cellular processes.[1][2] On-target toxicities arise from the degradation of BRD4 in healthy tissues. These can include:
-
Myelosuppression: Particularly thrombocytopenia (low platelet count) and neutropenia, as BRD4 is involved in hematopoietic stem cell function.
-
Gastrointestinal Toxicity: Issues such as diarrhea and mucositis have been observed, potentially due to the role of BRD4 in gut epithelial cell homeostasis.[3]
-
General Systemic Effects: Fatigue and anorexia are also reported side effects.
Q2: How do off-target toxicities of BRD4 PROTACs arise?
A2: Off-target toxicities can be caused by several factors:
-
Unintended Protein Degradation: The PROTAC may induce the degradation of proteins other than BRD4. This can happen if the warhead or the E3 ligase ligand has affinity for other proteins.[4]
-
Metabolite Activity: The PROTAC molecule can be metabolized into active forms that have their own off-target effects.
-
PROTAC-Independent Effects: The chemical structure of the PROTAC itself might interact with cellular components in a way that doesn't involve protein degradation.[5]
Q3: What is the "hook effect" and how can it contribute to toxicity?
A3: The "hook effect" occurs at high concentrations of a PROTAC, where the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) is favored over the productive ternary complex (BRD4-PROTAC-E3 ligase). This reduces degradation efficiency and increases the concentration of unbound PROTAC, which could lead to off-target effects and associated toxicities.[6][7]
Q4: How does the choice of E3 ligase (e.g., CRBN vs. VHL) influence the toxicity profile?
A4: The choice of E3 ligase is critical as the tissue-specific expression of the ligase can dictate where the PROTAC is active.[8]
-
Tissue-Specific Expression: Recruiting an E3 ligase with limited expression in tissues associated with toxicity (like platelets or gut epithelium) can create a therapeutic window. For example, since VHL is minimally expressed in platelets, VHL-recruiting BCL-xL PROTACs have been developed to avoid the thrombocytopenia seen with BCL-xL inhibitors.[9][10][11]
-
Overcoming Resistance: Mutations in one E3 ligase pathway can lead to resistance. Having PROTACs that recruit different E3 ligases can circumvent this issue.[8]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Actions & Experiments |
| High Cytotoxicity in Normal/Non-Target Cells | 1. On-target toxicity in essential pathways. 2. Off-target degradation of critical proteins. 3. General chemical toxicity of the PROTAC molecule. | 1. Assess On-Target vs. Off-Target Effects: - Generate a resistant cell line by knocking out the E3 ligase (e.g., CRBN, VHL). If toxicity persists, it's likely off-target. - Use a non-degrading control molecule (e.g., just the BRD4 binding warhead) to see if inhibition alone causes toxicity. 2. Identify Off-Targets: - Perform unbiased proteomics (e.g., mass spectrometry) to identify unintended degraded proteins.[4] 3. Mitigate: - Optimize the dose to find a therapeutic window.[6] - Redesign the PROTAC with a more selective warhead or a different E3 ligase ligand.[3] |
| Poor In Vivo Tolerability (e.g., weight loss, signs of distress in animal models) | 1. Exaggerated on-target pharmacology. 2. Unfavorable pharmacokinetic (PK) properties leading to high exposure in sensitive tissues. 3. PROTAC-induced cytokine release. | 1. Conduct Dose-Ranging Studies: - Perform a maximum tolerated dose (MTD) study to identify a safe dosing schedule.[12] 2. Analyze Pharmacokinetics/Pharmacodynamics (PK/PD): - Measure PROTAC levels in plasma and various tissues to check for accumulation in organs associated with toxicity. - Correlate BRD4 degradation levels in tumors vs. healthy tissues with the observed toxicity. 3. Evaluate Cytokine Release: - Measure plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) post-administration.[13][14] Consider co-administration of anti-inflammatory agents in severe cases. |
| Unexpected Off-Target Effects Observed | 1. The warhead has affinity for other bromodomain-containing proteins or kinases. 2. The E3 ligase ligand (e.g., pomalidomide) degrades its own neosubstrates (e.g., zinc finger proteins).[15] | 1. In Vitro Profiling: - Screen the PROTAC against a panel of bromodomain proteins and kinases. - Use a high-throughput imaging platform to assess off-target degradation of known E3 ligase neosubstrates.[15] 2. Structural Modification: - Modify the phthalimide ring of CRBN ligands (e.g., at the C5 position) to reduce off-target zinc finger protein degradation.[15] - Optimize the linker to alter the geometry of the ternary complex and reduce off-target interactions.[3] |
| PROTAC-Induced Thrombocytopenia | 1. On-target degradation of BRD4 in hematopoietic progenitor cells. 2. Off-target effects on platelet function or survival. | 1. Monitor Platelet Counts: - Perform regular complete blood counts (CBCs) in in vivo studies. 2. Investigate the Mechanism: - Use a VHL-recruiting PROTAC, as VHL expression is low in platelets, which may spare them from degradation.[9][11] 3. Management Strategies: - In a clinical context, management could involve dose interruption/reduction or platelet transfusions for severe cases.[16][17] |
Quantitative Data Summary
The following tables summarize the potency of various well-characterized BRD4 degraders. "this compound" can be benchmarked against these values.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of BRD4 PROTACs
| PROTAC | E3 Ligase | Cell Line | DC₅₀ (BRD4 Degradation) | IC₅₀ (Cell Growth Inhibition) | Reference |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | 1.8 nM (Maji et al.) | [18] |
| MZ1 | VHL | RS4;11 (Leukemia) | ~24 nM | 90 nM | [1] |
| dBET1 | CRBN | MV4;11 (Leukemia) | ~1.8 nM | 3 nM | [19] |
| dBET6 | CRBN | Various Solid Tumors | - | 0.001 - 0.5 µM | [19] |
| QCA570 | CRBN | Bladder Cancer Cells | ~1 nM | Not specified | [2][20] |
| A1874 | CRBN | HCT116 (Colon Cancer) | Not specified | More potent than JQ1 | [5] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Key Experimental Protocols
1. Protocol: Cell Viability Assessment (Using CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of the BRD4 degrader on both cancerous and normal cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from 1 pM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
-
2. Protocol: Western Blot for BRD4 Degradation
-
Objective: To quantify the extent of BRD4 protein degradation following PROTAC treatment.
-
Methodology:
-
Treatment: Plate cells and treat with various concentrations of the PROTAC for a set time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize BRD4 levels to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein.
-
3. Protocol: Proteomics-Based Off-Target Profiling
-
Objective: To identify unintended proteins degraded by the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that achieves maximal BRD4 degradation (e.g., 10x DC₅₀) and a vehicle control for 24 hours.
-
Sample Preparation: Harvest cells, lyse, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry (MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software (e.g., MaxQuant) to identify and quantify proteins in each sample.
-
Hit Identification: Compare the proteomes of the PROTAC-treated and vehicle-treated cells. Proteins with significantly reduced abundance only in the treated sample are potential off-targets.
-
Validation: Validate potential off-targets using targeted methods like Western blotting.
-
Visualizations
Diagram 1: PROTAC BRD4 Degrader Mechanism of Action
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Diagram 2: Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing BRD4 degrader toxicity.
Diagram 3: Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Logic diagram for troubleshooting cytotoxicity.
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Management of thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and Advances in Managing Thrombocytopenic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with poor pharmacokinetics of PROTAC BRD4 Degrader-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the pharmacokinetics of PROTAC BRD4 Degrader-3. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a proteolysis-targeting chimera designed to induce the degradation of the BRD4 protein.[1][2][3] It is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand for the BRD4 protein.[1][2][3] The chemical formula is C55H65F2N9O9S2 and the molecular weight is 1098.29 g/mol .[4] Due to its high molecular weight and complex structure, it is considered to be "beyond the Rule of Five," which may present challenges in achieving favorable pharmacokinetic properties.[5][6]
Q2: What are the common pharmacokinetic challenges observed with VHL-based PROTACs like BRD4 Degrader-3?
A2: VHL-based PROTACs often exhibit poor pharmacokinetic profiles, which can include:
-
Low Oral Bioavailability: Due to their large size and high number of hydrogen bond donors and acceptors, passive diffusion across the intestinal membrane is limited.[6]
-
Poor Cell Permeability: Efficiently crossing the cell membrane to reach the intracellular target BRD4 can be a significant hurdle.[7][8]
-
Metabolic Instability: The linker and the ligands can be susceptible to metabolism by enzymes such as cytochrome P450s (CYPs), leading to rapid clearance from the body.[9][10]
-
High Plasma Clearance: Rapid metabolism and elimination can result in a short half-life in the bloodstream.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Improving the solubility of large molecules like this compound is crucial for both in vitro and in vivo studies. Consider the following strategies:
-
Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like Solutol EL, Kolliphor HS 15, or cyclodextrins can enhance solubility and absorption.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent such as DMSO is common. However, it's important to keep the final concentration of the co-solvent low to avoid cellular toxicity.
-
pH Adjustment: Depending on the presence of ionizable groups, adjusting the pH of the formulation buffer can improve solubility.
Q4: Can the route of administration affect the efficacy of this compound in vivo?
A4: Yes, the route of administration is critical. Due to the expected low oral bioavailability of many VHL-based PROTACs, intravenous (IV) or intraperitoneal (IP) injection is often preferred for initial in vivo efficacy and pharmacokinetic studies.[6] This bypasses the challenges of oral absorption and ensures that a sufficient concentration of the degrader reaches the systemic circulation.
Troubleshooting Guide
Problem: I am not observing significant BRD4 degradation in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cell permeability assay, such as a NanoBRET-based target engagement assay in both intact and permeabilized cells, to assess how much of the compound is entering the cells.[11] 2. If permeability is low, consider using a higher concentration of the degrader or increasing the incubation time. 3. For mechanistic studies, you can use cell-permeabilizing agents like saponin, but be aware that this will disrupt normal cellular processes. |
| Compound Instability in Media | 1. Assess the stability of this compound in your cell culture media over the time course of your experiment by LC-MS analysis. 2. If the compound is degrading, consider reducing the incubation time or replenishing the media with fresh compound during the experiment. |
| Inefficient Ternary Complex Formation | 1. The specific cell line may have low expression levels of VHL E3 ligase. Confirm VHL expression by western blot or qPCR. 2. The "hook effect" may be occurring at high concentrations, where the formation of binary complexes (Degrader-BRD4 or Degrader-VHL) is favored over the productive ternary complex. Perform a dose-response curve to identify the optimal concentration for degradation. |
Problem: My in vivo study with oral administration of this compound showed poor efficacy.
| Possible Cause | Troubleshooting Step |
| Low Oral Bioavailability | 1. Conduct a pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability.[12] 2. If bioavailability is low, consider reformulating the compound with absorption enhancers or switching to an alternative route of administration like intraperitoneal (IP) or intravenous (IV) injection. |
| Rapid Metabolism and Clearance | 1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance.[9][10] 2. If the compound is rapidly metabolized, it may be necessary to consider a more frequent dosing schedule or a higher dose. For future studies, medicinal chemistry efforts could focus on modifying metabolically liable sites. |
| Poor Exposure at the Target Tissue | 1. Measure the concentration of the PROTAC in the tumor or target tissue in addition to plasma to understand its distribution. 2. If tissue exposure is low, this could be due to poor permeability into the tissue or high efflux transporter activity. |
Quantitative Data
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents illustrative data typical for VHL-based PROTACs. These values should be considered as a general reference and may not be representative of this compound.
| Parameter | Illustrative Value | Description |
| Molecular Weight ( g/mol ) | 1098.29 | The exact molecular weight of this compound.[4] |
| t-half (plasma, IV) | 1 - 4 hours | The time it takes for the concentration of the degrader in the plasma to reduce by half after intravenous administration. |
| Clearance (CLp) | > 30 mL/min/kg | The volume of plasma cleared of the drug per unit time. High clearance suggests rapid elimination. |
| Volume of Distribution (Vdss) | > 3 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vdss suggests distribution into tissues. |
| Oral Bioavailability (F%) | < 10% | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
Metabolic Stability Assay in Human Hepatocytes
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized drug and a stable drug)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Thaw and plate cryopreserved human hepatocytes in 96-well plates according to the supplier's protocol. Allow the cells to attach and recover.
-
Prepare the dosing solution by diluting the this compound stock solution in culture medium to the final desired concentration (e.g., 1 µM).
-
Remove the medium from the hepatocytes and add the dosing solution.
-
Incubate the plate at 37°C with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect samples by adding an equal volume of cold acetonitrile with an internal standard to quench the metabolic reactions.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Cellular Permeability Assessment using NanoBRET Target Engagement Assay
Objective: To assess the cell permeability of this compound by measuring its engagement with an intracellular target.
Materials:
-
HEK293 cells stably expressing a NanoLuc-VHL fusion protein
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
VHL fluorescent tracer
-
Digitonin for cell permeabilization (optional)
-
White, solid-bottom 96- or 384-well assay plates
-
Luminometer
Methodology:
-
Seed the NanoLuc-VHL expressing HEK293 cells into the assay plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
For the permeabilized cell condition, add digitonin to the tracer/degrader solution to a final concentration that permeabilizes the cell membrane without lysing the cells.
-
Add the PROTAC dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C.
-
Add the VHL fluorescent tracer to all wells and incubate for another 2 hours.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio. The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both intact and permeabilized cells. A significant rightward shift in the IC50 for intact cells compared to permeabilized cells indicates poor cell permeability.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Materials:
-
Male BALB/c mice (or other appropriate strain)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Acclimate the mice for at least 3 days before the study.
-
Divide the mice into two groups: IV administration and PO administration.
-
For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the PROTAC from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as half-life, clearance, volume of distribution, and for the PO group, Cmax, Tmax, and AUC.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting PROTAC BRD4 Degrader-3 degradation assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using PROTAC BRD4 Degrader-3 in degradation assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: Why am I observing no degradation of BRD4 protein after treatment?
Answer:
Failure to observe BRD4 degradation is a common issue with several potential causes. Systematically evaluating each step of your experimental workflow can help identify the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| PROTAC Integrity/Activity | Confirm the proper storage and handling of the PROTAC. Perform a dose-response experiment to ensure the correct concentration range is being tested.[1] |
| Cell Line Suitability | Ensure the cell line expresses sufficient levels of the required E3 ligase (e.g., VHL for this compound).[2][3] Verify BRD4 expression in your chosen cell line. Low E3 ligase expression is a common reason for lack of degradation.[4] |
| Ternary Complex Formation | The formation of the BRD4-PROTAC-E3 ligase ternary complex is essential for degradation.[5][6] If this complex does not form, degradation will not occur. Consider performing a co-immunoprecipitation (Co-IP) or proximity assay (e.g., TR-FRET) to confirm complex formation.[6][7] |
| Proteasome Inhibition | The proteasome may be inhibited by other compounds in your media or the cells may have intrinsic resistance. Include a positive control (e.g., a known proteasome inhibitor like MG132) to confirm that proteasome activity is not compromised.[1] |
| Experimental Protocol | Review your treatment time and lysis conditions. An incubation time of 8-24 hours is typically sufficient.[8][9] Ensure your lysis buffer and protocol are optimized for BRD4 extraction. |
| Detection Issues (Western Blot) | Verify the primary antibody is specific and sensitive for BRD4.[10] Ensure proper protein transfer and blotting conditions. Use a positive control cell lysate known to express BRD4. |
A logical workflow can help diagnose this issue:
Question: My BRD4 degradation is incomplete or plateaus at a low level (high Dmax). How can I improve it?
Answer:
Incomplete degradation can be caused by factors related to cellular protein dynamics or the PROTAC's mechanism of action.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Protein Synthesis Rate | The cell may be synthesizing new BRD4 protein at a rate that counteracts the degradation. Try a time-course experiment to find the optimal degradation window. A shorter treatment time (<6 hours) may reveal more profound degradation before new synthesis occurs.[1] |
| The "Hook Effect" | At very high concentrations, the PROTAC can form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the required ternary complex, reducing degradation efficiency. Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves. |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex directly impacts degradation efficiency.[11] While difficult to modulate directly without changing the molecule, ensuring optimal cellular health and assay conditions can help. |
| Negative Cooperativity | In some cases, the binding of the PROTAC to one protein can hinder its binding to the second, a phenomenon known as negative cooperativity.[7] This is an intrinsic property of the molecule. |
Question: I'm observing high cytotoxicity in my assay. Is this expected?
Answer:
While high concentrations of any compound can be toxic, significant cytotoxicity at effective degradation concentrations may indicate on-target or off-target toxicity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| On-Target Toxicity | Degradation of BRD4, a critical transcriptional regulator, can lead to cell cycle arrest and apoptosis, especially in sensitive cell lines.[12] This may be an expected outcome of effective degradation. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay. |
| Off-Target Effects | The PROTAC may be degrading other essential proteins.[5][13][14] This is a known challenge in PROTAC development.[5][13] A global proteomics analysis (mass spectrometry) can identify unintended protein degradation.[1] |
| Compound Solubility/Aggregation | Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity. Ensure the PROTAC is fully solubilized in your vehicle (e.g., DMSO) before diluting in media. |
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: PROTAC (Proteolysis Targeting Chimera) technology utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[15] this compound is a heterobifunctional molecule with three key components:
-
A ligand that binds to the BRD4 protein.
-
A ligand that recruits an E3 ubiquitin ligase (specifically, the von Hippel-Lindau or VHL E3 ligase).[2]
-
A linker that connects these two ligands.[5]
The PROTAC simultaneously binds to both BRD4 and the E3 ligase, forming a ternary complex.[6] This induced proximity allows the E3 ligase to tag the BRD4 protein with ubiquitin molecules. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[16] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target proteins.[17]
Question: What are the essential control experiments for a degradation assay?
Answer: Proper controls are critical for interpreting your results accurately.
| Control Type | Purpose | Example |
| Vehicle Control | To assess the baseline level of BRD4 protein and the effect of the solvent. | Cells treated with the same concentration of DMSO used to dissolve the PROTAC. |
| Proteasome Inhibitor | To confirm that the observed protein loss is due to proteasomal degradation. | Pre-treat cells with MG132 for 1-2 hours before adding the PROTAC. Degradation should be blocked or "rescued".[18] |
| E3 Ligase Competition | To verify that degradation is dependent on the specific E3 ligase recruited by the PROTAC. | Pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., a VHL ligand for a VHL-recruiting PROTAC).[18] This should prevent PROTAC binding to the E3 ligase and rescue degradation. |
| Negative Control PROTAC | To demonstrate that both target binding and E3 ligase recruitment are necessary. | An inactive diastereomer of the PROTAC, or a molecule where one of the binding moieties is mutated/inactive (e.g., using the inactive enantiomer of the BRD4 binder).[15] |
Question: How do I determine the DC50 and Dmax values?
Answer: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for quantifying PROTAC efficacy.[19]
-
Dmax : The maximum percentage of protein degradation achieved at high PROTAC concentrations.[20][21]
-
DC50 : The concentration of the PROTAC required to induce 50% of the maximal degradation (Dmax).[19][20][21]
These values are determined by performing a dose-response experiment.
-
Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).
-
Lyse the cells and perform a quantitative Western blot or another protein quantification method.
-
Quantify the BRD4 band intensity for each concentration, normalizing to a loading control (e.g., α-Tubulin or GAPDH).
-
Plot the normalized BRD4 levels (%) against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax.[8]
Key Experimental Protocols
Protocol 1: Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing BRD4 degradation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, RS4;11) in 12-well plates at a density that will result in 70-80% confluency on the day of treatment.[8]
-
Compound Treatment: The next day, aspirate the media and replace it with fresh media containing the this compound at various concentrations or the appropriate controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells once with cold PBS. Lyse cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an ECL substrate.[22]
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH, α-Tubulin).[9]
-
-
Analysis: Quantify band intensities using software like ImageJ or LI-COR Image Studio.[8] Normalize BRD4 levels to the loading control and plot the results to determine DC50 and Dmax.
Protocol 2: Ubiquitination Assay (via Immunoprecipitation)
This assay confirms that BRD4 is being ubiquitinated prior to degradation.[16]
Methodology:
-
Cell Treatment: Seed cells in larger format plates (e.g., 10 cm dishes) to ensure sufficient protein yield.
-
Treat cells with this compound (at a concentration that gives strong degradation, e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).
-
Crucially, pre-treat a parallel set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before and during PROTAC treatment. This will cause ubiquitinated BRD4 to accumulate instead of being degraded.[16]
-
Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow for antibody binding.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an anti-BRD4 antibody overnight at 4°C to capture BRD4.
-
Add Protein A/G beads to pull down the antibody-BRD4 complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the MG132 + PROTAC lane, corresponding to ubiquitinated BRD4, confirms the mechanism.
-
As a control, you can also probe a separate blot with an anti-BRD4 antibody to confirm successful immunoprecipitation.
-
Reference Data
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody | Supplier Example | Recommended Dilution | Notes |
| Primary: Anti-BRD4 | Cell Signaling Technology #13440 | 1:1000 | Polyclonal antibody purified by protein A and peptide affinity chromatography.[10] Store at -20°C.[10] |
| Primary: Anti-GAPDH | Standard Loading Control | 1:1000 - 1:10,000 | Confirm consistent expression across treatment conditions. |
| Primary: Anti-α-Tubulin | Standard Loading Control | 1:1000 - 1:10,000 | Alternative loading control. |
| Primary: Anti-Ubiquitin | Standard Reagent | 1:1000 | For ubiquitination assays. Choose an antibody that recognizes poly-ubiquitin chains. |
| Secondary: Anti-Rabbit IgG (HRP) | Any major supplier | 1:2000 - 1:10,000 | Use for rabbit primary antibodies (e.g., CST BRD4). |
| Secondary: Anti-Mouse IgG (HRP) | Any major supplier | 1:2000 - 1:10,000 | Use for mouse primary antibodies (e.g., many loading controls). |
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. lifesensors.com [lifesensors.com]
- 21. promega.com [promega.com]
- 22. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing BRD4 Degraders with Linker Chemistry Modifications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding linker chemistry modifications to improve PROTAC BRD4 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (e.g., BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., CRBN or VHL), and a linker that connects these two ligands.[1] The linker is a crucial component that influences the PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[2]
Q2: How does linker length affect the efficacy of a BRD4 degrader?
Linker length is a critical parameter for PROTAC activity. An overly short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination.[3] Studies have shown that optimizing linker length can significantly impact degradation potency and selectivity. For instance, extending the linker of a lapatinib-based PROTAC by a single ethylene glycol unit abrogated HER2 degradation while maintaining EGFR degradation.[4] In the context of BRD4 degraders, both short and long linkers have shown efficacy depending on the specific warhead and E3 ligase ligand combination.[4]
Q3: Can modifying the linker composition improve my BRD4 degrader's properties?
Yes, modifying the linker composition can significantly improve a PROTAC's properties. Common strategies include:
-
Incorporating polyethylene glycol (PEG) units: This can enhance solubility and cell permeability.[5]
-
Introducing rigid elements: Moieties like alkynes, piperazines, or pyridyl groups can reduce the conformational flexibility of the linker.[2][6] This can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity.[7]
-
Macrocyclization: Creating a cyclic PROTAC can reduce the degrees of freedom, leading to a more favorable conformation for ternary complex formation and improved selectivity, as demonstrated with a macrocyclic analog of the BRD4 degrader MZ1.[7]
Q4: My PROTAC shows good in vitro degradation but has poor cellular activity. What could be the issue?
Poor cellular activity despite good in vitro performance often points to issues with cell permeability.[8] PROTACs are large molecules and can have difficulty crossing the cell membrane.[9]
Troubleshooting Steps:
-
Assess Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to directly measure your PROTAC's permeability.[6]
-
Modify the Linker:
-
Incorporate more polar or hydrophilic groups into the linker, such as PEG chains or ionizable groups, to improve solubility and potentially permeability.[2][10]
-
Reduce the number of hydrogen bond donors or introduce intramolecular hydrogen bonds to mask polar groups, a strategy known to improve permeability.
-
-
Consider "Click Chemistry" Approaches: In-cell click-formed PROTACs (CLIPTACs) involve administering two smaller, more permeable precursors that assemble into the active PROTAC inside the cell.[3][11]
Q5: I'm observing a "hook effect" with my BRD4 degrader. How can I mitigate this?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because at high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) is favored over the productive ternary complex (BRD4-PROTAC-E3 ligase), thus inhibiting degradation.[12]
Mitigation Strategies:
-
Optimize Dosing: Carefully titrate the concentration of your PROTAC to identify the optimal window for degradation.
-
Enhance Ternary Complex Cooperativity: Linker modifications that promote positive cooperativity in ternary complex formation can dampen the hook effect.[8] Macrocyclization is one such strategy that has been shown to improve cooperativity.[8]
-
Switch E3 Ligase Ligands: Recruiting a different E3 ligase can alter the degradation profile and potentially reduce the hook effect.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degradation Potency (High DC50) | - Suboptimal linker length or composition.- Poor ternary complex formation.- Low cell permeability. | - Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl, rigid linkers).- Use computational modeling to predict optimal linker conformations.[7]- Perform linker modifications to improve cell permeability (see Q4). |
| Poor Selectivity (Degradation of other BET family members like BRD2/BRD3) | - Linker allows for multiple non-selective binding conformations. | - Shorten the linker to reduce the number of accessible binding conformations.[4]- Introduce rigid elements into the linker to favor a specific, selective ternary complex.[9]- Employ structure-based design using X-ray crystallography or computational modeling to rationally design a selective linker.[4] |
| Poor Solubility | - Hydrophobic linker. | - Incorporate polar groups such as PEG units or hydroxyl groups into the linker.[2]- Replace hydrophobic alkyl chains with more polar moieties like ethers or amides. |
| Metabolic Instability | - The linker contains metabolically labile groups. | - Identify metabolic "soft spots" in the linker and replace them with more stable functionalities.- Incorporate cyclic groups like piperazine or triazole into the linker to increase metabolic stability.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 in cells treated with a PROTAC.
Materials:
-
PROTAC BRD4 degrader
-
DMSO (vehicle control)
-
Positive control degrader (e.g., dBET1, MZ1)[13]
-
Negative control (e.g., JQ1, an inhibitor that binds BRD4 but doesn't cause degradation)[13]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC degrader, DMSO, positive control, and negative control for a specified time course (e.g., 4, 8, 16, 24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Re-probe the membrane with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 band intensity to the loading control and compare the levels in treated samples to the DMSO control to determine the percentage of degradation.[13]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol assesses the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant BRD4 bromodomain (e.g., BD1 or BD2)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Fluorescently labeled antibody or tag for BRD4 (donor fluorophore, e.g., Terbium)
-
Fluorescently labeled antibody or tag for the E3 ligase (acceptor fluorophore, e.g., FITC)
-
PROTAC degrader
-
Assay buffer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC degrader in assay buffer.
-
Prepare solutions of the purified proteins and labeled antibodies/tags in assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the PROTAC dilutions.
-
Add the BRD4 protein and the donor-labeled antibody/tag.
-
Add the E3 ligase complex and the acceptor-labeled antibody/tag.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the ternary complex to form.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex, as the donor and acceptor fluorophores are brought into proximity.[10] Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration-dependence of ternary complex formation.
-
Visualizations
Caption: PROTAC Mechanism of Action for BRD4 Degradation.
Caption: Experimental Workflow for PROTAC Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: PROTAC BRD4 Degrader-3 Experiments
Welcome to the technical support center for PROTAC BRD4 Degrader-3. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists overcome common challenges during their experiments, with a specific focus on avoiding saturation.
Disclaimer: "this compound" is a descriptive name. For the purpose of providing specific and actionable data, this guide will use well-characterized BRD4 PROTACs such as MZ1 and dBET1 as representative examples. The principles and troubleshooting strategies outlined here are broadly applicable to many BRD4 degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera designed to selectively degrade Bromodomain-containing protein 4 (BRD4). It is a heterobifunctional molecule with three components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (like Cereblon for dBET1 or VHL for MZ1), and a linker connecting the two.[1][2] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for sub-stoichiometric, catalytic degradation of the target protein.[4]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC degrader decreases at high concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (E3 ligase-PROTAC-BRD4) required for degradation.[6][7] To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.[8]
Q3: What are DC50 and Dmax, and why are they important?
A3:
-
DC50 is the concentration of the degrader required to achieve 50% of the maximal degradation of the target protein. It is a measure of the potency of the PROTAC.[9]
-
Dmax is the maximum percentage of protein degradation that can be achieved with a given PROTAC.[9]
These two parameters are critical for designing effective experiments. A low DC50 indicates a potent degrader, while a high Dmax suggests efficient degradation.[10] Determining these values for your system is essential for selecting the appropriate degrader concentrations and interpreting your results.
Q4: How long should I incubate my cells with the BRD4 degrader?
A4: The optimal incubation time can vary significantly depending on the specific PROTAC, its concentration, the cell line, and the natural half-life of BRD4 in that context.[11] Degradation of BRD4 can be observed in as little as 30 minutes, with complete depletion often seen within 4-8 hours.[12][13] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for achieving Dmax in your specific experimental setup.[14]
Q5: How can I confirm that the loss of BRD4 protein is due to proteasomal degradation?
A5: To confirm that the observed decrease in BRD4 levels is due to proteasome-mediated degradation, you can co-treat your cells with the BRD4 degrader and a proteasome inhibitor, such as MG132 or bortezomib.[15][16] If the degradation is proteasome-dependent, the proteasome inhibitor should "rescue" the BRD4 protein from degradation, leading to a restoration of BRD4 levels compared to treatment with the degrader alone.[17] Additionally, you can perform a qPCR analysis to ensure that the mRNA levels of BRD4 are not significantly changed, confirming that the effect is post-translational.[4][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal BRD4 degradation observed. | 1. Suboptimal degrader concentration: The concentration may be too low or in the "hook effect" range. 2. Insufficient incubation time: The treatment duration may be too short. 3. Cell line resistance: The cell line may have low levels of the required E3 ligase or other factors. 4. Degrader instability: The compound may have degraded in solution. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the DC50 and Dmax.[1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[14] 3. Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot. 4. Prepare fresh stock solutions of the degrader and store them properly as recommended by the supplier.[2] |
| High variability between replicates. | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to the degrader. 2. Pipetting errors: Inaccurate dispensing of the degrader can lead to inconsistent concentrations. 3. Edge effects in multi-well plates: Cells in the outer wells may behave differently due to temperature or evaporation gradients. | 1. Ensure a uniform single-cell suspension and consistent cell counts when plating. Aim for a confluence of around 70% at the time of treatment.[19] 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate for critical experiments or fill them with media/PBS to minimize edge effects. |
| "Hook effect" observed at higher concentrations. | Formation of non-productive binary complexes: As explained in the FAQs, high concentrations of the PROTAC can saturate either BRD4 or the E3 ligase, preventing the formation of the productive ternary complex.[6][7] | 1. Titrate the degrader concentration to identify the optimal range that maximizes degradation before the onset of the hook effect.[8] 2. Use concentrations at or slightly above the determined DC50 for your experiments. |
| BRD4 levels decrease but downstream effects are not as expected. | 1. Off-target effects: The degrader may be affecting other proteins or pathways. 2. Cellular compensation mechanisms: The cell may be adapting to the loss of BRD4. 3. Incomplete degradation: The remaining BRD4 may be sufficient to maintain some level of function. | 1. Perform proteomic studies to assess the selectivity of the degrader.[4] 2. Investigate the activation of compensatory signaling pathways. 3. Ensure that the degrader concentration and incubation time are optimized to achieve Dmax. |
Key Experimental Protocols
Dose-Response Experiment for DC50 and Dmax Determination
This protocol is to determine the optimal concentration of the BRD4 degrader.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 70-80% confluency at the time of harvest.[19]
-
Degrader Preparation: Prepare a serial dilution of the this compound in cell culture medium. A common concentration range to test is from 1 nM to 10 µM.[1] Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Once cells are attached and at the desired confluency, replace the medium with the medium containing the different concentrations of the degrader or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8 hours), which should be optimized in a separate time-course experiment.[13]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[19]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, α-Tubulin, or β-Actin).[18]
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of BRD4 remaining against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Proteasome Inhibition Assay (Degradation Mechanism Validation)
This protocol is to confirm that BRD4 degradation is proteasome-dependent.
-
Cell Seeding: Seed cells as described in the dose-response protocol.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the BRD4 degrader.[17][20]
-
Co-treatment: Add the BRD4 degrader at a concentration known to cause significant degradation (e.g., at or above the DC50) to the wells, both with and without the proteasome inhibitor. Include a vehicle control and a proteasome inhibitor-only control.
-
Incubation: Incubate for the optimal time determined previously.
-
Cell Lysis and Western Blot: Follow the same procedure for cell lysis and Western blot analysis as described above to assess the levels of BRD4.
-
Data Analysis: Compare the BRD4 levels in the cells treated with the degrader alone to those co-treated with the proteasome inhibitor. A "rescue" of BRD4 levels in the co-treated sample confirms proteasome-dependent degradation.
Quantitative Data Summary
The following tables provide representative data for well-characterized BRD4 degraders, MZ1 (VHL-based) and dBET1 (CRBN-based). These values can serve as a starting point for your experiments, but it is essential to determine them empirically for your specific system.
Table 1: In Vitro Degradation Parameters for BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | H661 | 8 nM | >90% | [21] |
| MZ1 | H838 | 23 nM | >90% | [21] | |
| dBET1 | Cereblon (CRBN) | MV4;11 | ~0.14 µM (IC50) | Not specified | [22][23] |
| dBET6* | Cereblon (CRBN) | HepG2 | 23.32 nM | >95% | [13] |
dBET6 is a closely related analogue of dBET1.
Table 2: Binding Affinities (Kd) of MZ1 for BET Bromodomains
| Protein Bromodomain | Binding Affinity (Kd) | Reference |
| BRD4 BD1/BD2 | 382/120 nM | [2] |
| BRD3 BD1/BD2 | 119/115 nM | [2] |
| BRD2 BD1/BD2 | 307/228 nM | [2] |
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action for a PROTAC BRD4 degrader.
Caption: Simplified BRD4 signaling pathway.[24][25]
Experimental Workflows
Caption: Workflow for determining DC50 and Dmax.
Caption: Logic diagram illustrating the cause of the hook effect.
References
- 1. dBET1 | 1799711-21-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. lifesensors.com [lifesensors.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. glpbio.com [glpbio.com]
- 24. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 25. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of BRD4 Degraders: ARV-825 vs. dBET1
In the rapidly evolving landscape of targeted protein degradation, two prominent PROTACs (Proteolysis Targeting Chimeras), ARV-825 and dBET1, have emerged as potent degraders of the BET (Bromodomain and Extra-Terminal) family protein BRD4, a key regulator of oncogene transcription. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct and overlapping attributes.
Mechanism of Action: A Shared Strategy with Subtle Differences
Both ARV-825 and dBET1 operate through the PROTAC mechanism, which involves hijacking the cell's natural protein disposal system to eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4.
A key difference lies in the E3 ligase they recruit. ARV-825 utilizes a ligand for the Cereblon (CRBN) E3 ligase, while dBET1 also engages CRBN.[1][2] This shared reliance on CRBN suggests that cellular levels of this E3 ligase could be a critical determinant of their efficacy.[3] The degradation of BRD4 by these PROTACs leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][4][5]
Figure 1: General mechanism of action for BRD4-degrading PROTACs like ARV-825 and dBET1.
Efficacy Comparison: A Data-Driven Overview
The following tables summarize the in vitro efficacy of ARV-825 and dBET1 across various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC50)
The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. Lower values indicate greater potency in inducing degradation.
| Compound | Cell Line | DC50 (nM) | Reference |
| ARV-825 | 22RV1 | 0.57 | [6] |
| NAMALWA | 1 | [6] | |
| CA46 | 1 | [6] | |
| Various BL Cell Lines | <1 | [7] | |
| T-ALL Cell Lines | ~5 | [8] | |
| dBET1 | MV4;11 | ~1000 (5h) | [9][10] |
Note: Direct comparison of DC50 values should be made with caution due to variations in experimental conditions and time points.
Table 2: Half-maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Lower values indicate greater potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (nM) | Reference |
| ARV-825 | IMR-32 (Neuroblastoma) | 7.024 | [1] |
| SH-SY5Y (Neuroblastoma) | 53.71 | [1] | |
| SK-N-SH (Neuroblastoma) | 146.9 | [1] | |
| SK-N-BE(2) (Neuroblastoma) | 232.8 | [1] | |
| Jurkat (T-ALL) | 254 | [11] | |
| CCRF (T-ALL) | 125 | [11] | |
| 6T-CEM (T-ALL) | 389 | [11] | |
| Molt4 (T-ALL) | 534 | [11] | |
| Gastric Cancer Cell Lines | Lower than JQ1 & OTX015 | [12][13] | |
| dBET1 | MV4;11 | 140 | [14][15] |
| Jurkat (T-ALL) | 981 | [11] | |
| CCRF (T-ALL) | 1145 | [11] | |
| 6T-CEM (T-ALL) | 2474 | [11] | |
| Molt4 (T-ALL) | 1748 | [11] |
Based on the available data, ARV-825 consistently demonstrates potent, often sub-nanomolar to low nanomolar, degradation of BRD4 and potent anti-proliferative activity across a range of cancer cell lines.[1][6][7][16] In direct comparisons within the same studies, ARV-825 has shown a lower IC50 than dBET1 in T-ALL cell lines, suggesting superior potency in inhibiting cell proliferation in this context.[11][17]
Downstream Effects: Targeting the c-MYC Oncogene
A critical downstream consequence of BRD4 degradation by both ARV-825 and dBET1 is the suppression of the c-MYC oncogene.[1][2][4][5] Both PROTACs have been shown to effectively reduce c-MYC mRNA and protein levels in a dose-dependent manner in various cancer cell lines.[2][5][18] This suppression of c-MYC is a key driver of the observed anti-proliferative and pro-apoptotic effects.[1][2][4][5]
Figure 2: A generalized experimental workflow for evaluating the efficacy of BRD4 PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols based on the referenced literature.
Cell Viability Assay (CCK8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of ARV-825 or dBET1 for 48-72 hours. A DMSO control is run in parallel.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[13]
Western Blotting
-
Cell Lysis: Treat cells with the PROTACs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with the PROTACs, then extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using SYBR Green master mix and primers specific for c-MYC and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[2][5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the PROTACs for the indicated time, then harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive).[1][13]
Conclusion
Both ARV-825 and dBET1 are highly effective degraders of BRD4, leading to the suppression of c-MYC and the induction of apoptosis in various cancer models. The available data suggests that ARV-825 may exhibit superior potency in terms of both degradation and anti-proliferative activity in certain contexts. However, the choice between these molecules may also depend on the specific cancer type, its genetic background, and the expression levels of components of the ubiquitin-proteasome system, particularly the E3 ligase Cereblon. Further head-to-head studies in diverse preclinical models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 13. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medkoo.com [medkoo.com]
- 17. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of PROTAC BRD4 Degraders: MZ1 vs. PROTAC BRD4 Degrader-3 (ARV-771 as a proxy)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): MZ1 and a representative VHL-recruiting BRD4 degrader, ARV-771, used here as a proxy for the less characterized "PROTAC BRD4 Degrader-3". Both molecules are designed to induce the degradation of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, a key regulator of gene transcription implicated in various cancers.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
A Head-to-Head Battle in AML: Comparing the PROTAC BRD4 Degraders dBET1 and MZ1
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation in Acute Myeloid Leukemia (AML), this guide provides an objective comparison of two prominent BRD4-targeting PROTACs: dBET1 and MZ1. This analysis is supported by experimental data to inform strategic decisions in preclinical research.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in AML due to their role in regulating the transcription of key oncogenes like c-Myc.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This guide focuses on a comparative analysis of dBET1 and MZ1, two well-characterized BRD4 degraders, in the context of AML cells. While the initially requested "PROTAC BRD4 Degrader-3" remains an uncharacterized entity in published literature, the extensive data available for MZ1 provides a robust and informative comparison against dBET1.
Mechanism of Action: A Tale of Two E3 Ligases
Both dBET1 and MZ1 are heterobifunctional molecules designed to bring about the degradation of BET proteins, including BRD4, BRD2, and BRD3, through the ubiquitin-proteasome system.[3][4] Their fundamental difference lies in the E3 ubiquitin ligase they recruit to tag the target protein for degradation.
-
dBET1 is a CRBN-mediated PROTAC, meaning it engages the Cereblon (CRBN) E3 ligase to induce ubiquitination and subsequent degradation of BET proteins.[4][5]
-
MZ1 , on the other hand, recruits the von Hippel-Lindau (VHL) E3 ligase to achieve the same outcome.[3]
This distinction in E3 ligase recruitment can influence the degradation efficiency and cellular response.[3]
Figure 1: General mechanism of action for BRD4-targeting PROTACs.
Performance in AML Cell Lines: A Data-Driven Comparison
Experimental data from studies on various AML cell lines provide a quantitative basis for comparing the efficacy of dBET1 and MZ1.
| Cell Line | IC50 (μM) - dBET1 | IC50 (μM) - MZ1 | Reference |
| MV4-11 | 0.2748 | 0.110 | [3][5] |
| Kasumi-1 | 0.1483 | 0.074 | [3][5] |
| NB4 | 0.3357 | 0.279 | [3][5] |
| THP-1 | 0.3551 | Not Reported | [5] |
| K562 | Not Reported | 0.403 | [3] |
Table 1: Comparative IC50 Values of dBET1 and MZ1 in AML Cell Lines.
Studies have shown that MZ1 generally exhibits lower IC50 values compared to dBET1 in the same AML cell lines, suggesting a more potent anti-proliferative effect.[3] Both compounds effectively induce the degradation of BRD2, BRD3, and BRD4, leading to downstream effects such as cell cycle arrest and apoptosis.[3][5]
| Parameter | dBET1 | MZ1 | Reference |
| BET Protein Degradation | Degrades BRD2, BRD3, BRD4 | Degrades BRD2, BRD3, BRD4 | [3][5] |
| Cell Cycle Arrest | G0/G1 phase arrest | G1 phase arrest | [3][5] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis, cleavage of PARP | [3][5] |
| Downstream Effects | Downregulation of c-MYC | Downregulation of c-MYC and ANP32B | [3][5] |
Table 2: Comparative Biological Effects of dBET1 and MZ1 in AML Cells.
Figure 2: A generalized experimental workflow for comparing BRD4 degraders.
Signaling Pathway Perturbation
The degradation of BRD4 by both dBET1 and MZ1 leads to the significant downregulation of the oncogenic transcription factor c-MYC, a key driver of AML proliferation.[3][5] This is a primary mechanism through which these PROTACs exert their anti-leukemic effects. MZ1 has also been reported to downregulate ANP32B, another gene implicated in AML pathogenesis.[3]
Figure 3: Simplified signaling pathway affected by BRD4 degradation.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for the key experiments cited.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, Kasumi-1) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.[3]
-
Treatment: Add varying concentrations of dBET1, MZ1, or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using software such as GraphPad Prism.[3]
Western Blot for Protein Degradation
-
Cell Lysis: After treatment with dBET1, MZ1, or DMSO for a specified time (e.g., 24 hours), harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.
-
Staining for Apoptosis: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[5]
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol overnight. Wash the cells and resuspend them in PBS containing RNase A and PI.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
Both dBET1 and MZ1 are potent degraders of BRD4 in AML cells, leading to significant anti-leukemic activity through the induction of cell cycle arrest and apoptosis, primarily via the downregulation of c-MYC. The available data suggests that MZ1 may have a more potent cytotoxic effect in several AML cell lines, as indicated by its lower IC50 values.[3] The choice between these two degraders in a research setting may depend on the specific AML subtype being investigated and the expression levels of their respective E3 ligases, CRBN and VHL. This guide provides a foundational comparison to aid in the selection and experimental design for further investigation into BRD4 degradation as a therapeutic strategy in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
Validating BRD4 Degradation: A Comparative Guide to Proteasome Inhibitor-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, with the Bromodomain and Extra-Terminal (BET) family member BRD4 being a prime target in oncology and other diseases.[1][2][3] A critical step in the development of BRD4 degraders, such as Proteolysis Targeting Chimeras (PROTACs), is the validation that the observed reduction in BRD4 levels is indeed due to proteasomal degradation. This guide provides a comparative overview of the use of proteasome inhibitors for this purpose, supported by experimental data and detailed protocols.
The Principle of Proteasome Inhibition in Degradation Validation
PROTACs are bifunctional molecules that bring a target protein, like BRD4, into proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4] To confirm this mechanism, cells are co-treated with the BRD4 degrader and a proteasome inhibitor. If the degrader-induced loss of BRD4 is rescued or attenuated in the presence of the proteasome inhibitor, it provides strong evidence that the degradation is proteasome-dependent.[1][4][5]
Comparative Analysis of Proteasome Inhibitors
Several proteasome inhibitors are commonly used to validate BRD4 degradation. The choice of inhibitor and its concentration can impact the experimental outcome. Below is a comparison of frequently used proteasome inhibitors.
| Proteasome Inhibitor | Mechanism of Action | Typical Working Concentration | Key Considerations |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome. | 1-10 µM | Widely used and effective, but can have off-target effects at higher concentrations or with prolonged treatment.[1][4][6] Some studies note that MG132 treatment alone can cause non-specific downregulation of BRD4 at later time points.[7] |
| Bortezomib (Velcade) | Reversible boronic acid inhibitor of the 26S proteasome. | 10-100 nM | A clinically approved drug, generally more potent and specific than MG132.[8] |
| Carfilzomib | Irreversible epoxyketone inhibitor of the 26S proteasome. | 10-100 nM | Offers potent and sustained proteasome inhibition. |
| MLN4924 (Pevonedistat) | Nedd8-activating enzyme (NAE) inhibitor. | 0.1-1 µM | Acts upstream of the proteasome by inhibiting the neddylation of Cullin-RING E3 ligases, which is required for their activity.[5][8] This provides an alternative way to confirm the involvement of this class of E3 ligases. |
Experimental Validation of BRD4 Degradation
The most common method to assess BRD4 protein levels is Western blotting. Below is a summary of typical experimental results demonstrating the rescue of BRD4 degradation by proteasome inhibitors.
| Degrader | Cell Line | Proteasome Inhibitor | Observation |
| MZ1 | HeLa | MG132 (1 µM) | Co-treatment with MG132 completely abrogated MZ1-induced degradation of BRD4.[1] |
| dBRD4-BD1 | 293T | MG132 | BRD4 degradation was rescued with the proteasome inhibitor MG132.[5] |
| dBET1 and MZ1 | LS174t | MG132 | Pre-incubation with MG132 rescued BRD4 degradation mediated by both dBET1 and MZ1.[4] |
| CFT-2718 | MOLT4 | Bortezomib (10 µmol/L) | Degradation of BRD4 by CFT-2718 was disrupted by the proteasome inhibitor bortezomib.[8] |
| ARV-825 | T-ALL cells | MG132 (various concentrations) | Blocking the proteasome with MG132 resulted in a dose-dependent increase in BRD protein levels in the presence of ARV-825.[9] |
Alternative and Complementary Validation Methods
While proteasome inhibitor rescue experiments are a cornerstone of degrader validation, other methods can provide further evidence and a more quantitative understanding of BRD4 degradation.
| Method | Principle | Advantages |
| Western Blotting | Standard immunoassay to detect and quantify protein levels. | Widely accessible, provides direct visualization of protein levels.[6][10][11] |
| NanoBRET/HiBiT Assays | Bioluminescence resonance energy transfer or a split-luciferase system to monitor protein levels in live cells. | Real-time, quantitative measurements of protein degradation kinetics.[5][7] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer to quantify protein levels in cell lysates. | High-throughput, quantitative, and can be performed in unmodified cell lines.[12] |
| Immunofluorescence | Visualization of protein levels and localization within cells using fluorescently labeled antibodies. | Provides spatial information about protein degradation.[4][10] |
| Ubiquitination Assays | Immunoprecipitation of ubiquitinated proteins followed by Western blotting for the target protein. | Directly demonstrates the ubiquitination of the target protein prior to degradation.[10] |
| Downstream Target Analysis | Measuring the expression of known BRD4 target genes, such as MYC. | Confirms the functional consequence of BRD4 degradation.[1][2][4] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation and Proteasome Inhibitor Rescue
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
For the rescue experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.[4]
-
Treat the cells with the BRD4 degrader at the desired concentration and for the desired time course (e.g., 1 µM MZ1 for 24 hours).[1] Include a vehicle control (e.g., DMSO).
-
For the rescue condition, add the BRD4 degrader in the presence of the proteasome inhibitor.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, α-Tubulin, or Vinculin) to ensure equal protein loading.[10][11]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: NanoBRET Assay for Real-Time BRD4 Degradation
1. Cell Line Engineering:
-
Generate a stable cell line expressing a fusion of BRD4 with a NanoLuc luciferase tag (e.g., BRD4-NanoLuc).[5]
2. Assay Setup:
-
Seed the engineered cells in a white, 96-well assay plate.
-
Add the BRD4 degrader at various concentrations.
3. Measurement:
-
At desired time points, add the Nano-Glo® substrate.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence indicates degradation of the BRD4-NanoLuc fusion protein.
4. Proteasome Inhibitor Rescue:
-
To validate proteasome-dependent degradation, pre-treat the cells with a proteasome inhibitor before adding the degrader and measure the luminescence signal. A rescue of the signal confirms the mechanism.
Visualizing the Workflow and Pathways
To better illustrate the experimental logic and biological context, the following diagrams are provided.
Caption: Workflow for validating BRD4 degradation using a proteasome inhibitor rescue experiment.
Caption: The ubiquitin-proteasome pathway for targeted BRD4 degradation and the point of intervention for proteasome inhibitors.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plexium.com [plexium.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of a highly selective PROTAC BRD4 degrader, BD-9136, against the moderately selective degrader MZ1 and the pan-BET degrader ARV-771. The data presented is compiled from peer-reviewed scientific literature to aid in the selection of appropriate research tools for studying the specific biological functions of BRD4.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (e.g., BRD4), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Comparative Selectivity Data
The following tables summarize the quantitative data for the BRD4-selective degrader BD-9136, the moderately selective degrader MZ1, and the pan-BET degrader ARV-771.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax)
DC50 represents the concentration of the degrader required to reduce the target protein level by 50%, while Dmax is the maximum percentage of protein degradation achieved.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line(s) | Notes |
| BD-9136 | BRD4 | 0.1 - 4.7 | >90 | 8 cancer cell lines | Highly selective for BRD4. [1][2] |
| BRD2 | >1000 | Not degraded | 8 cancer cell lines | No degradation observed up to 1000 nM.[1][2] | |
| BRD3 | >1000 | Not degraded | 8 cancer cell lines | No degradation observed up to 1000 nM.[1][2] | |
| MZ1 | BRD4 | ~2 - 20 | >90 | HeLa, MV4;11, HL60 | Preferential degradation of BRD4. [3] |
| BRD2 | ~10-fold higher than BRD4 | Incomplete | HeLa | Less efficient degradation compared to BRD4.[3] | |
| BRD3 | ~10-fold higher than BRD4 | Incomplete | HeLa | Less efficient degradation compared to BRD4.[3] | |
| ARV-771 | BRD2/3/4 | <5 | Not specified | 22Rv1 | Potent pan-BET degrader. [4][5] |
Table 2: Binding Affinity (Kd)
Kd measures the binding affinity of the degrader to the bromodomains of the target proteins. A lower Kd indicates a stronger binding affinity.
| Compound | Target Bromodomain | Kd (nM) |
| BD-9136 | Not explicitly provided in the search results. The warhead is based on a non-selective BET inhibitor. | Not available |
| MZ1 [6] | BRD4 (BD1/BD2) | 382 / 120 |
| BRD2 (BD1/BD2) | 307 / 228 | |
| BRD3 (BD1/BD2) | 119 / 115 | |
| ARV-771 [4] | BRD4 (BD1/BD2) | 9.6 / 7.6 |
| BRD2 (BD1/BD2) | 34 / 4.7 | |
| BRD3 (BD1/BD2) | 8.3 / 7.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for DC50 and Dmax Determination
This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing protein degradation.
Caption: Standard workflow for determining DC50 and Dmax via Western Blot.
-
Cell Culture and Treatment : Cells (e.g., MV4;11, HeLa, 22Rv1) are seeded in appropriate multi-well plates and allowed to adhere overnight.[1][7] The next day, cells are treated with a serial dilution of the PROTAC degrader or vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).[1][7]
-
Cell Lysis and Protein Quantification : After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, Vinculin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : The intensity of the protein bands is quantified using densitometry software. The band intensity of the target proteins is normalized to the loading control. The normalized values are then plotted against the logarithm of the PROTAC concentration, and a dose-response curve is fitted to calculate the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is employed to measure the binding affinity (Kd) of the PROTAC to the individual bromodomains of the BET proteins.
-
Protein and Compound Preparation : Recombinant bromodomain proteins (e.g., BRD4-BD1, BRD4-BD2) and the PROTAC compound are dialyzed into the same buffer to minimize buffer mismatch effects.
-
ITC Experiment : The protein solution is loaded into the sample cell of the ITC instrument, and the PROTAC solution is loaded into the injection syringe.
-
Titration : A series of small injections of the PROTAC solution into the protein solution is performed. The heat change associated with each injection is measured.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of the PROTAC to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6][8]
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is used to assess the global selectivity of the degrader across the entire proteome.
-
Cell Treatment and Lysis : Cells are treated with the PROTAC degrader or vehicle control. After the treatment period, cells are lysed, and proteins are extracted.
-
Protein Digestion and Peptide Labeling : Proteins are digested into peptides (e.g., using trypsin). The resulting peptides from each condition are labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis : The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The MS/MS data is used to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Changes in protein abundance are statistically analyzed to identify proteins that are significantly downregulated by the degrader treatment, thus providing a comprehensive view of its selectivity.[3]
Conclusion
The available data clearly demonstrates a hierarchy of selectivity among the compared PROTAC BET degraders.
-
BD-9136 exhibits exceptional selectivity for BRD4, with over 1000-fold greater degradation potency for BRD4 compared to BRD2 and BRD3.[1][2][9] This makes it an ideal tool for studying the specific functions of BRD4 in isolation from other BET family members.
-
MZ1 shows a preference for degrading BRD4, with approximately 10-fold selectivity over BRD2 and BRD3.[3] This moderate selectivity can be useful in contexts where some level of pan-BET activity might be tolerated or desired.
-
ARV-771 is a potent pan-BET degrader, effectively reducing the levels of BRD2, BRD3, and BRD4.[4][5] This compound is suitable for studies where the goal is to inhibit the function of the entire BET family.
The choice of degrader should be guided by the specific research question. For dissecting the unique roles of BRD4, a highly selective degrader like BD-9136 is recommended. For broader inhibition of BET family functions, a pan-degrader such as ARV-771 would be more appropriate. Researchers should always validate the selectivity and potency of these molecules in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BD-9136 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Guide to Downstream Pathway Modulation by BRD4 Degraders: A Focus on PROTAC BRD4 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRD4 Degrader-3's performance in modulating key downstream signaling pathways against other prominent BRD4-targeting alternatives, supported by experimental data.
Introduction to BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes, most notably c-MYC.[1] Its involvement in various cancers has made it a prime target for therapeutic intervention. While small molecule inhibitors like JQ1 have shown promise by blocking BRD4's function, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers a distinct mechanism of action: targeted protein degradation.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A BRD4 PROTAC, such as this compound, consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity leads to the ubiquitination and subsequent degradation of the BRD4 protein, offering a potentially more profound and sustained downstream effect than inhibition alone.
This guide focuses on the downstream pathway modulation by this compound, a PROTAC that engages the von Hippel-Lindau (VHL) E3 ligase.[2] We compare its effects with other well-characterized BRD4 degraders, including MZ1 (VHL-based) and ARV-825 (Cereblon-based), as well as the BRD4 inhibitor JQ1.
Mechanism of Action: PROTAC-mediated BRD4 Degradation
The following diagram illustrates the general mechanism by which a BRD4 PROTAC induces the degradation of the BRD4 protein.
Downstream Signaling Pathways of BRD4
BRD4 regulates several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This guide will focus on three key pathways:
-
c-MYC Pathway: BRD4 is a critical transcriptional coactivator of the MYC oncogene. Its degradation leads to the suppression of c-MYC expression, a key driver of many cancers.
-
NF-κB Pathway: BRD4 has been shown to be a coactivator for NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory and immune responses.
-
JAK/STAT Pathway: Emerging evidence suggests a role for BRD4 in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and cell growth.
Comparative Analysis of Downstream Pathway Modulation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on the c-MYC pathway. Data for the NF-κB and JAK/STAT pathways for this compound is not yet publicly available.
c-MYC Pathway Modulation
Table 1: Degradation of BRD4 Protein
| Compound | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Time Point | E3 Ligase |
| This compound | PC3-Steapl | 1.4 nM (EC50) | - | - | VHL |
| MZ1 | H661 | 8 nM | >90% | 24h | VHL |
| ARV-825 | Burkitt's Lymphoma | <1 nM | >95% | 24h | Cereblon |
| JQ1 | - | N/A (Inhibitor) | N/A | - | N/A |
Table 2: Inhibition of c-MYC Expression
| Compound | Cell Line | IC50 (c-MYC Inhibition) | Method |
| This compound | MV-4-11 | 2.9 nM | - |
| MZ1 | Colorectal Cancer Cells | Correlates with BRD4 degradation | Western Blot & RT-qPCR |
| ARV-825 | Burkitt's Lymphoma | - | Western Blot & RT-qPCR |
| JQ1 | Colorectal Cancer Cells | - | Western Blot & RT-qPCR |
Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed. IC50 for c-MYC inhibition refers to the concentration at which 50% of c-MYC expression is inhibited. Direct comparative studies with this compound are limited; data is compiled from various sources.
Experimental Protocols
Western Blotting for BRD4 and c-MYC
This protocol is a standard method for assessing the protein levels of BRD4 and its downstream target c-MYC following treatment with BRD4 degraders or inhibitors.
Workflow Diagram
Methodology
-
Cell Lysis: Cells are treated with the compounds for the desired time and concentrations. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for c-MYC mRNA
This protocol is used to quantify the changes in c-MYC gene expression at the mRNA level following treatment.
Methodology
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression of c-MYC mRNA is quantified by real-time PCR using gene-specific primers and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Summary and Conclusion
This compound demonstrates potent degradation of BRD4 and subsequent inhibition of c-MYC expression, a critical downstream effector. Its performance, based on available data, is comparable to other potent BRD4 degraders like MZ1 and ARV-825, and it offers a distinct mechanistic advantage over traditional inhibitors like JQ1 by inducing protein elimination.
While direct comparative data for this compound on the NF-κB and JAK/STAT pathways is currently lacking in the public domain, the profound effect of BRD4 degradation on c-MYC highlights its potential as a powerful tool for cancer research and therapeutic development. Further studies are warranted to fully elucidate its modulatory effects on a broader range of BRD4-dependent signaling pathways. This guide will be updated as more experimental data becomes available.
References
Head-to-Head In Vivo Comparison of PROTAC BRD4 Degraders: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Among the most pursued targets is BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which is a key regulator of oncogene expression in various cancers. Several PROTACs have been developed to induce the degradation of BRD4, with ARV-825, dBET1, and MZ1 being among the most extensively studied. This guide provides a head-to-head comparison of the in vivo performance of these three prominent BRD4 degraders, supported by experimental data from preclinical studies.
Quantitative Performance Data
The following tables summarize the in vivo efficacy, pharmacodynamic, and pharmacokinetic properties of ARV-825, dBET1, and MZ1 across various cancer models as reported in the literature.
Table 1: In Vivo Efficacy - Tumor Growth Inhibition
| Degrader | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| ARV-825 | Neuroblastoma (SK-N-BE(2) Xenograft) | Nude mice | 5 mg/kg, daily, i.p. | Significant reduction in tumor burden compared to control | [1] |
| Multiple Myeloma (MM.1S Xenograft) | SCID-Beige mice | 5 mg/kg, daily, i.p. | Significantly slowed tumor growth | [2] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) (Jurkat Xenograft) | Nude mice | 5 mg/kg, daily, i.p. | Significantly reduced tumor growth | [3] | |
| Thyroid Carcinoma (TPC-1 Xenograft) | SCID mice | 5 or 25 mg/kg, daily, oral | Potent, dose-dependent tumor growth inhibition | [4] | |
| NUT Carcinoma (BRD4-NUT 3T3 Xenograft) | Nude mice | 10 mg/kg, daily, i.p. | Greatly suppressed tumor growth | [5] | |
| dBET1 | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | - | Compared in vitro, ARV-825 showed superior cytotoxicity | In vitro data suggests potentially lower in vivo efficacy than ARV-825 in this model | [3] |
| MZ1 | Triple Negative Breast Cancer (MDA-MB-231R Xenograft) | BALB/c nu/nu mice | Not specified | Rescued tumor growth in a JQ1-resistant model | [6] |
| Acute Myeloid Leukemia (P388-D1 Xenograft) | Luciferase-labeled AML mice | 12.5 mg/kg, daily, i.p. | Significant reduction of tumor burden | [7] |
Table 2: In Vivo Pharmacodynamics - BRD4 Degradation
| Degrader | Cancer Model | Animal Model | Dosing & Timepoint | BRD4 Degradation | Downstream Effects | Citation |
| ARV-825 | Neuroblastoma (SK-N-BE(2) Xenograft) | Nude mice | 5 mg/kg, daily | Downregulation of BRD4 | Downregulation of MYCN | [1] |
| Multiple Myeloma (MM.1S Xenograft) | SCID-Beige mice | 5 mg/kg, daily | Efficient degradation of BRD2 and BRD4 | - | [2] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) (Jurkat Xenograft) | Nude mice | 5 mg/kg, daily | Degradation of BRD2, BRD3, and BRD4 | Reduced c-Myc protein levels | [3] | |
| Thyroid Carcinoma (TPC-1 Xenograft) | SCID mice | 25 mg/kg, daily | BRD4 protein degradation | Downregulation of c-Myc, Bcl-xL, and cyclin D1 | [4] | |
| MZ1 | Triple Negative Breast Cancer (MDA-MB-231R Xenograft) | BALB/c nu/nu mice | Not specified | Reduction in BRD4 expression levels | - | [6] |
| Acute Myeloid Leukemia (P388-D1 Xenograft) | Luciferase-labeled AML mice | 12.5 mg/kg, daily | - | Suppressed BRD4 expression | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and interpreting their own studies.
In Vivo Xenograft Studies
1. Neuroblastoma Xenograft Model (ARV-825) [1]
-
Cell Line: SK-N-BE(2) (MYCN-amplified human neuroblastoma cells).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of SK-N-BE(2) cells.
-
Treatment Initiation: Treatment started when subcutaneous tumors reached a size of 100 mm³.
-
Dosing: 5 mg/kg ARV-825 administered daily via intraperitoneal (i.p.) injection.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic Assessment: Western blotting was performed on tumor lysates to measure the levels of BRD4 and MYCN.
2. Multiple Myeloma Xenograft Model (ARV-825) [2]
-
Cell Line: MM.1S (human multiple myeloma cells), engineered to express luciferase.
-
Animal Model: SCID-Beige mice.
-
Tumor Implantation: Intravenous injection of MM.1S-luc cells.
-
Treatment Initiation: Two weeks after cell injection, mice were randomly assigned to treatment groups.
-
Dosing: 5 mg/kg ARV-825 dissolved in vehicle administered daily via i.p. injection.
-
Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging at days 7, 14, 21, and 28.
-
Pharmacodynamic Assessment: Not explicitly detailed for the in vivo model in the provided snippets, but in vitro data shows degradation of BRD2 and BRD4.
3. T-Cell Acute Lymphoblastic Leukemia Xenograft Model (ARV-825) [3]
-
Cell Line: Jurkat (human T-ALL cells).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of Jurkat cells.
-
Treatment Initiation: When tumors were palpable.
-
Dosing: 5 mg/kg ARV-825 administered daily via i.p. injection.
-
Efficacy Assessment: Tumor growth was monitored, and survival was recorded.
-
Pharmacodynamic Assessment: Western blot analysis of tumor tissues to assess levels of BRD2, BRD3, BRD4, and c-Myc. Immunohistochemistry for Ki67 and cleaved caspase 3.
4. Triple-Negative Breast Cancer Xenograft Model (MZ1) [6]
-
Cell Line: MDA-MB-231R (JQ1-resistant human triple-negative breast cancer cells).
-
Animal Model: BALB/c nu/nu mice.
-
Tumor Implantation: Engraftment of MDA-MB-231R cells.
-
Dosing: Dosing regimen not specified in the abstract.
-
Efficacy Assessment: Tumor growth was monitored.
-
Pharmacodynamic Assessment: Western blot analysis of tumor lysates to measure BRD4 expression levels.
5. Acute Myeloid Leukemia Xenograft Model (MZ1) [7]
-
Cell Line: P388-D1 (murine leukemia cells), engineered to express luciferase.
-
Animal Model: Not specified, likely immunodeficient mice.
-
Tumor Implantation: Tail vein injection of P388-D1 cells.
-
Dosing: 12.5 mg/kg of MZ1 or vehicle administered intraperitoneally every day.
-
Efficacy Assessment: Tumor burden was monitored by fluorescence imaging of the liver and spleen.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo comparison of PROTAC BRD4 degraders.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 5. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for BRD4 Targeting: Unveiling the Superiority of PROTAC BRD4 Degrader-3 Over the JQ1 Inhibitor
For researchers, scientists, and drug development professionals at the forefront of oncology and epigenetic research, the targeting of Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy. For years, the small molecule inhibitor JQ1 has been a cornerstone tool for studying BRD4 function. However, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), is revolutionizing the field by inducing the targeted degradation of proteins. This guide provides a comprehensive comparison of PROTAC BRD4 Degrader-3 and the JQ1 inhibitor, highlighting the advantages of the degradation-based approach with supporting experimental data and detailed protocols.
This in-depth analysis demonstrates that this compound offers significant advantages over the traditional inhibitor JQ1 in terms of potency, sustained efficacy, and potential to overcome resistance.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between JQ1 and this compound lies in their mechanism of action. JQ1 is a competitive inhibitor that reversibly binds to the bromodomains of BRD4, displacing it from chromatin and thereby preventing the transcription of target genes, including the well-known oncogene c-Myc.[1][2]
In contrast, this compound is a heterobifunctional molecule. One end binds to BRD4, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's natural disposal system, the proteasome.[3] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple BRD4 proteins, leading to a profound and sustained depletion of the target protein.
Quantitative Comparison: Potency and Efficacy
Experimental data consistently demonstrates the superior potency and efficacy of BRD4 degraders over JQ1. While direct head-to-head data for "this compound" is primarily found in patent literature, the broader class of BRD4 PROTACs, such as MZ1 and ARV-771, consistently outperform JQ1 in cellular assays.
| Compound | Target | Assay Type | IC50/DC50 | Cell Line | Reference |
| This compound | BRD4 Degradation | DC50 | 1.4 nM | PC3-Steapl | Patent WO2019084030A1 |
| c-Myc Expression | IC50 | 2.9 nM | MV-4-11 | Patent WO2019084030A1 | |
| Cell Proliferation | IC50 | 2.2 nM | EoL-1 | Patent WO2019084030A1 | |
| Cell Proliferation | IC50 | 6.6 nM | PC-3-STEAP-1 | Patent WO2019084030A1 | |
| JQ1 | BRD4 Inhibition (BD1) | IC50 | ~77 nM | Biochemical Assay | [4] |
| Cell Proliferation | IC50 | 98 nM - >1 µM | Various Cancer Lines | [4][5] | |
| MZ1 (JQ1-based PROTAC) | BRD4 Degradation | DC50 | <100 nM | HeLa | [6] |
| Cell Proliferation | IC50 | Significantly lower than JQ1 | AML cell lines | [7] | |
| ARV-771 (OTX015-based PROTAC) | BRD4 Degradation | DC50 | <5 nM | Prostate Cancer Cells | [8] |
| Cell Proliferation | IC50 | 10- to 500-fold more potent than JQ1 | Prostate Cancer Cells | [8] |
Table 1. Comparative quantitative data of this compound, JQ1, and other BRD4 PROTACs. DC50 represents the concentration for 50% maximal degradation.
Signaling Pathway: The Impact on c-Myc and Apoptosis
Both JQ1 and this compound exert their anti-cancer effects primarily through the downregulation of the oncogenic transcription factor c-Myc.[9][10] However, the degradation of BRD4 by PROTACs leads to a more profound and sustained suppression of c-Myc compared to the transient inhibition by JQ1. This sustained c-Myc downregulation translates to a more robust induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or JQ1 for 72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a dose-response curve.[3]
Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein induced by the PROTAC.
Protocol:
-
Plate cells in a 6-well plate and treat with various concentrations of this compound, JQ1 (as a negative control for degradation), and a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of BRD4 degradation.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To measure the induction of apoptosis in response to treatment.
Protocol:
-
Treat cells with the compounds at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. Cell proliferation, cell cycle, and apoptosis assays [bio-protocol.org]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validating PROTAC Specificity: A Proteomics-Based Comparison Guide for BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, shifting the paradigm from protein inhibition to targeted protein degradation. Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator, is a high-priority target in oncology. PROTACs designed to degrade BRD4 offer potential advantages over traditional small-molecule inhibitors, including greater potency and the ability to eliminate both enzymatic and scaffolding functions of the target protein.[1][2][3]
However, the specificity of these heterobifunctional molecules is a critical parameter that dictates their therapeutic window and potential off-target toxicities. This guide provides an objective comparison of BRD4 degraders, focusing on the use of quantitative proteomics to validate their specificity. We will discuss the VHL-recruiting PROTAC BRD4 Degrader-3 , and compare its expected profile with well-characterized alternatives that recruit different E3 ligases.
The Central Role of Proteomics in Specificity Validation
Global proteome analysis using mass spectrometry is a powerful and unbiased method for assessing the specificity of a PROTAC.[4] This technique identifies and quantifies thousands of proteins in a cell, revealing which proteins decrease in abundance following PROTAC treatment. This allows for a comprehensive view of both on-target degradation and unintended "off-target" protein loss.[5][6] While a decrease in a protein's level does not definitively prove a direct PROTAC interaction, it provides a crucial map of the degrader's cellular impact.[5]
Comparative Analysis of BRD4 Degraders
The specificity of a PROTAC is determined by the interplay between its target-binding warhead, its E3 ligase-recruiting ligand, and the cellular environment. Here, we compare several BRD4 degraders with distinct mechanisms.
-
This compound (VHL-based) : This degrader utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase. Its specificity profile is benchmarked against MZ1, a well-studied VHL-based BRD4 degrader.
-
MZ1 (VHL-based) : A widely used research tool that tethers the BET inhibitor JQ1 to a VHL ligand.[4] Proteomics studies have shown that MZ1 preferentially degrades BRD4 over its family members BRD2 and BRD3, although it does affect all three.[1][7]
-
ARV-825 & dBET1 (CRBN-based) : These PROTACs link a BET inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[8][9][10] Unlike the VHL-based MZ1, these are often characterized as "pan-BET" degraders, efficiently degrading BRD2, BRD3, and BRD4.[8][10][11]
-
PLX-3618 (DCAF11-based, Monovalent) : A novel, monovalent "direct" degrader that, despite binding to all BET family proteins, selectively induces the degradation of only BRD4 by recruiting the DCAF11 E3 ligase.[12][13] This highlights that binding does not always equate to degradation and showcases a unique specificity profile.
Quantitative Proteomics Data Summary
The table below summarizes the selectivity of different BRD4 degraders based on proteomics and Western blot data from various studies. The values represent the typical observed effect on protein levels.
| Compound | E3 Ligase Recruited | Target Warhead | BRD4 Degradation | BRD2 Degradation | BRD3 Degradation | Key Specificity Notes |
| This compound | VHL | BET Ligand | ++ | + | + | Expected to be preferential for BRD4, similar to MZ1. |
| MZ1 | VHL | JQ1 | +++ | ++ | ++ | Preferential for BRD4, but degrades other BETs.[1][4][7] |
| ARV-825 | Cereblon (CRBN) | OTX015 | +++ | +++ | +++ | Pan-BET degrader.[10][11] |
| dBET1 | Cereblon (CRBN) | JQ1 | +++ | +++ | +++ | Pan-BET degrader.[8][12] |
| PLX-3618 | DCAF11 | BET Ligand | +++ | – | – | Highly selective for BRD4 degradation despite pan-BET binding.[12][13] |
(+++ High Degradation, ++ Moderate Degradation, + Low Degradation, – No Significant Degradation)
Key Experimental Methodologies
Validating the specificity of a degrader like this compound requires a robust and reproducible proteomics workflow.
General Protocol for Quantitative Proteomics Analysis
-
Cell Culture and Treatment :
-
Select appropriate cell lines (e.g., HeLa, MV-4-11, LNCaP).
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC (e.g., 1 µM MZ1), a negative control (e.g., an inactive diastereomer like cisMZ1), and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, or 24 hours).[4]
-
-
Cell Lysis and Protein Digestion :
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides overnight using an enzyme like Trypsin.
-
-
Isobaric Labeling (e.g., TMT) :
-
Label peptide samples from each condition with a different isobaric tandem mass tag (TMT) reagent. This allows for multiplexing, where peptides from different samples can be mixed and analyzed in a single mass spectrometry run.
-
Combine the labeled samples into a single mixture.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS. Peptides are separated by a chromatographic gradient and ionized before entering the mass spectrometer.
-
The mass spectrometer performs two stages of analysis: MS1 (measures the mass-to-charge ratio of intact peptides) and MS2 (fragments selected peptides and measures the masses of the fragments, including the TMT reporter ions).
-
-
Data Analysis :
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS2 spectra.
-
Quantify the relative abundance of proteins across the different conditions by measuring the intensity of the TMT reporter ions in the MS2 spectra.
-
Perform statistical analysis to identify proteins that show a significant change in abundance upon PROTAC treatment compared to controls. Results are often visualized in a volcano plot.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in PROTAC action and validation.
PROTAC-mediated degradation pathway.
Workflow for proteomic validation.
BRD4's role in MYC transcription.
Conclusion
Validating the specificity of a new therapeutic modality is paramount. For PROTACs like BRD4 Degrader-3, quantitative proteomics provides an indispensable, unbiased tool to map their cellular effects. By comparing its degradation profile to established benchmarks such as the preferential degrader MZ1, pan-BET degraders like ARV-825, and highly selective molecules like PLX-3618, researchers can gain a comprehensive understanding of a new compound's selectivity. This rigorous, data-driven approach is essential for advancing potent and safe protein degraders from the laboratory to the clinic.
References
- 1. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PLX-3618 selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. opnme.com [opnme.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. plexium.com [plexium.com]
A Comparative Analysis of PROTAC BRD4 Degrader-3 and Other Key BRD4 Degraders in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of PROTAC BRD4 Degrader-3, a promising targeted protein degrader, against other well-established BRD4-targeting PROTACs such as ARV-825, MZ1, and dBET6. This objective comparison, supported by experimental data, aims to inform research and development decisions in the field of oncology.
Introduction to BRD4 Degradation in Cancer Therapy
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of oncogene transcription, most notably c-MYC.[1] Its role in driving the proliferation of various cancer cells has made it a prime target for therapeutic intervention. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate target proteins like BRD4.[2] This approach offers a potential advantage over traditional inhibitors by ablating the entire protein, thereby preventing scaffolding functions and potentially mitigating resistance mechanisms.
This guide focuses on this compound, a molecule synthesized from the azacarbazole-based BRD4 inhibitor HJB97 and the Cereblon (CRBN) E3 ligase ligand thalidomide.[3] Its performance is compared with other prominent BRD4 degraders across different cancer cell lines.
Comparative Performance of BRD4 PROTACs
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) values for this compound and its key alternatives in various cancer cell lines. Lower values indicate higher potency.
| Degrader | Target Ligand | E3 Ligase Ligand | Cancer Type | Cell Line | IC50 | DC50 | Reference |
| This compound | HJB97 | Thalidomide (CRBN) | Leukemia | RS4;11 | 51 pM | 0.1 - 0.3 nM | [3] |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | Multiple Myeloma | KMS11 | 9 nM | <1 nM | [4][5] |
| Neuroblastoma | Kelly | ~10 nM | - | ||||
| Gastric Cancer | HGC27 | ~5 nM | - | [6] | |||
| Triple Negative Breast Cancer | MDA-MB-231 | ~25 nM | - | [7] | |||
| MZ1 | JQ1 | VHL | Acute Myeloid Leukemia | MV4-11 | ~10 nM | ~1 nM | [8] |
| Triple Negative Breast Cancer | MDA-MB-231 | ~50 nM | - | [7] | |||
| dBET6 | JQ1 | Thalidomide (CRBN) | Multiple Myeloma | MM.1S | ~5 nM | - | [5] |
| Liposarcoma | SW872 | - | Effective Degradation | ||||
| QCA570 (PROTAC 4) | QCA-276 | Lenalidomide (CRBN) | Leukemia | MV-4-11 | 8.3 pM | - | [3] |
| Leukemia | MOLM-13 | 62 pM | - | [3] | |||
| Leukemia | RS4;11 | 32 pM | - | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathway and Mechanism of Action
BRD4 PROTACs function by inducing the degradation of BRD4, which in turn downregulates the expression of key oncogenes like c-MYC. The following diagram illustrates this signaling pathway.
Caption: The BRD4 protein is recruited to acetylated histones, leading to the transcriptional activation of the c-MYC oncogene, which drives cancer cell proliferation.
The mechanism of action for a BRD4 PROTAC involves the formation of a ternary complex between the PROTAC, BRD4, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: A BRD4 PROTAC brings BRD4 and an E3 ligase together, leading to BRD4 ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of BRD4 degraders on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTAC BRD4 degraders (e.g., from 1 pM to 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 protein following PROTAC treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the BRD4 degrader for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a positive control (e.g., a known effective degrader). For mechanistic validation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours prior to and during PROTAC treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the extent of BRD4 degradation relative to the loading control. Calculate DC50 and Dmax values.
Caption: A typical workflow for assessing PROTAC-mediated protein degradation via Western Blotting.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of BRD4 degraders in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RS4;11 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PROTAC BRD4 degrader (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 5 mg/kg, daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint and Tissue Collection: At the end of the study (e.g., due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm BRD4 degradation in vivo. The remaining tissue can be fixed in formalin for immunohistochemical analysis.
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups to assess anti-tumor efficacy.
Conclusion
This compound demonstrates exceptional potency in leukemia cell lines, with picomolar IC50 values.[3] Its performance, along with that of other degraders like ARV-825, MZ1, and dBET6, highlights the promise of targeted protein degradation as a therapeutic strategy for a range of cancers. The choice of a specific BRD4 degrader for further development will likely depend on the cancer type, the desired selectivity profile, and the in vivo pharmacokinetic and pharmacodynamic properties. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative studies and advance the development of this exciting class of anti-cancer agents.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of PROTAC BRD4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. Among these, degraders of the BET (Bromodomain and Extra-Terminal) family member BRD4 have shown significant therapeutic promise in oncology and other areas. This guide provides a comparative analysis of the therapeutic window of PROTAC BRD4 Degrader-3, alongside other prominent BRD4 degraders, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (also known as compound 1004.1) is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of BRD4. While the therapeutic potential of VHL-based BRD4 degraders is of high interest, publicly available data on the specific efficacy and toxicity profile of this compound is limited. This guide aims to provide a framework for its evaluation by comparing it with well-characterized BRD4 degraders.
Comparative Analysis of BRD4 Degraders
To contextualize the potential therapeutic window of this compound, this section presents a comparative overview of its performance metrics alongside other widely studied BRD4 PROTACs, including dBET1, MZ1, ARV-825, and QCA570. These comparators utilize either VHL or Cereblon (CRBN) as the recruited E3 ligase.
Table 1: In Vitro Efficacy of BRD4 PROTACs (DC50 Values)
The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein.
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| This compound | VHL | Data not available | - | - |
| dBET1 | CRBN | MV4-11 (AML) | ~500 | [1] |
| Kasumi-1 (AML) | Data not available | |||
| NB4 (AML) | Data not available | |||
| THP-1 (AML) | Data not available | |||
| MZ1 | VHL | HeLa (Cervical Cancer) | ~8 | |
| 22Rv1 (Prostate Cancer) | ~10 | |||
| ARV-825 | CRBN | Burkitt's Lymphoma (BL) cell lines | <1 | [2][3] |
| QCA570 | CRBN | Bladder Cancer Cell Lines | ~1 | [4][5] |
| NSCLC Cell Lines | 0.3 - 100 | [6] |
AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vitro Anti-proliferative Activity of BRD4 PROTACs (IC50 Values)
The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting cell growth.
| PROTAC | E3 Ligase | Cell Line | IC50 (nM) | Reference |
| This compound | VHL | Data not available | - | - |
| dBET1 | CRBN | MV4-11 (AML) | 140 | [7] |
| Kasumi-1 (AML) | 148.3 | [8] | ||
| NB4 (AML) | 335.7 | [8] | ||
| THP-1 (AML) | 355.1 | [8] | ||
| MZ1 | VHL | NB4 (AML) | 279 | [9] |
| Kasumi-1 (AML) | 74 | [9] | ||
| MV4-11 (AML) | 110 | [9] | ||
| K562 (CML) | 403 | [9] | ||
| ARV-825 | CRBN | MV4-11 (AML) | 1.05 | [10] |
| Jurkat (T-ALL) | 254 | [11] | ||
| Molt4 (T-ALL) | 534 | [11] | ||
| HGC27 (Gastric Cancer) | Lower than other gastric cancer cells | [12] | ||
| QCA570 | CRBN | 5637 (Bladder Cancer) | 2.6 | [4][5] |
| J82 (Bladder Cancer) | 10.8 | [4][5] | ||
| MV4;11 (AML) | 0.065 | [13] | ||
| MOLM-13 (AML) | 0.19 | [13] | ||
| RS4;11 (ALL) | 0.02 | [13] |
AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia; ALL: Acute Lymphoblastic Leukemia
Table 3: In Vivo Therapeutic Window Observations
This table summarizes available in vivo data, providing insights into the therapeutic index of these compounds.
| PROTAC | E3 Ligase | Animal Model | Efficacy | Toxicity Observations | Reference |
| This compound | VHL | Data not available | - | - | - |
| dBET1 | CRBN | MV4;11 Xenograft | Attenuated tumor progression | Well tolerated; no significant effect on weight or blood counts | [7] |
| MZ1 | VHL | AML Xenograft | Significantly decreased leukemia cell growth and increased survival | Diminished toxicity | [14] |
| ARV-825 | CRBN | Neuroblastoma Xenograft | Reduced tumor growth | - | [15] |
| QCA570 | CRBN | Leukemia Xenograft | Complete and durable tumor regression | Well-tolerated dose schedules | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate the therapeutic window of PROTACs.
Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of PROTACs on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts.
Caption: Mechanism of Action of a BRD4 PROTAC Degrader.
Caption: Workflow for Evaluating the Therapeutic Window of a PROTAC.
Conclusion
The evaluation of a PROTAC's therapeutic window is a multifaceted process that relies on a combination of in vitro and in vivo studies. While specific data for this compound is not yet widely available, the comparative data presented for other well-established BRD4 degraders such as dBET1, MZ1, ARV-825, and QCA570 provide a valuable benchmark for its potential efficacy and safety profile. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this promising class of therapeutic agents. As more data on novel degraders like this compound becomes available, a clearer picture of their therapeutic potential will emerge, paving the way for new and effective treatments for a range of diseases.
References
- 1. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of PROTAC BRD4 Degrader-3 and Alternatives
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate disease-causing proteins. For researchers focusing on epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key therapeutic targets. This guide provides a comparative analysis of the cross-reactivity of PROTAC BRD4 Degrader-3 against other commonly used BRD4-targeting PROTACs, offering insights into their selectivity and potential off-target effects.
Executive Summary
The selection of a suitable PROTAC for research or therapeutic development hinges on its specificity for the intended target. While this compound is marketed as an efficacious BRD4 degrader, publicly available data on its cross-reactivity with other BET family members, such as BRD2 and BRD3, is limited. This guide juxtaposes the known characteristics of this compound with well-characterized alternatives—MZ1, dBET1, and ARV-771—to aid researchers in making informed decisions.
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to the target protein (e.g., BRD4), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of PROTAC-mediated degradation of BRD4.
Comparative Analysis of BRD4 Degrader Selectivity
The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular consequences. The primary concern for BRD4 degraders is their cross-reactivity with the highly homologous BET family members BRD2 and BRD3.
| Degrader | E3 Ligase Ligand | Target Ligand | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Selectivity Profile |
| This compound | VHL | - | Data not available | Data not available | Yes | Selectivity not characterized in public data |
| MZ1 | VHL | JQ1 | Partial/At high conc. | Partial/At high conc. | Potent | Selective for BRD4 over BRD2/BRD3 at lower concentrations[1][2] |
| dBET1 | CRBN | JQ1 | Potent | Potent | Potent | Pan-BET Degrader[3] |
| ARV-771 | VHL | OTX015 derivative | Potent | Potent | Potent | Pan-BET Degrader[4][5] |
This compound (compound 1004.1): This degrader utilizes a von Hippel-Lindau (VHL) E3 ligase ligand. While its ability to degrade BRD4 is documented, there is a lack of publicly accessible data quantifying its degradation activity against BRD2 and BRD3. This absence of information makes a thorough assessment of its cross-reactivity profile challenging for researchers.
MZ1: A well-studied VHL-based PROTAC, MZ1 is often cited for its preferential degradation of BRD4 over BRD2 and BRD3, particularly at lower concentrations.[1][2] This selectivity is attributed to the formation of a more stable ternary complex between MZ1, BRD4, and VHL.
dBET1: In contrast to MZ1, dBET1 is a potent pan-BET degrader that utilizes a Cereblon (CRBN) E3 ligase ligand.[3] It efficiently degrades BRD2, BRD3, and BRD4, making it a useful tool for studying the effects of simultaneous inhibition of the entire BET family.
ARV-771: Similar to dBET1 in its functional outcome, ARV-771 is a pan-BET degrader, though it recruits the VHL E3 ligase.[4][5] It demonstrates potent degradation of BRD2, BRD3, and BRD4.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of a PROTAC degrader, a combination of targeted and global proteomic approaches is recommended.
Western Blotting for Targeted Protein Degradation
This is a standard technique to assess the degradation of specific proteins of interest.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation relative to the loading control.
Quantitative Mass Spectrometry-based Proteomics for Global Selectivity Profiling
This unbiased approach provides a comprehensive view of the PROTAC's impact on the entire proteome.
Figure 2: Workflow for quantitative proteomics-based selectivity profiling of PROTACs.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. The relative abundance of each protein in the PROTAC-treated sample compared to the control reveals the extent of degradation. A volcano plot is often used to visualize significantly downregulated proteins.
Conclusion and Recommendations
The choice of a BRD4 PROTAC degrader should be guided by the specific research question.
-
For studies requiring the specific degradation of BRD4 with minimal impact on BRD2 and BRD3, MZ1 is a well-validated option with a clear selectivity profile at defined concentrations.
-
For investigations into the broader consequences of pan-BET protein degradation, dBET1 and ARV-771 are suitable choices, recruiting different E3 ligases which may have distinct biological implications.
-
The selectivity profile of This compound remains to be fully characterized in the public domain. Researchers considering this reagent should perform their own rigorous cross-reactivity studies, using techniques such as Western blotting against BRD2 and BRD3, and ideally, unbiased proteomics to ensure on-target specificity for their experimental system.
Ultimately, a thorough understanding of a PROTAC's cross-reactivity is paramount for the accurate interpretation of experimental results and for the advancement of targeted protein degradation as a therapeutic strategy.
References
A Comparative Guide to the Pharmacokinetic Profiles of BRD4 PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of key BRD4-targeting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data.
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three prominent BRD4-targeting PROTACs: ARV-771, dBET1, and MZ1. The data presented herein is compiled from publicly available preclinical studies, offering a valuable resource for researchers engaged in the development of therapeutic protein degraders.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ARV-771, dBET1, and MZ1 in preclinical rodent models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, and for informing dose selection and scheduling in further studies.
Table 1: Pharmacokinetic Parameters of BRD4 PROTACs in Mice
| Parameter | ARV-771 | dBET1 | MZ1 |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL (AUC_last) | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 5.28 L/kg | - | 0.38 L/kg |
| Half-life (t1/2) | - | 6.69 h (terminal) | 1.04 h |
| Bioavailability (F) | - | - | - |
| Dose & Route | 10 mg/kg SC | - | 5 mg/kg SC |
| Cmax | 1.73 µM | - | 2,070 nM |
| Tmax | 1.0 h | - | 0.5 h |
| AUC | 7.3 µM·h | - | - |
| Half-life (t1/2) | - | - | 2.95 h |
| Bioavailability (F) | 100% | - | - |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability.
Table 2: Pharmacokinetic Parameters of MZ1 in Rats
| Parameter | MZ1 |
| Dose & Route | 5 mg/kg IV |
| AUC0-inf | 1,300 nM·h |
| Clearance (% QH) | 156 |
| Mean Residence Time | 0.61 h |
| Half-life (t1/2,term) | 1.52 h |
| Volume of Distribution (Vss) | 4.05 L/kg |
| Dose & Route | 5 mg/kg SC |
| Cmax | 163 nM |
| Tmax | 2.0 h |
| Half-life (t1/2,term) | 5.13 h |
% QH: Percentage of liver blood flow.
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to generate the pharmacokinetic data presented in this guide.
In Vivo Pharmacokinetic Studies in Mice
1. Animal Models:
-
Male CD-1 or BALB/c mice, typically 8-12 weeks of age, are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.
-
Intraperitoneal (IP): The compound is dissolved in a suitable vehicle (e.g., DMSO/corn oil) and injected into the peritoneal cavity.
-
Subcutaneous (SC): PROTACs are often formulated in vehicles like 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline to improve solubility and are administered under the skin.[1]
3. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the PROTACs are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the PROTAC into blank plasma.
-
An internal standard is used to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated.
Visualizations
BRD4 Signaling Pathway
Caption: BRD4 signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal of PROTAC BRD4 Degrader-3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of PROTAC BRD4 Degrader-3, a compound recognized for its potency in targeted protein degradation research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its associated waste are managed as hazardous chemical waste. Environmental release must be strictly avoided.[1]
Hazard and Waste Classification
A thorough understanding of the hazards associated with this compound is the first step toward safe disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
Given these classifications, all materials contaminated with this compound must be disposed of as hazardous waste through an approved waste disposal plant.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow using this compound and highlights the points at which hazardous waste is generated.
Caption: Experimental workflow for this compound and associated waste generation points.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of waste generated from experiments involving this compound.
1. Segregation and Collection of Hazardous Waste
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.
-
Solid Waste:
-
Place all contaminated solid waste, including personal protective equipment (PPE) such as gloves and lab coats, disposable plasticware, and weighing papers, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound contaminated debris."
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be securely capped when not in use to prevent spills and evaporation.[2]
-
Label the liquid waste container with a "Hazardous Waste" label, clearly identifying the contents and approximate concentrations of all chemical components.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
The container should be labeled as "Hazardous Sharps Waste" with the identity of the chemical contaminant.
-
2. Storage of Hazardous Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
-
Ensure that all waste containers are kept closed except when adding waste.[3]
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.
-
Store incompatible waste streams separately to prevent accidental mixing.
3. Disposal of Empty Containers
Due to the acute toxicity of this compound, empty containers require special handling.[1]
-
An empty container that held this compound is still considered hazardous waste.
-
It is recommended to dispose of the empty, unrinsed container as hazardous waste.
-
If rinsing is necessary for experimental reasons, the rinsate must be collected and disposed of as hazardous liquid waste.[1] For acutely toxic chemicals, a triple rinse is often required, with all rinsate collected as hazardous waste.
4. Requesting Waste Pickup
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Logical Relationship for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the disposal of materials associated with this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound and its associated waste, fostering a culture of safety and sustainability in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
